alpha,alpha',2,3,5,6-Hexachloro-p-xylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74461. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl6/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGDLOMSJZQSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)CCl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148319 | |
| Record name | alpha,alpha',2,3,5,6-Hexachloro-4-xylene | |
| Source | EPA DSSTox | |
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Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-17-0 | |
| Record name | 1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha,alpha',2,3,5,6-Hexachloro-4-xylene | |
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| Record name | 1079-17-0 | |
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| Record name | alpha,alpha',2,3,5,6-Hexachloro-4-xylene | |
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| Record name | Alpha,alpha',2,3,5,6-hexachloro-4-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.810 | |
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| Record name | α,α′,2,3,5,6-Hexachloro-p-xylene | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55JE4CJ7CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of α,α',2,3,5,6-Hexachloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of α,α',2,3,5,6-hexachloro-p-xylene, a halogenated aromatic compound. The document delves into the mechanistic underpinnings of the synthetic pathway, offers a detailed, step-by-step experimental protocol for a one-pot synthesis from p-xylene, and addresses critical aspects of reaction monitoring, product purification, and safety. The synthesis involves a sequential chlorination process, beginning with the Lewis acid-catalyzed chlorination of the aromatic ring, followed by the free-radical photochlorination of the methyl side chains. This guide is intended to equip researchers and scientists with the necessary knowledge to safely and efficiently synthesize this compound in a laboratory setting.
Introduction
α,α',2,3,5,6-Hexachloro-p-xylene is a polychlorinated aromatic hydrocarbon. The synthesis of such compounds is of interest to researchers in various fields, including materials science and as intermediates in organic synthesis. The structure of α,α',2,3,5,6-hexachloro-p-xylene, with its fully chlorinated aromatic ring and chlorinated methyl groups, presents a unique chemical entity for further functionalization.
This guide focuses on a one-pot synthesis method, which offers an efficient route to the target molecule by avoiding the isolation of the 2,3,5,6-tetrachloro-p-xylene intermediate[1]. This approach enhances the overall efficiency of the synthesis, making it a more practical choice for laboratory-scale production.
Mechanistic Overview of the Synthesis Pathway
The synthesis of α,α',2,3,5,6-hexachloro-p-xylene from p-xylene is a two-stage chlorination process occurring sequentially in a single reaction vessel.
Stage 1: Electrophilic Aromatic Substitution (Ring Chlorination)
The first stage involves the chlorination of the aromatic ring of p-xylene. This reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically ferric chloride (FeCl₃), is employed to polarize the chlorine molecule (Cl₂), generating a more potent electrophile (Cl⁺). The electrophilic chlorine then attacks the electron-rich aromatic ring of p-xylene, substituting the four hydrogen atoms with chlorine atoms. The reaction is typically carried out at a moderate temperature to favor ring chlorination over side-chain substitution[1].
Stage 2: Free-Radical Halogenation (Side-Chain Chlorination)
Once the ring chlorination is substantially complete, the reaction conditions are altered to promote the chlorination of the two methyl groups. This is a free-radical chain reaction initiated by ultraviolet (UV) light[2]. The UV light provides the energy for the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals (Cl•). These radicals then abstract hydrogen atoms from the methyl groups of the tetrachlorinated xylene intermediate, forming benzylic radicals. These benzylic radicals subsequently react with molecular chlorine to yield the chlorinated side chain and another chlorine radical, thus propagating the chain reaction. This process continues until all the benzylic hydrogens are replaced by chlorine atoms.
The overall synthesis pathway can be visualized as follows:
Caption: Overall synthesis pathway for α,α',2,3,5,6-hexachloro-p-xylene from p-xylene.
Experimental Protocol: One-Pot Synthesis
This protocol is based on the one-pot synthesis method, which avoids the isolation of the tetrachloroxylene intermediate[1].
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| p-Xylene | C₈H₁₀ | 106.17 | ≥99% |
| Perchloroethylene | C₂Cl₄ | 165.83 | Anhydrous, ≥99% |
| Ferric Chloride | FeCl₃ | 162.20 | Anhydrous, ≥98% |
| Chlorine Gas | Cl₂ | 70.90 | ≥99.5% |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer.
-
Gas outlet from the condenser connected to a gas scrubber containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas.
-
UV lamp for photo-initiation.
-
Heating mantle with a temperature controller.
-
Standard glassware for work-up and purification (e.g., separatory funnel, Buchner funnel, recrystallization flasks).
Reaction Setup and Procedure
The following workflow diagram illustrates the experimental procedure:
Caption: Experimental workflow for the one-pot synthesis of α,α',2,3,5,6-hexachloro-p-xylene.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, reflux condenser, and thermometer, add p-xylene and anhydrous perchloroethylene. A typical ratio is approximately 1.5 to 2.5 moles of perchloroethylene per mole of p-xylene[1]. Add anhydrous ferric chloride (approximately 1% by weight of the p-xylene) to the mixture[1].
-
Ring Chlorination: Begin stirring the mixture and heat it to a temperature of 75-85°C[1]. Once the temperature has stabilized, start bubbling chlorine gas into the reaction mixture through the gas inlet tube. The rate of chlorine addition should be controlled to maintain the desired temperature, as the reaction is exothermic. Continue the chlorination at this temperature until the ring chlorination is substantially complete. This can be monitored by taking small aliquots of the reaction mixture and analyzing them by Gas Chromatography (GC).
-
Side-Chain Chlorination: After the completion of the ring chlorination, increase the reaction temperature to 100-120°C[1]. Position a UV lamp to irradiate the reaction flask to initiate the photochlorination of the methyl groups. Continue the addition of chlorine gas. The progress of the side-chain chlorination can also be monitored by GC.
-
Reaction Completion and Work-up: Once the desired level of conversion to α,α',2,3,5,6-hexachloro-p-xylene is achieved (as determined by GC analysis), stop the flow of chlorine gas and turn off the heating and UV lamp. Allow the reaction mixture to cool to room temperature.
-
Catalyst Removal: The solid ferric chloride catalyst can be removed by filtration. Wash the collected catalyst with a small amount of fresh perchloroethylene to recover any entrained product.
-
Washing: Transfer the filtrate to a separatory funnel and wash it sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining traces of iron salts and dissolved HCl.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the perchloroethylene solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid product can be purified by recrystallization. A mixed solvent system, such as ethanol/hexane, is often effective for recrystallizing chlorinated aromatic compounds. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Expected Yield and Purity
A yield of approximately 87% of the isolated product has been reported for a similar one-pot process[1]. The purity of the final product can be assessed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) and should be greater than 98% after recrystallization[3].
Safety Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
p-Xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Chlorine Gas: Highly toxic and corrosive. Causes severe respiratory tract, eye, and skin burns. Use a dedicated gas handling system and have a gas scrubber in place. Ensure adequate ventilation and have appropriate personal protective equipment (PPE), including a respirator with an acid gas cartridge, readily available[4][5].
-
Ferric Chloride: Corrosive. Causes severe skin and eye burns. Handle in a way that avoids generating dust[6].
-
Perchloroethylene: Suspected carcinogen. Harmful if swallowed or inhaled.
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. An emergency eyewash and safety shower should be readily accessible.
Characterization of the Final Product
The identity and purity of the synthesized α,α',2,3,5,6-hexachloro-p-xylene can be confirmed using various analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the product and to monitor the progress of the reaction[7].
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound[8][9][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule. The ¹H NMR spectrum should show a singlet corresponding to the four equivalent protons of the dichloromethyl groups, and the ¹³C NMR will show characteristic signals for the aromatic and dichloromethyl carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Conclusion
The one-pot synthesis of α,α',2,3,5,6-hexachloro-p-xylene from p-xylene offers an efficient and practical route for the laboratory-scale production of this compound. By carefully controlling the reaction conditions for the sequential ring and side-chain chlorination steps, high yields of the desired product can be obtained. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. The detailed experimental protocol and mechanistic insights provided in this guide should serve as a valuable resource for researchers and scientists working in the field of organic synthesis.
References
Sources
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. Photochlorination - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
- 3. calpaclab.com [calpaclab.com]
- 4. tdi.texas.gov [tdi.texas.gov]
- 5. CCOHS: Chlorine [ccohs.ca]
- 6. agilent.com [agilent.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Hexachlorinated p-Xylenes
Executive Summary: Hexachlorinated p-xylenes (HCPXs) are a group of halogenated aromatic compounds characterized by a p-xylene core with six chlorine substituents. These compounds are notable for their chemical stability and high lipophilicity, properties that govern their industrial utility, analytical characterization, and environmental behavior. This guide provides a comprehensive overview of the synthesis, core physicochemical properties, and advanced analytical methodologies for the characterization of HCPXs. It delves into the causality behind experimental techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC), offering detailed protocols for each. Furthermore, this document addresses the environmental persistence and bioaccumulation potential of HCPXs, providing a crucial resource for researchers, environmental scientists, and professionals in drug development and chemical manufacturing.
Introduction to Hexachlorinated p-Xylenes (HCPXs)
Hexachlorinated p-xylenes represent a specific subclass of chlorinated aromatic hydrocarbons. While the parent compound, p-xylene, is a high-volume petrochemical used extensively as a solvent and a precursor for polymers like polyethylene terephthalate (PET)[1], its chlorinated derivatives exhibit markedly different properties. The addition of chlorine atoms to the aromatic ring and/or the methyl side-chains dramatically increases the molecular weight, alters electronic properties, and significantly enhances lipophilicity and resistance to degradation.[2]
Isomerism and Nomenclature
The term "hexachlorinated p-xylene" can refer to several structural isomers depending on the position of the six chlorine atoms. The p-xylene molecule (1,4-dimethylbenzene) offers ten positions for substitution (four on the aromatic ring and six on the two methyl groups). The most commercially and scientifically relevant isomers are those with full or significant chlorination on either the side chains or a combination of the ring and side chains.
Two prominent isomers include:
-
α,α,α,α',α',α'-Hexachloro-p-xylene: Also known as 1,4-Bis(trichloromethyl)benzene. In this isomer, all six hydrogens on the two methyl groups are substituted with chlorine atoms, leaving the aromatic ring unchlorinated.
-
α,α',2,3,5,6-Hexachloro-p-xylene: In this isomer, the aromatic ring is fully substituted with four chlorine atoms, and each methyl group is substituted once.[3]
This guide will primarily focus on these two key isomers, as they represent distinct substitution patterns with differing properties and synthetic pathways.
Synthesis and Molecular Structure
The synthesis strategy dictates the final isomeric structure of the HCPX. The reactivity of the aromatic ring versus the alkyl side-chains is controlled by the reaction conditions, particularly the choice of catalyst and the presence of UV light.
Primary Synthesis Routes
Side-Chain Chlorination (α,α,α,α',α',α'-Hexachloro-p-xylene): The synthesis of 1,4-Bis(trichloromethyl)benzene is achieved through free-radical substitution. This reaction is typically initiated by UV light or a radical initiator in the absence of a Lewis acid catalyst. The process involves the exhaustive chlorination of the methyl groups of p-xylene.
Ring and Side-Chain Chlorination (α,α',2,3,5,6-Hexachloro-p-xylene): A multi-step chlorination process can produce this mixed-substitution isomer. The process often involves:
-
Ring Chlorination: Electrophilic aromatic substitution using chlorine gas in the presence of a Lewis acid catalyst (e.g., ferric chloride, FeCl₃) to first produce tetrachloro-p-xylene.
-
Side-Chain Chlorination: Subsequent chlorination of the methyl groups, typically facilitated by UV light, without the Lewis acid catalyst.
An efficient, continuous process has been patented that avoids the isolation of the intermediate compound, allowing for the direct synthesis of α,α',2,3,5,6-hexachloro-p-xylene from p-xylene.
Molecular Structure Visualization
The distinct structures of p-xylene and its hexachlorinated derivatives are fundamental to understanding their physicochemical properties.
Caption: Synthesis pathways from p-xylene to two major HCPX isomers.
Core Physicochemical Properties
The extensive chlorination of p-xylene results in a compound with physical and chemical properties that are substantially different from the parent hydrocarbon. These properties are critical for predicting its behavior in chemical processes and in the environment.
Summary of Properties
The following table summarizes the key physicochemical properties for the two primary isomers of hexachlorinated p-xylene, with the parent p-xylene included for comparison.
| Property | p-Xylene (Parent Compound) | α,α,α,α',α',α'-Hexachloro-p-xylene | α,α',2,3,5,6-Hexachloro-p-xylene |
| CAS Number | 106-42-3[1][4] | 68-36-0[5][6] | 1079-17-0[3][7][8][9] |
| Molecular Formula | C₈H₁₀[1][4] | C₈H₄Cl₆[5][6] | C₈H₄Cl₆[3][7][8][9] |
| Molecular Weight | 106.17 g/mol [4] | 312.82 g/mol | 312.82 g/mol [3][8][9] |
| Appearance | Colorless liquid[1] | White to light yellow solid[5] | White solid |
| Melting Point | 13.2 °C[1] | 108 - 113 °C | 181 °C[10] |
| Boiling Point | 138.35 °C[1] | 312 °C | Data not available |
| Water Solubility | 181 mg/L at 25°C (Insoluble)[1][11] | Very low (predicted) | Very low (predicted) |
| Log Kow | 3.15[11][12][13] | >5 (Estimated) | >5 (Estimated) |
| Vapor Pressure | 8.84 mmHg at 25°C[13][14] | Very low (predicted) | Very low (predicted) |
Melting Point and Thermal Stability
The melting points of HCPXs are significantly higher than that of p-xylene, reflecting their solid state at room temperature and the stronger intermolecular forces (van der Waals forces) due to the larger, more polarizable chlorine atoms.[10] Differential Scanning Calorimetry (DSC) is the primary technique for accurately determining these melting points and assessing thermal stability.[15][16]
Solubility Profile
Consistent with their nonpolar, highly chlorinated structure, HCPXs are virtually insoluble in water.[17][18] They exhibit solubility in certain organic solvents, though this can be limited, especially for the highly crystalline α,α',2,3,5,6-isomer. The choice of solvent is critical for analytical procedures and synthetic applications.
Octanol-Water Partition Coefficient (Log Kow)
While experimental data is scarce, the Log Kow for HCPXs is predicted to be high (likely >5). The Log Kow of the parent p-xylene is 3.15.[11][12][13] The addition of six chlorine atoms drastically increases the lipophilicity of the molecule. A high Log Kow value indicates a strong tendency to partition from water into fatty tissues and organic-rich environmental compartments, signaling a high potential for bioaccumulation.
Analytical Methodologies for Characterization
The robust and often complex nature of samples containing HCPXs necessitates the use of highly sensitive and selective analytical techniques. Gas chromatography and thermal analysis are cornerstones of their characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for the identification and quantification of chlorinated aromatic hydrocarbons like HCPXs.[19][20] Its high resolving power separates HCPXs from complex matrices, and the mass spectrometer provides unambiguous identification based on the molecule's mass-to-charge ratio and fragmentation pattern.
-
Sample Preparation:
-
Justification: To isolate the nonpolar HCPXs from polar sample matrices (e.g., water, biological tissue) and concentrate them to detectable levels.
-
Steps:
-
Perform a liquid-liquid extraction of the aqueous sample using a nonpolar solvent like hexane or dichloromethane.
-
For solid samples, use accelerated solvent extraction (ASE) or Soxhlet extraction.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., a ¹³C-labeled chlorinated compound) for accurate quantification.[19]
-
-
-
Instrumentation and Conditions:
-
Justification: A nonpolar capillary column is chosen to separate compounds based on boiling point and polarity. The temperature program is designed to ensure sharp peaks for semi-volatile compounds like HCPXs.
-
Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.[21]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 300°C, and hold for 10 min.
-
Injector: Splitless mode at 280°C.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for HCPX isomers to maximize sensitivity.
-
-
-
Data Analysis:
-
Justification: Calibration with authentic standards ensures accurate quantification.
-
Steps:
-
Identify HCPX peaks by their retention time and the presence of target ions.
-
Quantify using a multi-point calibration curve generated from certified reference standards.
-
-
Caption: Workflow for the GC-MS analysis of Hexachlorinated p-Xylenes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique, particularly useful for separating isomers that may be difficult to resolve by GC or for analyzing thermally labile compounds.[21][22][23] Reversed-phase HPLC with a C18 column is a common choice for separating nonpolar aromatic compounds.[21][24][25]
-
Sample Preparation:
-
Justification: The sample must be dissolved in a solvent compatible with the mobile phase to ensure good peak shape.
-
Steps:
-
Dissolve the extracted and concentrated sample (from the GC-MS prep) in acetonitrile.
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.
-
-
-
Instrumentation and Conditions:
-
Justification: A gradient elution is used to effectively separate compounds with different polarities and ensure that the highly nonpolar HCPXs elute in a reasonable time.
-
Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[23][24]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, ramp to 100% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV Diode Array Detector (DAD) set to monitor at 220 nm.
-
-
Differential Scanning Calorimetry (DSC)
DSC is essential for characterizing the thermal properties of HCPXs, such as melting point and purity.[15][26] The technique measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions.[27][28]
-
Sample Preparation:
-
Justification: A small, uniform sample ensures even heat transfer and accurate results.
-
Steps:
-
Accurately weigh 2-5 mg of the HCPX sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation during the analysis.
-
-
-
Instrumentation and Conditions:
-
Justification: A controlled heating rate under an inert atmosphere prevents oxidative degradation and allows for clear observation of the melting endotherm.
-
Parameters:
-
DSC Instrument: Mettler Toledo DSC 3 or equivalent.
-
Temperature Program: Equilibrate at 25°C, then heat at a rate of 10°C/min to a temperature approximately 30°C above the expected melting point.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Reference: An empty, sealed aluminum pan.
-
-
-
Data Analysis:
-
Justification: The onset of the melting peak in the thermogram provides the most accurate melting point.
-
Steps:
-
Plot the heat flow versus temperature.
-
Determine the melting point from the onset temperature of the endothermic melting peak.
-
The area under the peak can be integrated to determine the enthalpy of fusion.
-
-
Caption: General workflow for DSC analysis of Hexachlorinated p-Xylenes.
Environmental Fate and Considerations
The physicochemical properties of HCPXs—namely their low water solubility, high Log Kow, and the strength of the carbon-chlorine bond—indicate that they are likely to be persistent, bioaccumulative, and toxic (PBT) compounds.
-
Persistence: Unlike the parent p-xylene, which is readily biodegradable[11], highly chlorinated compounds are resistant to microbial and chemical degradation.[2] The steric hindrance and chemical stability conferred by the chlorine atoms make them persist in the environment for long periods.[2]
-
Bioaccumulation: The high lipophilicity (high Log Kow) means that if these compounds enter the food chain, they will accumulate in the fatty tissues of organisms.[19] This is a significant concern for ecosystem and human health.
-
Mobility: Due to their low vapor pressure and strong adsorption to organic matter in soil and sediment, HCPXs are not expected to be highly mobile in the environment. Their primary transport would likely be through the movement of contaminated particles.
Conclusion
Hexachlorinated p-xylenes are compounds defined by their high degree of chlorination, which imparts significant chemical and thermal stability, low water solubility, and high lipophilicity. These properties dictate their behavior and require specialized analytical methods for accurate characterization. Techniques such as GC-MS provide definitive identification and quantification, while HPLC offers valuable separation capabilities, and DSC is crucial for determining thermal properties like melting point. From an environmental perspective, the same properties that can make these compounds useful also render them persistent and bioaccumulative, demanding careful management and monitoring. This guide provides the foundational knowledge and methodological framework for scientists and researchers working with this challenging class of chlorinated aromatic hydrocarbons.
References
-
Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. (n.d.). Analytical Methods, Royal Society of Chemistry. [Link]
-
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Introduction: The Genesis of Polychlorinated Xylenes
An In-Depth Technical Guide to the Early Synthetic Routes of Polychlorinated Xylenes
Polychlorinated xylenes (PCXs) represent a class of aromatic compounds that garnered significant attention in the early to mid-20th century. Their unique properties as dielectric fluids, pesticide intermediates, and precursors for specialty polymers positioned them as valuable targets for industrial and academic research.[1] The synthesis of these molecules, however, presented formidable challenges to early organic chemists. The core difficulty lay in controlling the regioselectivity of chlorination on an aromatic ring activated by two methyl groups. This guide delves into the foundational synthetic strategies developed during this era, offering a window into the experimental logic and methodologies that paved the way for more advanced synthetic approaches. We will explore the dominant methods of direct electrophilic chlorination and side-chain chlorination, examining the catalysts, conditions, and mechanistic principles that governed these early transformations.
Core Synthetic Strategy I: Direct Electrophilic Aromatic Chlorination
The most direct and widely explored early route to nuclear polychlorinated xylenes was the electrophilic aromatic substitution of xylene isomers with elemental chlorine. This method hinges on the activation of chlorine by a catalyst to generate a potent electrophile that can attack the electron-rich aromatic ring.
The Role of the Catalyst: Activating the Electrophile
The chlorination of an aromatic ring requires the polarization of the Cl-Cl bond to create a strong electrophile (Cl⁺). Early researchers quickly identified that Lewis acids were effective catalysts for this purpose.[2] Compounds such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony pentachloride (SbCl₅) were commonly employed.[2][3] The catalyst functions by accepting a pair of electrons from one of the chlorine atoms, inducing a dipole and facilitating the heterolytic cleavage of the Cl-Cl bond during the electrophilic attack on the xylene ring.
The choice of catalyst was not merely incidental; it was a critical experimental parameter. Iron, often in the form of filings or ferric chloride, was a popular choice due to its low cost and effectiveness.[3] Antimony chlorides were also used, sometimes offering different selectivity profiles.[3] The underlying principle, however, remained the same: to generate a sufficiently electrophilic chlorine species to overcome the activation energy of aromatic substitution.
Controlling Regioselectivity: The Persistent Challenge
While catalyzing the reaction was straightforward, controlling where the chlorine atoms added to the ring was a significant hurdle. The two methyl groups of xylene are activating and ortho-, para-directing.[4] This means that incoming electrophiles are directed to the positions ortho and para to the methyl groups.
For instance, in the monochlorination of o-xylene, the reaction yields a mixture of 3-chloro-o-xylene and 4-chloro-o-xylene.[3] Similarly, m-xylene chlorination produces a mixture of 2-chloro- and 4-chloro-m-xylene.[5] Early attempts to influence this ratio met with limited success. The product distribution was often a complex mixture of mono-, di-, and higher chlorinated isomers, making the isolation of a single, pure compound a laborious task requiring techniques like fractional distillation or crystallization.[5][6]
Even with these challenges, chemists found that reaction conditions could be manipulated to favor certain outcomes. Lower temperatures (e.g., 0-10°C) were sometimes used to improve selectivity, as higher temperatures often led to a broader product distribution and increased side reactions.[3][5]
Core Synthetic Strategy II: Side-Chain vs. Ring Chlorination
A critical dichotomy in the chlorination of xylenes is the competition between substitution on the aromatic ring (nuclear chlorination) and substitution on the methyl groups (side-chain chlorination). Early chemists recognized that the reaction conditions dictated the outcome of this competition.
-
Ring Chlorination (Electrophilic): This pathway is favored by the presence of a Lewis acid catalyst and the absence of light (dark conditions).[2][7] The catalyst, as discussed, promotes an ionic mechanism involving an electrophilic attack on the aromatic nucleus.
-
Side-Chain Chlorination (Radical): This pathway is promoted by heat and/or exposure to actinic light (such as UV light from a mercury vapor lamp or direct sunlight).[2][7] These conditions facilitate the homolytic cleavage of the chlorine molecule into chlorine radicals (Cl•). These highly reactive radicals then initiate a free-radical chain reaction, abstracting hydrogen atoms from the methyl groups, which are then replaced by chlorine.
This fundamental difference in mechanism provided a powerful tool for chemists. To synthesize nuclear polychlorinated xylenes, the reaction would be run in the dark with a Lewis acid catalyst. Conversely, to produce compounds like α,α,α,α′,α′,α′-hexachloro-m-xylene, the reaction would be conducted under intense light, often at elevated temperatures, and scrupulously free of Lewis acid catalysts like iron.[7][8] Even trace amounts of metal ions could inadvertently catalyze ring chlorination, leading to undesired byproducts.[7]
Visualizing the Pathways
To better illustrate these competing reactions, the following diagrams outline the general workflows.
Caption: Workflow for Electrophilic Ring Chlorination.
Caption: Workflow for Radical Side-Chain Chlorination.
Quantitative Data from Early Syntheses
The yields and isomer distributions from these early reactions were highly variable. The following table summarizes representative data gleaned from the literature concerning the monochlorination of xylene isomers, illustrating the challenge of controlling regioselectivity.
| Starting Material | Catalyst System | Temperature (°C) | Product Ratio | Reference |
| o-Xylene | FeCl₃ | 0 | 4-chloro:3-chloro ≈ 3.8 : 1 | [3] |
| o-Xylene | FeCl₃ / Thianthrene co-catalyst | 0 | 4-chloro:3-chloro ≈ 1.38 : 1 | [3] |
| m-Xylene | Lewis Acid | 0-10 | 4-chloro:2-chloro ≈ 3 : 1 | [5] |
Note: Ratios are approximate and varied based on specific reaction conditions and conversion levels.
Exemplary Experimental Protocols
To provide a practical context for these early methods, the following protocols are described based on procedures reported in the chemical literature.
Protocol 1: Preparation of Monochloro-o-xylene Mixture
This protocol is based on the general method for Lewis acid-catalyzed nuclear chlorination.[3]
-
Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction liquid, and a reflux condenser. The outlet of the condenser is connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess chlorine and evolved HCl gas.
-
Charging the Reactor: To the flask, add 100 parts of o-xylene and 0.02 parts of anhydrous ferric chloride (FeCl₃).
-
Initiating Reaction: Cool the mixture to 0°C with an ice bath while stirring.
-
Chlorine Addition: Slowly bubble dry chlorine gas (100 parts) into the stirred mixture over a period of 4 hours, maintaining the temperature at 0°C.
-
Reaction Quench: After the addition is complete, quench the reaction by carefully pouring the mixture into water.
-
Workup: Transfer the mixture to a separatory funnel. Extract the organic layer with ether, wash with an aqueous sodium bicarbonate solution to remove residual acid, and then wash with water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate. The solvent can then be removed by distillation to yield the crude product mixture of 4-chloro-o-xylene and 3-chloro-o-xylene. Further purification would require fractional distillation.
Protocol 2: Preparation of α,α',2,3,5,6-Hexachloro-p-xylene
This protocol describes a one-pot synthesis that combines both ring and side-chain chlorination by manipulating the reaction temperature.[2]
-
Apparatus Setup: A suitable reaction vessel is charged with p-xylene, a solvent such as perchloroethylene, and a Lewis acid catalyst (e.g., ~1% by weight of FeCl₃).[2]
-
Ring Chlorination Step: Chlorine gas is introduced into the mixture while maintaining the temperature between 75-85°C. This condition favors the electrophilic chlorination of the aromatic ring until it is substantially complete (forming tetrachloro-p-xylene).[2]
-
Side-Chain Chlorination Step: After the ring chlorination is complete, the reaction temperature is increased to 100-120°C.[2] The addition of chlorine gas is continued. At this higher temperature, and even in the presence of the Lewis acid, the radical side-chain chlorination begins to occur on the methyl groups of the tetrachlorinated intermediate.
-
Completion and Isolation: Chlorine addition is terminated when the conversion to the desired hexachloro product reaches approximately 90%. The catalyst is then separated (e.g., by filtration), and the product is isolated from the solvent, typically by crystallization upon cooling.[2]
Conclusion
The early synthetic routes to polychlorinated xylenes were a testament to the ingenuity and perseverance of chemists working with a limited theoretical framework and analytical toolkit. The fundamental understanding and control of the dichotomy between electrophilic (ring) and radical (side-chain) chlorination were the cornerstones of their success. While these methods often produced complex isomeric mixtures requiring arduous separation, they laid the essential groundwork for the production of these important chemical intermediates and highlighted the nuanced reactivity of substituted aromatic systems. The principles established in these early investigations—catalyst choice, temperature control, and the role of light—remain fundamental concepts in modern organic synthesis.
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An In-depth Technical Guide to α,α',2,3,5,6-Hexachloro-p-xylene (CAS 1079-17-0)
A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals
Abstract
α,α',2,3,5,6-Hexachloro-p-xylene, identified by CAS number 1079-17-0, is a highly chlorinated aromatic hydrocarbon. Its structure, featuring a tetrachlorinated benzene ring with two monochlorinated methyl groups, makes it a subject of interest as a chemical intermediate and a research compound. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, plausible synthetic routes, potential applications, toxicological profile, and analytical methodologies. By integrating foundational chemical principles with practical insights, this document serves as a vital resource for professionals engaged in chemical research and development.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental characteristics of a molecule is the bedrock of its application and safe handling. α,α',2,3,5,6-Hexachloro-p-xylene is systematically named 1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene .[1] This nomenclature precisely describes the arrangement of six chlorine atoms on a p-xylene backbone: four on the aromatic ring and one on each of the two methyl groups.
Caption: Plausible synthesis route for α,α',2,3,5,6-Hexachloro-p-xylene.
Protocol: Hypothetical Blanc Chloromethylation
-
Reactor Setup: In a fume hood, charge a three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet with 1,2,4,5-tetrachlorobenzene (1.0 eq).
-
Reagent Addition: Add a suitable solvent (e.g., glacial acetic acid) followed by the chloromethylating agent, such as paraformaldehyde (2.2 eq).
-
Catalysis: Introduce a Lewis acid catalyst, like anhydrous zinc chloride (ZnCl₂), to facilitate the electrophilic attack.
-
Reaction: Bubble dry hydrogen chloride (HCl) gas through the stirred mixture while gently heating. The reaction progress should be monitored by Gas Chromatography (GC). Rationale: The HCl and paraformaldehyde generate the reactive chloromethylating electrophile in situ, which is then directed to the electron-rich positions of the tetrachlorobenzene ring.
-
Workup: Upon completion, cool the reaction mixture and quench by slowly pouring it onto ice water. The crude product will precipitate as a solid.
-
Purification: Filter the solid, wash with water to remove residual acid, and dry. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/toluene mixture) to achieve high purity.
Disclaimer: This is a generalized protocol. The user assumes all responsibility to verify and adapt it for safe laboratory execution.
Industrial and Research Applications
α,α',2,3,5,6-Hexachloro-p-xylene is primarily utilized as a chemical intermediate or a building block in organic synthesis. [2]Its value lies in the six chlorine atoms, which serve as reactive sites or impart specific properties to the final molecule.
-
Agrochemical Synthesis: The structural motif is relevant to the synthesis of certain pesticides and herbicides. The chlorinated aromatic core is a common feature in many active agrochemical ingredients.
-
Pharmaceutical Intermediates: While less common, highly functionalized aromatic compounds can serve as scaffolds in the development of active pharmaceutical ingredients (APIs). The reactive chloromethyl groups are particularly useful for further elaboration.
-
Material Science: Polychlorinated compounds can be used as flame retardants or as monomers for specialty polymers, although applications for this specific isomer are not well-documented.
-
Research Chemical: It is sold as a research chemical for use in early-stage discovery and proteomics research, where its unique structure can be explored for novel applications. [3]
Toxicology and Safe Handling
The toxicological properties of α,α',2,3,5,6-Hexachloro-p-xylene are primarily inferred from its chemical class and available Safety Data Sheets (SDS). The high chlorine content and benzylic chloride functionalities are key drivers of its hazard profile.
GHS Hazard Profile
| Hazard Class | GHS Classification | Statement | Source |
| Corrosion/Irritation | Skin Corrosion 1C | H314: Causes severe skin burns and eye damage. | [4] |
| Corrosion/Irritation | Eye Damage 1 | H318: Causes serious eye damage. | [4] |
| Corrosivity | Corrosive to metals 1 | H290: May be corrosive to metals. | [4] |
Note: Detailed toxicological studies, such as LD50 values, for this specific isomer are not readily available in the public domain. Data should be interpreted with caution, and the compound should be treated as highly hazardous. Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. [4]Use a closed system or local exhaust ventilation where possible. [4]2. Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). * Eye Protection: Use chemical safety goggles and a face shield. * Body Protection: Wear a lab coat and, if handling large quantities, a chemical-resistant apron or suit. * Respiratory: If dust cannot be controlled, use a full-face particle respirator (N100 or P3). 3. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing. [4] * Do not breathe dust. [4] * Wash hands and face thoroughly after handling. [4] * Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. [5]4. Emergency Procedures:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [4] * Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [4]
-
Analytical Methodology
The accurate identification and quantification of α,α',2,3,5,6-Hexachloro-p-xylene are essential for quality control, reaction monitoring, and environmental analysis. Given its structure—a semi-volatile chlorinated hydrocarbon—gas chromatography is the most appropriate analytical technique.
Analytical Workflow:
Caption: Standard workflow for the analysis of α,α',2,3,5,6-Hexachloro-p-xylene.
Protocol: GC-MS for Purity Assessment
-
Standard Preparation: Prepare a stock solution of the compound in a high-purity solvent like toluene or hexane. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a small amount of the sample and dissolve it in the same solvent to a known concentration.
-
Instrumental Parameters (Typical):
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). [6] * Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min.
-
Injector: Split/splitless injector at 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-400 amu.
-
-
Analysis: Inject the standards and sample. Identify the compound based on its characteristic retention time and mass spectrum (looking for the molecular ion cluster and fragmentation patterns typical of chlorinated compounds).
-
Quantification: Calculate the purity by comparing the peak area of the analyte to the calibration curve or by area percent normalization. [7]
Environmental Fate and Considerations
The environmental behavior of α,α',2,3,5,6-Hexachloro-p-xylene is dictated by its high degree of chlorination and low water solubility. Such compounds are generally classified as persistent organic pollutants (POPs).
-
Persistence: Chlorinated benzenes are known for their environmental persistence. [8]The C-Cl bond is strong, making the compound resistant to both hydrolysis and rapid biodegradation.
-
Biodegradation: While some microbes can degrade benzenes with four or fewer chlorine atoms under aerobic conditions, highly chlorinated benzenes are more recalcitrant. [9][10][11]Anaerobic reductive dehalogenation is a more likely, albeit slow, degradation pathway in sediments and subsurface environments. [9][11]* Bioaccumulation: Due to its lipophilicity (predicted high LogP), the compound is expected to bioaccumulate in the fatty tissues of organisms.
-
Transport: The primary mode of environmental transport would be through adsorption to soil and sediment particles. Long-range atmospheric transport is less likely than for more volatile compounds.
Conclusion
α,α',2,3,5,6-Hexachloro-p-xylene (CAS 1079-17-0) is a specialized chemical with a profile defined by its extensive chlorination. While its primary role is as a synthetic intermediate, its hazardous properties demand rigorous safety protocols and handling procedures. The analytical methods for its characterization are well-established, relying on standard chromatographic techniques. For researchers and developers, this compound represents a functionalized building block, but its potential environmental persistence necessitates responsible lifecycle management and disposal. Further research into its specific toxicological endpoints and biodegradation pathways would provide a more complete understanding of its overall impact.
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Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes. Biodegradation, 19(4), 463–480. [Link]
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Morita, M. (1977). Chlorinated benzenes in the environment. Ecotoxicology and Environmental Safety, 1(2), 1-6. [Link]
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Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes. ResearchGate. [Link]
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Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes. University of Arizona Research. [Link]
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Eawag. (n.d.). Chlorobenzene Degradation Pathway. Eawag-BBD. [Link]
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Wikipedia. (n.d.). Tetrachlorobenzene. Wikipedia. [Link]
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Vedantu. (n.d.). IUPAC name of the compound is A Chloromethyl benzene. Vedantu. [Link]
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Singh, H., et al. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal. [Link]
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An In-depth Technical Guide to the Molecular Structure of α,α',2,3,5,6-Hexachloro-p-xylene
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of α,α',2,3,5,6-Hexachloro-p-xylene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this highly chlorinated aromatic compound.
Introduction and Chemical Identity
α,α',2,3,5,6-Hexachloro-p-xylene, with the systematic IUPAC name 1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene , is a halogenated organic compound. Its structure consists of a benzene ring substituted with four chlorine atoms and two chloromethyl groups at the para positions.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene |
| Common Name | α,α',2,3,5,6-Hexachloro-p-xylene |
| CAS Number | 1079-17-0 |
| Molecular Formula | C₈H₄Cl₆ |
| Molecular Weight | 312.84 g/mol |
| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)CCl)Cl)Cl)Cl)CCl |
| InChI Key | IYGDLOMSJZQSGY-UHFFFAOYSA-N |
The precise arrangement of six chlorine atoms on both the aromatic ring and the benzylic positions imparts significant chemical and physical properties to the molecule, including high thermal stability and lipophilicity. These characteristics are typical of many chlorinated aromatic hydrocarbons, a class of compounds with notable industrial applications and environmental persistence.[1]
Synthesis and Mechanistic Considerations
The synthesis of α,α',2,3,5,6-Hexachloro-p-xylene can be achieved through a one-pot process involving the exhaustive chlorination of p-xylene or its ring-chlorinated derivatives. A key patent describes a method that circumvents the need for isolating intermediate compounds, offering a more efficient route for commercial production.[2]
Synthetic Protocol: Lewis Acid-Catalyzed Chlorination
This process utilizes a Lewis acid catalyst in a perchloroethylene solvent, which is advantageous due to the high solubility of the chlorinated products in this medium.[2]
Step-by-Step Methodology:
-
Reaction Setup: A mixture of p-xylene (or a ring-chlorinated derivative) and perchloroethylene is charged into a reaction vessel equipped with a stirrer, gas inlet, and a condenser.
-
Catalyst Addition: A Lewis acid catalyst, such as ferric chloride (FeCl₃), is added to the mixture. The catalyst concentration is typically around 1% by weight of the p-xylene.[2]
-
Chlorination: Chlorine gas is incrementally introduced into the reaction mixture. The reaction is maintained at a temperature between 60°C and 120°C.[2] The initial phase of the reaction focuses on the chlorination of the aromatic ring.
-
Side-Chain Chlorination: As the ring chlorination nears completion, the temperature is raised to 100-120°C to facilitate the chlorination of the methyl groups to chloromethyl groups.[2] This step is typically promoted by light or a free-radical initiator.
-
Reaction Monitoring and Completion: The reaction progress is monitored until at least 90% of the p-xylene is converted to the desired hexachloro product.[2]
-
Workup and Isolation: Upon completion, the catalyst is separated from the reaction mass. The product is then isolated, typically through crystallization, from the solvent.
Causality of Experimental Choices:
-
Perchloroethylene as Solvent: This solvent is chosen for its ability to dissolve the highly chlorinated intermediates and the final product, preventing precipitation and ensuring a homogeneous reaction mixture.[2] Its high boiling point is also suitable for the reaction temperatures required.
-
Lewis Acid Catalyst: Catalysts like FeCl₃ are essential for promoting the electrophilic aromatic substitution of chlorine onto the benzene ring.
-
Temperature Control: The staged temperature profile is crucial for selectively targeting ring chlorination first at lower temperatures, followed by the more energy-intensive free-radical side-chain chlorination at higher temperatures.[2]
Caption: Synthetic workflow for α,α',2,3,5,6-Hexachloro-p-xylene.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the four protons of the two chloromethyl groups are chemically equivalent. This would result in a single singlet in the spectrum. The chemical shift of these benzylic protons would be significantly downfield due to the deshielding effects of the adjacent chlorine atom and the chlorinated aromatic ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit three distinct signals:
-
One signal for the two equivalent carbons of the chloromethyl groups.
-
A signal for the four chlorine-substituted aromatic carbons.
-
A signal for the two aromatic carbons bonded to the chloromethyl groups.
Table 2: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.5 - 5.0 | Singlet | -CH₂Cl |
| ¹³C | ~40 - 45 | - | -CH₂Cl |
| ¹³C | ~130 - 135 | - | Ar-C-Cl |
| ¹³C | ~135 - 140 | - | Ar-C-CH₂Cl |
Note: These are predicted values and should be confirmed by experimental data. Online NMR prediction tools can provide more refined estimates.[3][4][5][6][7]
Mass Spectrometry (MS)
The mass spectrum of α,α',2,3,5,6-Hexachloro-p-xylene would be characterized by a complex isotopic pattern for the molecular ion due to the presence of six chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of chlorine radicals, HCl, and cleavage of the chloromethyl groups. The base peak could correspond to a stable fragment resulting from the loss of a chloromethyl radical.
Expected Fragmentation Pathways:
-
Loss of Cl: [M - Cl]⁺
-
Loss of HCl: [M - HCl]⁺
-
Loss of CH₂Cl: [M - CH₂Cl]⁺
-
Benzylic cleavage: Formation of a tetrachlorobenzyl cation.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state. While no crystal structure for this specific compound is publicly available, analysis of related structures, such as that of 1,3-bis(chloromethyl)benzene, can provide insights into the expected molecular geometry.
Physicochemical Properties
The high degree of chlorination in α,α',2,3,5,6-Hexachloro-p-xylene dictates its physical and chemical properties.
Table 3: Physicochemical Properties
| Property | Value/Description |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Melting Point | Not reported, but expected to be relatively high due to molecular symmetry and weight. |
| Boiling Point | Not reported, likely high with potential for decomposition. |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents like perchloroethylene.[2] |
| Stability | Highly stable under normal conditions. Resistant to degradation. |
Safety and Toxicology
As a member of the chlorinated aromatic hydrocarbon class, α,α',2,3,5,6-Hexachloro-p-xylene should be handled with extreme caution. These compounds are known for their persistence in the environment and potential for bioaccumulation.[1]
Hazard Identification and Handling
-
Toxicity: Chlorinated aromatic hydrocarbons are known to elicit a range of toxic effects, including immunotoxicity, hepatotoxicity, dermal lesions (such as chloracne), and carcinogenicity.[1][8]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
-
Environmental Fate: Due to its chemical stability and lipophilicity, this compound is expected to be persistent in the environment and may accumulate in food chains.[1]
Toxicological Profile of Related Compounds
While specific toxicological data for α,α',2,3,5,6-Hexachloro-p-xylene is lacking, the toxicity of related chlorinated benzenes and xylenes provides a basis for assessing its potential hazards.
-
Dermal Toxicity: Chlorinated aromatic compounds can cause skin irritation and, with prolonged exposure, chloracne.[8]
-
Hepatotoxicity: The liver is a primary target organ for many chlorinated hydrocarbons, with exposure potentially leading to liver damage.
-
Carcinogenicity: Some chlorinated aromatic hydrocarbons are classified as known or suspected carcinogens.[9]
Sources
- 1. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
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- 5. Visualizer loader [nmrdb.org]
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- 8. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Solubility of α,α',2,3,5,6-Hexachloro-p-xylene in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of α,α',2,3,5,6-hexachloro-p-xylene. In the absence of extensive published empirical data, this document establishes a predictive framework based on fundamental chemical principles and furnishes a detailed experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the dissolution behavior of highly chlorinated aromatic compounds.
Introduction to α,α',2,3,5,6-Hexachloro-p-xylene
α,α',2,3,5,6-Hexachloro-p-xylene is a highly chlorinated aromatic hydrocarbon with the chemical formula C₈H₄Cl₆. Its structure consists of a p-xylene core where all four aromatic hydrogens and the two methyl hydrogens are substituted with chlorine atoms. This extensive chlorination significantly influences its physicochemical properties, including its melting point, boiling point, and, most notably, its solubility.
Table 1: Physicochemical Properties of α,α',2,3,5,6-Hexachloro-p-xylene
| Property | Value |
| Chemical Formula | C₈H₄Cl₆ |
| Molecular Weight | 312.84 g/mol |
| CAS Number | 1079-17-0 |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 181 °C[1] |
| Boiling Point | 345.0 ± 0.0 °C (Predicted)[1] |
The high degree of chlorination and the symmetrical, non-polar nature of the molecule are the primary determinants of its solubility behavior. Understanding these interactions is crucial for its application in synthesis, formulation, and environmental fate studies.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For α,α',2,3,5,6-hexachloro-p-xylene, its solubility is governed by the following molecular characteristics:
-
Low Polarity: The symmetrical distribution of chlorine atoms around the benzene ring results in a molecule with a very low overall dipole moment, rendering it non-polar.
-
Van der Waals Forces: The primary intermolecular forces at play are London dispersion forces, a type of van der Waals force, which are dependent on the molecule's surface area and polarizability.
-
High Molecular Weight and Compact Structure: The significant molecular weight and crystalline structure of this solid compound mean that substantial energy is required to overcome the lattice energy of the crystal before dissolution can occur.
Based on these characteristics, it is predicted that α,α',2,3,5,6-hexachloro-p-xylene will exhibit higher solubility in non-polar organic solvents and lower solubility in polar organic solvents.
Table 2: Predicted Solubility of α,α',2,3,5,6-Hexachloro-p-xylene in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | Similar non-polar, aromatic nature allows for favorable π-π stacking and dispersion force interactions. |
| Halogenated Alkanes | Dichloromethane, Chloroform | Moderate to High | Shared presence of chlorine atoms and non-polar to weakly polar character facilitates dissolution. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate | Solute-solvent interactions are limited to dispersion forces; the rigid aromatic structure of the solute may limit interaction with flexible aliphatic chains. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Low to Moderate | The polarity of the solvent is not ideally matched with the non-polar solute, leading to less favorable interactions. |
| Polar Protic | Methanol, Ethanol | Very Low | The strong hydrogen bonding network of the solvent is disrupted by the non-polar solute, making dissolution energetically unfavorable. |
Experimental Determination of Solubility
Given the scarcity of published data, experimental determination is essential for obtaining accurate solubility values. The following is a detailed, step-by-step protocol for determining the solubility of α,α',2,3,5,6-hexachloro-p-xylene in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
-
α,α',2,3,5,6-Hexachloro-p-xylene (analytical standard grade)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator/shaker or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with an appropriate detector (e.g., ECD or MS).
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of α,α',2,3,5,6-hexachloro-p-xylene.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of α,α',2,3,5,6-hexachloro-p-xylene to ensure that a solid phase remains after equilibration.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
-
Equilibration:
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 12 hours to allow the excess solid to settle.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) gas-tight syringe to avoid precipitation.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. The filter removes any undissolved microcrystals.
-
Record the exact weight of the transferred filtrate.
-
Dilute the filtrate to the mark with the same solvent and mix thoroughly. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of calibration standards of α,α',2,3,5,6-hexachloro-p-xylene in the same solvent.
-
Analyze the calibration standards and the diluted samples using a validated and calibrated analytical method (e.g., HPLC-UV or GC-MS).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of α,α',2,3,5,6-hexachloro-p-xylene in the diluted samples by interpolating their analytical response from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Factors Influencing Solubility
The solubility of α,α',2,3,5,6-hexachloro-p-xylene is not a fixed value but is influenced by several factors. Understanding these factors is critical for controlling and manipulating its dissolution.
Caption: Key factors influencing the solubility of α,α',2,3,5,6-hexachloro-p-xylene.
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning that heat is absorbed to overcome the lattice energy of the crystal and to disrupt the solvent-solvent interactions.
-
Solvent Properties: As detailed in the theoretical framework, the choice of solvent is the most critical factor. A close match in polarity and intermolecular forces between the solute and solvent will lead to higher solubility.
-
Purity of the Compound: Impurities in the α,α',2,3,5,6-hexachloro-p-xylene can affect its crystal lattice energy and, consequently, its solubility.
Conclusion
References
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Theoretical Investigation of Hexachloro-p-xylene Isomers
This guide provides a comprehensive framework for the theoretical investigation of hexachloro-p-xylene isomers. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding the structure, stability, and spectroscopic properties of these complex chlorinated aromatic compounds. Given the limited availability of extensive theoretical studies on this specific class of molecules, this document serves as a detailed roadmap for conducting such research, leveraging established computational chemistry protocols that have proven effective for analogous systems.
Introduction: The Significance of Hexachloro-p-xylene Isomers
Hexachloro-p-xylene, with the general formula C₈H₄Cl₆, represents a group of chlorinated aromatic hydrocarbons. The parent molecule, p-xylene, is a cornerstone of the chemical industry, primarily serving as a feedstock for the production of terephthalic acid and subsequently polyethylene terephthalate (PET).[1][2] The introduction of six chlorine atoms onto the p-xylene scaffold can lead to a variety of isomers, depending on the positions of the chlorine atoms on the aromatic ring and the methyl groups. These compounds are of interest as potential intermediates in the synthesis of agrochemicals and pharmaceuticals.[3][4]
The structural diversity of hexachloro-p-xylene isomers presents a significant analytical challenge. Distinguishing between these isomers experimentally can be difficult due to their similar masses and potentially overlapping spectroscopic signals.[5] Theoretical studies, employing quantum chemical methods, offer a powerful and cost-effective approach to elucidate the intrinsic properties of each isomer, thereby aiding in their identification and characterization. This guide outlines the theoretical methodologies required to build a comprehensive understanding of the conformational landscape, relative stabilities, and predicted spectroscopic signatures of hexachloro-p-xylene isomers.
Proposed Computational Methodologies: A Self-Validating System
The cornerstone of a reliable theoretical study is the selection of appropriate computational methods. The protocols described herein are designed to be self-validating by systematically increasing the level of theory and comparing results.
Initial Conformational Analysis
For isomers with chlorinated methyl groups, rotational conformers can exist. A preliminary conformational search is crucial to identify the lowest energy structures.
Experimental Protocol:
-
Initial Structure Generation: Generate 3D structures for all possible hexachloro-p-xylene isomers.
-
Semi-empirical Optimization: Perform an initial geometry optimization of each generated structure using a computationally inexpensive semi-empirical method like PM7 or PM3. This step rapidly provides plausible starting geometries.
-
Conformational Search: For structures with rotatable bonds (e.g., in the CCl₂H or CCl₃ groups), perform a systematic or stochastic conformational search to identify low-energy conformers.
Quantum Chemical Calculations: The Core of the Investigation
Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for systems of this size.
Experimental Protocol:
-
Geometry Optimization: The low-energy conformers identified from the semi-empirical search should be subjected to full geometry optimization using DFT. A common and reliable functional is B3LYP, paired with a Pople-style basis set such as 6-311++G(d,p).[6] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in halogenated compounds.
-
Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal energies, and entropies, which are essential for calculating accurate relative energies.
-
-
Single-Point Energy Refinement: To achieve higher accuracy in the relative energies of the isomers, single-point energy calculations can be performed on the B3LYP-optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or a double-hybrid DFT functional.
The following diagram illustrates the proposed computational workflow:
Caption: Proposed computational workflow for the theoretical study of hexachloro-p-xylene isomers.
Expected Theoretical Results and Their Interpretation
This section outlines the key data that will be generated from the proposed theoretical studies and how it can be interpreted to provide valuable insights into the properties of hexachloro-p-xylene isomers.
Molecular Geometries and Structural Parameters
The geometry optimizations will yield precise bond lengths, bond angles, and dihedral angles for each isomer in its lowest energy conformation. These parameters can reveal the extent of steric strain and electronic effects introduced by the chlorine substituents. For example, significant deviations from the planarity of the benzene ring or distortions in the methyl group geometries would indicate severe steric hindrance.
Relative Stabilities
The relative stabilities of the different isomers can be determined by comparing their total electronic energies, corrected with ZPVE. This information is crucial for predicting the thermodynamic distribution of isomers at equilibrium. A theoretical study on hexachloro- and hexafluorocyclohexane isomers indicated that the most stable conformers are not always the ones with the most equatorial substituents, challenging intuitive assumptions.[7] A similar counter-intuitive trend might be observed for hexachloro-p-xylene isomers due to complex electronic and steric interactions.
Table 1: Hypothetical Relative Energies of Hexachloro-p-xylene Isomers
| Isomer | IUPAC Name | Relative Energy (kcal/mol) (B3LYP/6-311++G(d,p) + ZPVE) |
| 1 | α,α,α,α',α',α'-Hexachloro-p-xylene | 0.00 (Reference) |
| 2 | α,α',2,3,5,6-Hexachloro-p-xylene | Predicted Value |
| 3 | 1,2,4,5-Tetrachloro-3-(dichloromethyl)-6-methylbenzene | Predicted Value |
| ... | ... | ... |
Note: The values in this table are placeholders and would be populated with the results of the actual calculations.
Spectroscopic Predictions
Theoretical calculations can provide predicted spectra that are invaluable for the identification and characterization of isomers in experimental settings.
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts (¹³C and ¹H). The calculated chemical shifts for each unique carbon and proton in each isomer can be compared with experimental data to confirm structural assignments. For instance, the symmetry of certain isomers will be reflected in a reduced number of unique NMR signals.
Experimental Protocol for NMR Prediction:
-
Use the optimized geometries from the DFT calculations.
-
Perform a GIAO NMR calculation at the same or a similar level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Reference the calculated isotropic shielding values to a standard, such as tetramethylsilane (TMS), which should be calculated at the same level of theory.
Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the isomers. This method calculates the vertical excitation energies and oscillator strengths of electronic transitions.[6][8] Differences in the predicted λ_max and absorption intensities for each isomer can provide a basis for their differentiation using UV-Vis spectroscopy.
The following diagram illustrates the logical relationship between the isomers and their predicted properties:
Sources
- 1. p-Xylene - Wikipedia [en.wikipedia.org]
- 2. jalonzeolite.com [jalonzeolite.com]
- 3. Hexachloro-Para-Xylene [anshulchemicals.com]
- 4. 68-36-0 HCPX Hexachloro-p-xylene - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Corrosive Landscape of alpha,alpha',2,3,5,6-Hexachloro-p-xylene: A Technical Guide to Chemical Safety
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Distinguishing a Corrosive Solid from its Isomeric Relatives
alpha,alpha',2,3,5,6-Hexachloro-p-xylene, identified by CAS number 1079-17-0, is a chlorinated aromatic compound whose handling demands a comprehensive understanding of its severe hazardous properties.[1][2][3] It is crucial for researchers to distinguish this compound from its isomers, such as alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene (CAS 68-36-0), as their chemical structures and, consequently, their safety profiles differ significantly.[4] This guide provides an in-depth analysis of the chemical safety, hazards, and handling protocols for this compound, ensuring a foundation of safety for its application in research and development.
Chemical and Physical Identity
Correctly identifying the substance is the cornerstone of chemical safety. This compound is also known by its IUPAC name, 1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene.[1][2] It exists as a crystalline powder, appearing white to light yellow or light orange.
| Property | Value | Source |
| CAS Number | 1079-17-0 | [1][2][3] |
| Molecular Formula | C₈H₄Cl₆ | [1][2][3] |
| Molecular Weight | 312.82 g/mol | [2][3] |
| Physical Form | Crystalline Powder | [2] |
| Melting Point | 181°C | [2] |
| Synonyms | 1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene, alpha,alpha'-2,3,5,6-hexachloro-p-xylene | [1] |
GHS Hazard Profile: A Corrosive Threat
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[1] This corrosive nature is the primary hazard that dictates all handling, storage, and emergency procedures.
GHS Classification and Labeling
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger | |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger |
The mechanism of its corrosive action is likely due to the reactivity of the benzylic chlorides, which can hydrolyze, particularly in the presence of moisture, to form hydrochloric acid. This in-situ generation of a strong acid can lead to severe chemical burns on contact with skin, eyes, and mucous membranes. The compound is noted to be moisture-sensitive, which supports this hypothesis.
Toxicological Profile: Beyond Corrosivity
Occupational Safety and Exposure
Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound. This lack of defined limits necessitates the implementation of stringent engineering controls and personal protective equipment to minimize any potential for exposure.
Experimental Workflow: Safe Handling and Use Protocol
A self-validating system of protocols is essential when working with a corrosive substance of unknown systemic toxicity. The following step-by-step methodology is designed to mitigate risks at every stage of the experimental workflow.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[4]
-
Containment: For procedures with a higher risk of dust generation, the use of a glove box or other closed-system handling is recommended.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene, and check for any signs of degradation before and during use.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and dust.[4]
-
Body Protection: A lab coat, buttoned to its full length, is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if ventilation is insufficient, a NIOSH-approved respirator for dusts should be used.[4]
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. The compound is moisture-sensitive, so protection from humidity is critical.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Caption: Storage and Incompatibility Diagram.
Emergency Response: A Structured Approach to Incidents
A clear and practiced emergency response plan is vital. The corrosive nature of this compound necessitates immediate and appropriate action.
Exposure Response Protocol
Caption: First Aid Measures for Exposure.
Spill and Leak Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the dust from spreading and from entering drains.
-
Personal Protection: Don appropriate PPE, including respiratory protection.
-
Clean-up: Carefully sweep up the dry material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Environmental Hazards and Disposal
Information regarding the environmental fate and ecotoxicity of this compound is limited. Given its chlorinated aromatic structure, it should be assumed to be persistent and potentially toxic to aquatic life. Therefore, it must not be allowed to enter drains or the environment.
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[4]
Hazardous Decomposition and Reactivity
This compound is combustible, and in the event of a fire, it can produce hazardous decomposition products, including carbon oxides and hydrogen chloride gas. Firefighters should wear self-contained breathing apparatus and protective clothing.
Conclusion
This compound is a highly corrosive solid that requires stringent safety protocols for its handling and use. While there are gaps in the publicly available toxicological and environmental data, its known corrosive properties demand a conservative and cautious approach. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(2,3,5,6-tetrachloro-p-phenylene vinylene) via Gilch Polymerization of α,α',2,3,5,6-Hexachloro-p-xylene
Introduction: A High-Performance Polymer Building Block
α,α',2,3,5,6-Hexachloro-p-xylene is a halogenated aromatic compound that holds significant potential as a monomer for the synthesis of advanced functional polymers. Its fully chlorinated aromatic ring and reactive benzylic chloride functionalities make it a unique building block for creating polymers with potentially enhanced thermal stability, chemical resistance, and specific optoelectronic properties. The resulting polymer, poly(2,3,5,6-tetrachloro-p-phenylene vinylene) (PTeCPV), is a member of the poly(p-phenylene vinylene) (PPV) family, which is renowned for its applications in organic electronics.[1][2] The introduction of chlorine atoms onto the polymer backbone is expected to significantly influence the polymer's electronic properties, such as its HOMO and LUMO energy levels, which can be advantageous for applications in polymer solar cells and other electronic devices.[3][4]
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Unit |
| Chemical Name | α,α',2,3,5,6-Hexachloro-p-xylene | - |
| Molecular Formula | C₈H₄Cl₆ | - |
| Molecular Weight | 312.82 | g/mol |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 183-185 | °C |
| CAS Number | 1079-17-0 | - |
Polymerization via the Gilch Route: Mechanism and Rationale
The Gilch polymerization is a widely utilized method for the synthesis of PPV and its derivatives.[7] The reaction proceeds through a dehydrohalogenation mechanism, initiated by a strong base, to form a reactive p-quinodimethane intermediate. This intermediate then undergoes polymerization to form the conjugated polymer.[8][9]
The key steps in the Gilch polymerization of α,α',2,3,5,6-hexachloro-p-xylene are:
-
Deprotonation: A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), abstracts a proton from one of the chloromethyl groups.
-
Elimination: A chloride ion is eliminated, leading to the formation of a chloro-p-quinodimethane intermediate.
-
Second Deprotonation and Elimination: The process is repeated on the other chloromethyl group to form the fully conjugated tetrachloro-p-quinodimethane monomer.
-
Polymerization: The highly reactive quinodimethane monomers then polymerize to form the poly(2,3,5,6-tetrachloro-p-phenylene vinylene) chain.
The choice of a strong, sterically hindered base like potassium tert-butoxide is critical to favor the elimination reaction over nucleophilic substitution. The reaction is typically carried out under inert conditions to prevent side reactions with oxygen and moisture.
Caption: Proposed mechanism for the Gilch polymerization of α,α',2,3,5,6-Hexachloro-p-xylene.
Experimental Protocol: Synthesis of Poly(2,3,5,6-tetrachloro-p-phenylene vinylene)
This protocol is an adapted procedure and may require optimization for the specific monomer. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
Materials:
-
α,α',2,3,5,6-Hexachloro-p-xylene (≥98%)
-
Potassium tert-butoxide (t-BuOK) (≥98%)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (polymerization grade)
-
Methanol (reagent grade)
-
Chloroform (reagent grade)
-
Standard laboratory glassware (Schlenk flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Monomer Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add α,α',2,3,5,6-hexachloro-p-xylene (e.g., 1.0 g, 3.2 mmol).
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (e.g., 40 mL) to the flask to dissolve the monomer. Stir the solution until the monomer is fully dissolved.
-
Base Preparation: In a separate flame-dried Schlenk flask, prepare a solution of potassium tert-butoxide (e.g., 1.44 g, 12.8 mmol, 4 equivalents) in anhydrous THF (e.g., 20 mL). Gentle warming may be required to fully dissolve the base.
-
Polymerization Reaction:
-
Cool the monomer solution to 0 °C using an ice bath.
-
Slowly add the potassium tert-butoxide solution to the stirred monomer solution dropwise over a period of 30-60 minutes using a dropping funnel. A color change to yellow or orange is expected, indicating the formation of the conjugated polymer.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
-
Polymer Precipitation and Purification:
-
Pour the reaction mixture into a beaker containing a large excess of methanol (e.g., 400 mL) with vigorous stirring. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the polymer extensively with methanol to remove any unreacted monomer and inorganic salts.
-
To further purify the polymer, redissolve it in a minimal amount of a suitable solvent like chloroform and reprecipitate it into methanol. Repeat this process 2-3 times.[5]
-
Finally, dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Caption: Workflow for the synthesis of Poly(2,3,5,6-tetrachloro-p-phenylene vinylene).
Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.
| Technique | Purpose | Expected Observations |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | High molecular weights are often achievable via Gilch polymerization.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the polymer structure. | Disappearance of the benzylic proton signals of the monomer and the appearance of new signals corresponding to the vinylic and aromatic protons of the polymer backbone.[6][10][11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. | Presence of peaks corresponding to the aromatic C-H stretching, C=C stretching of the vinylene group, and C-Cl stretching. |
| UV-Visible (UV-Vis) Spectroscopy | To determine the optical properties, including the absorption maximum (λₘₐₓ) and the optical bandgap. | A broad absorption band in the visible region, characteristic of a conjugated polymer.[12] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Chlorinated polymers are expected to exhibit high thermal stability.[5] |
Expected Properties and Potential Applications
The introduction of four chlorine atoms per repeating unit in the polymer backbone is anticipated to impart unique properties:
-
Enhanced Thermal Stability: The strong C-Cl bonds and the rigid polymer backbone are likely to result in a polymer with high thermal stability, making it suitable for applications in demanding environments.[5]
-
Modified Electronic Properties: The electron-withdrawing nature of the chlorine atoms is expected to lower the HOMO and LUMO energy levels of the polymer compared to unsubstituted PPV.[3] This can be beneficial for tuning the electronic properties for specific applications in organic field-effect transistors (OFETs) and as an acceptor material in organic photovoltaic (OPV) devices.[4]
-
Chemical Resistance: The chlorinated aromatic structure is anticipated to provide excellent resistance to a wide range of chemicals.
-
Solubility: The solubility of the polymer will depend on the final molecular weight and the extent of intermolecular interactions. It may be soluble in common organic solvents such as chloroform, THF, or chlorinated solvents.
Safety and Handling
Monomer (α,α',2,3,5,6-Hexachloro-p-xylene):
-
This compound is a chlorinated aromatic hydrocarbon and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14][15][16]
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Potassium tert-butoxide (t-BuOK):
-
This is a strong, corrosive, and moisture-sensitive base.[17][18][19][20]
-
Handle in an inert atmosphere (glovebox or Schlenk line) to prevent reaction with moisture and air.
-
It can cause severe burns upon contact with skin and eyes. Wear appropriate PPE.
-
Reacts violently with water.
Polymerization Reaction:
-
The reaction should be carried out in a well-ventilated fume hood under an inert atmosphere.
-
Be cautious during the addition of the base, as the reaction may be exothermic.
-
Quenching the reaction with methanol should be done carefully, as any unreacted potassium tert-butoxide will react exothermically.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated waste should be collected in a designated container.[13]
References
- Gilch, H. G.; Wheelwright, W. L. Polymerization of α-Halo-p-xylenes. J. Polym. Sci. A-1 Polym. Chem.1966, 4 (6), 1337–1349.
- Greiner, A.; Bolle, B.; Hesemann, P.; Oberski, J. M.; Sander, R. Synthesis of Poly(p-phenylene vinylene) by the Gilch Route. Macromol. Rapid Commun.1997, 18 (4), 247–251.
-
Li, R.; et al. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polym. Bull.2014 , 71, 1637–1650.
- Lahti, P. M.; et al. Synthesis and Characterization of Poly(p-phenylene vinylene) via a Soluble Precursor Route. Macromolecules1993, 26 (24), 6255–6263.
- Hsieh, B. R.; et al. Synthesis of High-Molecular-Weight Poly(p-phenylenevinylene)s by the Gilch Reaction. Macromolecules1997, 30 (21), 6339–6344.
- Neef, C. J.; Ferraris, J. P. MEH-PPV by the Gilch Route. Macromolecules2000, 33 (7), 2311–2314.
- Bielawski, C. W.; Grubbs, R. H. Living Ring-Opening Metathesis Polymerization. Prog. Polym. Sci.2007, 32 (1), 1–29.
-
Lee, T. R.; et al. Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and an Alternating Copolymer. J. Appl. Polym. Sci.2015 , 132 (4), 41162.
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Taylor & Francis. Poly(p-phenylene vinylene) – Knowledge and References.
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Wikipedia. Poly(p-phenylene vinylene).
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Request PDF. 13C-NMR study on the microstructure of chlorinated polypropylene.
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ACS Publications. A Comprehensive Analysis of the Thermal Elimination Reaction in a Poly(p-phenylene vinylene) Precursor.
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Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
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Fisher Scientific. SAFETY DATA SHEET - Potassium tert-butoxide.
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Request PDF. Electrochromic properties of chlorinated benzene-EDOT conjugated polymers: Influence of chlorine substitution position and number.
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Sci-Hub. Synthesis of Highly Phenylated Poly(p-phenylenevinylenes) via a Chlorine Precursor Route.
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Emitting Materials I - Poly(p-phenylene vinylene) (PPV).
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Request PDF. Electrochromic Properties of Chlorinated Benzene-EDOT Conjugated Polymers: Influence of Chlorine Substitution Position and Number.
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RSC Publishing. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes.
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Olin Chlor Alkali. chlorinated solvents - product stewardship manual.
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UGA research. Potassiumtert-butoxide-865-47-4.docx.
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PMC - NIH. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions.
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Sigma-Aldrich. Aldrich 156671 - SAFETY DATA SHEET.
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Intertek. GPC-NMR Analysis for Polymer Characterisation.
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Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives.
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Olin Chlor Alkali. chlorinated solvents - product stewardship manual.
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PMC - NIH. Structure Characterization and Products Control of Technical Chlorinated Paraffins by Direct Injection Mass Spectrometry With Data Deconvolution and 1H NMR With Chemometrics Tools.
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IPI Global. Safe and efficient handling of chlorinated solvents.
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Safety Data Sheet. 116670 - Potassium tert-butoxide.
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SlideShare. Emitting Materials I - Poly(p-phenylene vinylene) (PPV).
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USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS.
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UGA research. Potassiumtert-butoxide-865-47-4.docx.
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JEE (Advanced) 2026 Syllabus.
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Semantic Scholar. A study of benzene electropolymerization in the Bu4NBF4-oleum-CH2Cl2 system.
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Application Notes and Protocols: α,α',2,3,5,6-Hexachloro-p-xylene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
alpha,alpha',2,3,5,6-Hexachloro-p-xylene (HCPX) is a highly chlorinated aromatic compound with the chemical formula C₈H₄Cl₆. Its unique structure, featuring a fully chlorinated benzene ring and two dichloromethyl groups, imparts specific chemical reactivity and physical properties that make it a valuable building block and additive in materials science. This document provides a comprehensive guide to the application of HCPX in the synthesis and modification of advanced polymeric materials. We will delve into its role as a catalyst promoter in olefin polymerization and as a monomer for the synthesis of novel conjugated polymers. Furthermore, we will explore its potential as a flame retardant, a logical consequence of its high chlorine content.
These application notes are designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind the procedural steps. Our aim is to empower researchers to confidently incorporate HCPX into their materials development workflows.
Application as a Catalyst Promoter in Olefin Polymerization
The introduction of HCPX as a promoter in Ziegler-Natta and vanadium-based catalyst systems has been shown to significantly enhance catalyst activity and influence the properties of the resulting polyolefins.[1][2] The highly electrophilic nature of HCPX is believed to interact with the catalyst components, leading to the formation of more active catalytic species.
Enhancing the Performance of Titanium-Magnesium Catalysts for Ethylene Polymerization
HCPX has been demonstrated to be an effective promoter for titanium-magnesium catalysts (TMC) in ethylene homopolymerization and ethylene/1-hexene copolymerization.[1] Its application can lead to a two- to four-fold increase in catalyst activity.[1]
Materials:
-
This compound (HCPX)
-
Titanium-magnesium catalyst (TMC) (e.g., TiCl₄ supported on MgCl₂)
-
Triisobutylaluminum (TIBA) as a co-catalyst
-
High-purity ethylene gas
-
Anhydrous heptane (or other suitable alkane solvent)
-
Polymerization reactor equipped with temperature and pressure control, and a mechanical stirrer
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the polymerization reactor with high-purity nitrogen or argon to remove all traces of oxygen and moisture. Heat the reactor to 80-90°C under vacuum for at least 2 hours to ensure dryness.
-
Catalyst Slurry Preparation: In a glovebox or under an inert atmosphere, prepare a slurry of the titanium-magnesium catalyst in anhydrous heptane.
-
Promoter and Co-catalyst Addition:
-
Introduce the desired amount of anhydrous heptane into the reactor.
-
Add the triisobutylaluminum (TIBA) solution to the reactor. The typical Al/Ti molar ratio is in the range of 50-200.
-
Introduce the HCPX solution in anhydrous heptane. The optimal molar ratio of HCPX to titanium in the catalyst is typically around 1:1.[1]
-
-
Catalyst Injection: Inject the prepared TMC slurry into the reactor.
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 0.6-1.0 MPa).
-
Maintain the reaction temperature at the desired setpoint (e.g., 70-80°C) with constant stirring.
-
Monitor the ethylene uptake to follow the polymerization kinetics. The reaction is typically carried out for a predetermined time (e.g., 30-60 minutes).
-
-
Termination and Polymer Recovery:
-
Stop the ethylene feed and vent the reactor.
-
Terminate the polymerization by adding a small amount of acidified ethanol.
-
Filter the resulting polyethylene powder, wash it thoroughly with ethanol and then with a large volume of water to remove catalyst residues.
-
Dry the polymer in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Data Presentation:
| Parameter | Value | Reference |
| Catalyst System | TiCl₄/MgCl₂ | [1] |
| Co-catalyst | Triisobutylaluminum (TIBA) | [1] |
| Promoter | α,α',2,3,5,6-Hexachloro-p-xylene (HCPX) | [1] |
| HCPX/Ti Molar Ratio | ~1 | [1] |
| Polymerization Temperature | 70-80°C | [1] |
| Ethylene Pressure | 0.6-1.0 MPa | [1] |
| Increase in Catalyst Activity | 2-4 fold | [1] |
Experimental Workflow:
Caption: Workflow for ethylene polymerization using a HCPX-promoted catalyst.
Application as a Monomer for Poly(p-phenylene vinylene) Synthesis
HCPX can serve as a monomer for the synthesis of chlorinated poly(p-phenylene vinylene) (PPV) derivatives. PPVs are an important class of conjugated polymers known for their electroluminescent and conductive properties.[3][4][5] The Gilch polymerization route is a common method for synthesizing PPVs from α,α'-dihalo-p-xylenes.[6] By using HCPX, a highly chlorinated PPV can be synthesized, which is expected to have modified electronic properties and potentially enhanced stability.
Synthesis of Chlorinated Poly(p-phenylene vinylene) via the Gilch Route
The Gilch polymerization proceeds through a dehydrohalogenation reaction initiated by a strong base, leading to the formation of a p-quinodimethane intermediate that subsequently polymerizes.[7][8]
Materials:
-
This compound (HCPX)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent
-
Methanol
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a magnetic stirrer and a reflux condenser
Procedure:
-
Monomer Preparation: Ensure the HCPX is pure and dry before use.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add anhydrous THF to a Schlenk flask equipped with a magnetic stir bar.
-
Base Addition: While stirring vigorously, slowly add a stoichiometric excess of potassium tert-butoxide to the THF. The amount of base is typically 1.5 to 2 equivalents per mole of HCPX.
-
Monomer Addition: Dissolve the HCPX in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of potassium tert-butoxide at room temperature. An immediate color change should be observed, indicating the initiation of the reaction.
-
Polymerization: Allow the reaction to proceed at room temperature for several hours (e.g., 4-24 hours). The polymer will precipitate from the solution as it forms.
-
Polymer Isolation and Purification:
-
Quench the reaction by pouring the mixture into a large volume of methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with methanol to remove unreacted monomer and inorganic salts.
-
Further purify the polymer by Soxhlet extraction with a suitable solvent (e.g., methanol, acetone) to remove any low molecular weight oligomers.
-
Dry the chlorinated PPV polymer in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Logical Relationship Diagram:
Caption: Key steps in the Gilch polymerization of HCPX.
Potential Application as a Flame Retardant
The high chlorine content of HCPX (approximately 68% by weight) suggests its potential as a flame retardant for various polymers. Halogenated flame retardants are known to function in the gas phase by scavenging free radicals (H• and OH•) that propagate combustion.[9]
Hypothetical Application and Research Directions
As an Additive Flame Retardant:
HCPX could be melt-blended with thermoplastic polymers such as polyolefins, polystyrenes, or polyamides. The key considerations for this application would be its thermal stability at the processing temperatures of the host polymer and its compatibility with the polymer matrix.
As a Reactive Flame Retardant:
The dichloromethyl groups of HCPX could potentially be used to chemically incorporate it into polymer backbones, for example, in polyesters or polyurethanes. This would lead to a permanent flame retardancy with reduced risk of leaching.
Proposed Experimental Protocol for Evaluation:
-
Compounding: Prepare polymer composites containing varying concentrations of HCPX (e.g., 5, 10, 15 wt%) by melt extrusion or solution casting.
-
Flammability Testing: Evaluate the flame retardancy of the composites using standard tests such as:
-
Limiting Oxygen Index (LOI): To determine the minimum oxygen concentration required to support combustion.
-
UL-94 Vertical Burn Test: To classify the material's burning behavior.
-
Cone Calorimetry: To measure heat release rate, smoke production, and other combustion parameters.
-
-
Thermal Analysis: Characterize the thermal stability of the composites using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Mechanical Testing: Evaluate the effect of HCPX addition on the mechanical properties (e.g., tensile strength, impact strength) of the host polymer.
This systematic investigation would be necessary to validate the efficacy of HCPX as a flame retardant and to determine its optimal loading and mechanism of action.
Conclusion
This compound is a versatile molecule with demonstrated and potential applications in materials science. Its role as a potent catalyst promoter in olefin polymerization is well-documented, offering a straightforward method to enhance production efficiency. Furthermore, its suitability as a monomer for the synthesis of novel chlorinated conjugated polymers via the Gilch route opens avenues for the development of new electronic materials. The exploration of its flame-retardant properties, based on its high halogen content, presents a promising area for future research. The protocols and insights provided in this guide are intended to facilitate the exploration of HCPX in these exciting applications.
References
-
S. S. Ivanchev, et al. (2020). Effect of Mono- and Multichlorinated Organic Compounds—Chlorocyclohexane and Hexachloro-p-xylene—On the Catalytic Properties of Titanium–Magnesium Catalysts in the Homo- and Copolymerization of Ethylene with 1-Hexene. Polymers, 12(10), 2345. [Link]
-
I. V. Oleinik, et al. (2021). A highly chlorinated xylene promoter for ethylene–propylene copolymerisation over a vanadium catalyst. RSC Advances, 11(35), 21531-21539. [Link]
-
D. A. M. Egbe, & S. Günes. (2013). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 4(10), 2851-2871. [Link]
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L. Wang, et al. (2014). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymers, 6(3), 645-660. [Link]
-
ResearchGate. (n.d.). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. [Link]
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J. Lyu, & C. W. Bielawski. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(4), 613-619. [Link]
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J. Gierschner, et al. (2019). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. The Journal of Physical Chemistry B, 123(41), 8757-8764. [Link]
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A. A. Al-Ghamdi, et al. (2021). Hexachlorocyclotriphosphazene Functionalized Graphene Oxide as a Highly Efficient Flame Retardant. ACS Omega, 6(10), 6937-6946. [Link]
-
T. J. H. M. van den Berg, et al. (2020). Quantifying the Kinetics of the Gilch Polymerization toward Alkoxy-Substituted Poly(p-phenylene vinylene). Macromolecules, 53(15), 6435-6446. [Link]
-
A. Pron, & P. Rannou. (2002). Processible conjugated polymers: from organic semiconductors to organic metals and superconductors. Progress in Polymer Science, 27(1), 135-190. [Link]
-
S. Scherf, et al. (2018). Toward Controlled Gilch Synthesis of Poly(p-phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α-Bromo-p-quinodimethanes. Macromolecules, 51(15), 5756-5764. [Link]
-
M. Ibrahim, et al. (2024). The Applications of Flame Retardants; Types and Characteristics for Polymeric and Allied Materials. Chemistry Research Journal, 9(1), 32-49. [Link]
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- 9. chemrj.org [chemrj.org]
Application Note & Protocol: Synthesis of Terephthalaldehyde from Hexachloro-p-xylene
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Terephthalaldehyde and its Synthetic Routes
Terephthalaldehyde (TPA) is a pivotal aromatic dialdehyde that serves as a fundamental building block in the synthesis of a wide array of fine chemicals and advanced materials.[1] Its applications span from the production of dyes and fluorescent whitening agents to the creation of high-performance polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[2] The unique reactivity of its two aldehyde groups, positioned at the para-position of the benzene ring, allows for the construction of complex molecular architectures, making it an invaluable precursor in pharmaceutical and materials science research.[2][3]
While several synthetic pathways to terephthalaldehyde exist, including the direct oxidation of p-xylene and the hydrogenation of terephthaloyl chloride, the halogenation-hydrolysis route remains a well-established and industrially relevant method.[1][4][5] This application note provides a detailed protocol and scientific rationale for the synthesis of terephthalaldehyde commencing from a polyhalogenated p-xylene precursor, focusing on the hydrolysis of a hexachloro-p-xylene derivative.
Mechanistic Insights: The Chemistry of the Halogenation-Hydrolysis Pathway
The synthesis of terephthalaldehyde from p-xylene via a polyhalogenated intermediate is a two-stage process: radical halogenation of the methyl groups followed by hydrolysis.
Stage 1: Radical Halogenation of p-Xylene
The initial step involves the free-radical chlorination or bromination of the benzylic positions of p-xylene.[1] This reaction is typically initiated by UV light or a radical initiator, leading to the formation of a mixture of chlorinated p-xylene derivatives. The degree of chlorination can be controlled by the reaction conditions. For the purpose of this protocol, the target intermediate is α,α,α',α'-tetrachloro-p-xylene, which is a key precursor for hydrolysis to terephthalaldehyde.
Stage 2: Hydrolysis of the Polyhalogenated Intermediate
The subsequent hydrolysis of the tetrachlorinated xylene derivative proceeds via a nucleophilic substitution mechanism. The benzylic halides are susceptible to attack by water, leading to the formation of a geminal diol, which is unstable and readily dehydrates to form the corresponding aldehyde. This process occurs at both ends of the molecule to yield terephthalaldehyde. The use of strong acids like sulfuric acid can catalyze this hydrolysis.[6]
Below is a diagram illustrating the overall reaction pathway:
Caption: Reaction pathway for the synthesis of terephthalaldehyde.
Experimental Protocol: Synthesis of Terephthalaldehyde
This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[6] It is crucial to perform this experiment in a well-ventilated fume hood due to the use of hazardous chemicals.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| α,α,α',α'-Tetrachloro-p-xylene | ≥98% | Commercially Available | Finely powdered for better reactivity. |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade | Handle with extreme care. |
| Crushed Ice | - | - | For quenching the reaction. |
| Methanol | ACS Reagent Grade | - | For recrystallization. |
| Deionized Water | - | - | For washing. |
Equipment
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Dropping funnel
-
Buchner funnel and filter flask
-
Beakers
-
Graduated cylinders
-
Glass stirring rod
-
pH paper
Step-by-Step Procedure
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for terephthalaldehyde synthesis.
1. Reaction Setup:
-
Assemble a 500 mL round-bottom flask with a reflux condenser in a fume hood.
-
Ensure all glassware is dry.
2. Addition of Reactants:
-
To the round-bottom flask, add 50 g (0.20 mol) of finely powdered α,α,α',α'-tetrachloro-p-xylene.
-
Carefully and slowly, with stirring, add 100 mL of concentrated sulfuric acid. The mixture will become warm.
3. Reaction:
-
Heat the mixture gently in a heating mantle to 70-80 °C.
-
Maintain this temperature and continue stirring for approximately 2-3 hours. The reaction is complete when a clear solution is obtained and the evolution of hydrogen chloride gas has ceased.
4. Quenching and Precipitation:
-
Allow the reaction mixture to cool to room temperature.
-
In a large beaker (1 L), prepare a slurry of 400 g of crushed ice and 100 mL of water.
-
Slowly and carefully, with constant stirring, pour the reaction mixture onto the ice-water slurry. This will cause the crude terephthalaldehyde to precipitate.
5. Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid on the filter with several portions of cold deionized water until the washings are neutral to pH paper.
6. Purification by Recrystallization:
-
Transfer the crude product to a beaker.
-
Add a minimal amount of hot 10% aqueous methanol to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
7. Drying:
-
Dry the purified terephthalaldehyde in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 50 °C).
Expected Yield and Purity
-
Yield: A typical yield for this reaction is in the range of 60-70%.
-
Purity: The purity of the recrystallized product should be high (≥99%), which can be confirmed by melting point determination (literature melting point: 114-116 °C) and spectroscopic analysis (e.g., NMR, IR).
Safety and Waste Disposal
-
Concentrated Sulfuric Acid: Highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a fume hood.
-
α,α,α',α'-Tetrachloro-p-xylene: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Hydrogen Chloride Gas: Corrosive and toxic. The reaction must be performed in a well-ventilated fume hood.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Acidic solutions should be neutralized before disposal.
Conclusion
The synthesis of terephthalaldehyde from a polyhalogenated p-xylene precursor via hydrolysis is a robust and effective method. This protocol provides a detailed, step-by-step guide for its successful implementation in a laboratory setting. Understanding the underlying reaction mechanism is key to optimizing reaction conditions and ensuring a high yield of the pure product. The resulting high-purity terephthalaldehyde can be utilized in a multitude of research and development applications, from the synthesis of novel polymers to the construction of advanced functional materials.
References
-
Terephthalaldehyde - Wikipedia. (n.d.). Retrieved from [Link]
- EP0026291B1 - Process for the preparation of terephthalaldehyde or isophthalaldehyde - Google Patents. (n.d.).
-
terephthalaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- EP0026291A1 - Process for the preparation of terephthalaldehyde or isophthalaldehyde - Google Patents. (n.d.).
- CN103508862A - Method for preparing terephthalaldehyde through catalytic oxidation - Google Patents. (n.d.).
- US4017547A - Oxidation of p-xylene to terephthalaldehyde - Google Patents. (n.d.).
-
New Catalysts for Selective Oxidation of p-Xylene to Terephthalaldehyde (TPAL). (n.d.). Retrieved from [Link]
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- 3. テレフタルアルデヒド ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 5. old.nacatsoc.org [old.nacatsoc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Sensitivity Detection and Quantification of Chlorinated p-Xylenes in Environmental and Pharmaceutical Matrices
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the sensitive and selective analysis of chlorinated p-xylenes. These compounds, which can arise as intermediates or impurities in chemical synthesis and may be present as environmental contaminants, require robust analytical methods for their detection and quantification. This document outlines field-proven methodologies employing gas chromatography coupled with mass spectrometry (GC-MS) and electron capture detection (GC-ECD). We present detailed protocols for sample preparation from various matrices, including water and soil, and provide optimized instrumental parameters to ensure high data quality and reproducibility. This guide is intended for researchers, analytical scientists, and quality control professionals working in environmental monitoring and drug development.
Introduction: The Analytical Challenge
Chlorinated p-xylenes are a class of substituted aromatic hydrocarbons. Their analysis is critical in various fields, from environmental science, where they may be considered pollutants, to the pharmaceutical industry, where they can be process-related impurities. The primary analytical challenge lies in the separation and specific detection of various chlorinated isomers, which often coexist with other volatile organic compounds (VOCs). Gas chromatography (GC) is the separation technique of choice due to the volatility of these compounds. For detection, mass spectrometry (MS) offers definitive identification, while an electron capture detector (ECD) provides exceptional sensitivity for these halogenated molecules.
The choice of the analytical workflow is dictated by the sample matrix and the required sensitivity. This guide will detail three primary workflows:
-
Headspace and Purge & Trap sampling for aqueous matrices , ideal for volatile species.
-
Liquid-liquid and advanced extraction for solid matrices , for more complex sample clean-up.
-
High-resolution capillary GC separation and detection , for isomer-specific quantification.
Foundational Principles: Sample Preparation
The goal of sample preparation is to isolate and concentrate the chlorinated p-xylenes from the sample matrix, removing interferences that could compromise the chromatographic analysis. The choice of technique is critical and depends on the matrix and the volatility of the target analytes.
Volatile Analytes in Aqueous Matrices: Headspace and Purge & Trap
For volatile chlorinated p-xylenes in water, headspace (HS) and purge and trap (P&T) are the preferred extraction methods as they are solvent-free and easily automated.[1][2][3]
-
Static Headspace (SHS): In this technique, a liquid or solid sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample.[1][2][4] An aliquot of this headspace is then injected into the GC. This method is simple, fast, and minimizes matrix contamination of the GC system.[1][2]
-
Purge and Trap (P&T): This is a dynamic headspace technique that offers higher sensitivity.[5] An inert gas is bubbled through the aqueous sample, stripping the volatile analytes, which are then concentrated on an adsorbent trap. The trap is subsequently heated rapidly to desorb the analytes onto the GC column. P&T is the method of choice for trace-level analysis of VOCs in water.[6][7][8]
Semi-Volatile Analytes in Solid and Liquid Matrices: Extraction
For less volatile analytes or complex matrices like soil, sludge, or non-aqueous liquids, solvent-based extraction is necessary.
-
Liquid-Liquid Extraction (LLE): This is a classic technique for aqueous samples, often cited in EPA methods like 3510.[9] The sample is extracted with an immiscible organic solvent (e.g., dichloromethane or hexane). The analytes partition into the organic phase, which is then concentrated and injected into the GC.
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction from solid samples like soil.[10][11][12][13] It significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet.
The diagram below illustrates the decision-making process for selecting a sample preparation method.
Caption: Decision workflow for sample preparation.
Instrumental Analysis: GC-MS and GC-ECD
Gas Chromatography (GC)
The separation of chlorinated p-xylene isomers is typically achieved using a non-polar or mid-polarity capillary column. A common and effective choice is a column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms).[11][13] The elution order on such columns is generally governed by the boiling point of the analytes.
Elution Order Principle: For isomers, the one with the lowest boiling point will typically elute first. Symmetrical isomers (like p-xylene) often have higher melting points and can pack more efficiently into a crystal lattice, but in the gas phase, their volatility is key. Chlorination increases the molecular weight and generally the boiling point. Therefore, we expect an elution order of: p-xylene < 2-chloro-p-xylene < 2,5-dichloro-p-xylene.
Mass Spectrometry (MS) Detection
MS is the gold standard for identification. When coupled with GC, it provides both retention time and a mass spectrum, which serves as a molecular fingerprint.
-
Full Scan Mode: Acquires a full mass spectrum, which is excellent for identifying unknown compounds by comparing the spectrum to a library (e.g., the NIST library).[5][14]
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode is superior. The mass spectrometer is set to monitor only a few characteristic ions for the target analyte. This dramatically increases sensitivity and reduces the chemical noise from matrix interferences.[15][16]
Electron Capture Detection (ECD)
The ECD is highly sensitive to electrophilic compounds, particularly halogenated molecules. It is a robust and cost-effective detector for routine quantification of chlorinated compounds when their identities are already known.[1][17] EPA Method 8121 for chlorinated hydrocarbons is a prime example of a GC-ECD application.[10]
The following diagram outlines the general analytical workflow from sample injection to data analysis.
Caption: General analytical workflow.
Protocols
Protocol 1: Analysis of Volatile Chlorinated p-Xylenes in Water by Headspace GC-MS
This protocol is designed for the quantification of compounds like 2-chloro-p-xylene in water samples.
1. Sample Preparation (Static Headspace):
-
Pipette 10 mL of the water sample into a 20 mL headspace vial.
-
Add 2-3 grams of sodium chloride (to increase partitioning of analytes into the headspace).
-
If an internal standard is used, spike the sample at this point (e.g., 2,5-dibromotoluene).
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Place the vial in the autosampler tray of the headspace unit.
2. Instrumental Parameters:
| Parameter | Headspace | GC-MS |
| GC Column | - | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[11] |
| Vial Equilibration | 60 °C for 15 minutes | - |
| Loop Temperature | 70 °C | - |
| Transfer Line Temp. | 80 °C | - |
| Carrier Gas | Helium | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | - | 40 °C (hold 2 min), ramp to 150 °C @ 10 °C/min, then ramp to 250 °C @ 25 °C/min (hold 2 min) |
| Injector | - | Splitless, 250 °C |
| MS Source Temp. | - | 230 °C |
| MS Quad Temp. | - | 150 °C |
| Ionization Mode | - | Electron Ionization (EI), 70 eV |
| Acquisition Mode | - | Full Scan: m/z 45-300 (for identification)SIM: (for quantification, see table below) |
3. SIM Ion Selection:
| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| p-Xylene | ~8.5 min | 91 | 106, 105 |
| 2-Chloro-p-xylene | ~10.2 min | 105 | 140, 77 |
| 2,5-Dichloro-p-xylene | ~12.5 min | 174 | 139, 103 |
Note: Retention times are estimates and must be confirmed experimentally.
4. Calibration and Quantification:
-
Prepare a series of calibration standards in clean water spanning the expected concentration range of the samples.
-
Analyze the standards using the same method as the samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of the analytes in the samples from the calibration curve.
Protocol 2: Analysis of Chlorinated p-Xylenes in Soil by LLE and GC-ECD
This protocol is suitable for the analysis of semi-volatile chlorinated p-xylenes in soil or sediment.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Weigh 10-20 g of the homogenized soil sample into a glass centrifuge tube.
-
Spike with surrogate standards (e.g., tetrachloro-m-xylene) to monitor extraction efficiency.
-
Add 20 mL of a 1:1 mixture of acetone and hexane.
-
Vortex for 1 minute, then sonicate in an ultrasonic bath for 15 minutes.
-
Centrifuge at 2000 rpm for 10 minutes.
-
Carefully transfer the supernatant (solvent extract) to a clean tube.
-
Repeat the extraction (steps 3-6) two more times, combining the extracts.
-
Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-ECD analysis.
2. Instrumental Parameters:
| Parameter | GC-ECD |
| GC Column | Agilent J&W DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Nitrogen or Helium, Constant Flow @ 2.0 mL/min |
| Oven Program | 80 °C (hold 1.5 min), ramp to 125 °C @ 2 °C/min (hold 1 min), then ramp to 240 °C @ 5 °C/min (hold 2 min)[10] |
| Injector | Splitless, 250 °C |
| Detector | ECD, 320 °C |
| Makeup Gas | Nitrogen, 30 mL/min |
3. Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a matrix spike/matrix spike duplicate (MS/MSD) to assess method accuracy and precision.
-
Surrogate recoveries should be within established laboratory control limits (typically 70-130%).
Data Interpretation and Validation
Compound Identification:
-
GC-MS: Identification is confirmed if the retention time of a peak in the sample matches that of a known standard and the mass spectrum shows the expected ions in the correct relative abundances. The NIST Mass Spectrometry Data Center provides a comprehensive library for spectral matching.[1]
-
GC-ECD: Identification is based on matching the retention time of a peak in the sample to that of a certified reference standard. Confirmation on a second column of different polarity (e.g., a wax-type column) is highly recommended to avoid false positives.
Mass Spectra Reference: The electron ionization mass spectrum of 2-chloro-p-xylene shows a characteristic molecular ion at m/z 140 and a prominent fragment ion at m/z 105, corresponding to the loss of a chlorine atom.[1]
Conclusion
The analytical methods presented in this guide provide robust and reliable frameworks for the detection and quantification of chlorinated p-xylenes in diverse matrices. The combination of optimized sample preparation techniques with high-resolution gas chromatography and sensitive detection systems like MS and ECD ensures the generation of high-quality, defensible data. Proper method validation, including the use of certified reference materials and adherence to quality control procedures, is paramount for achieving accurate results in both research and regulated environments.
References
-
Wang, X., Wu, J., & Liu, B. (2016). Pressurized liquid extraction of chlorinated polycyclic aromatic hydrocarbons from soil samples using aqueous solutions. RSC Advances, 6(81), 77769-77775. [Link]
-
ResearchGate. (n.d.). Pressurized liquid extraction of chlorinated polycyclic aromatic hydrocarbons from soil samples using aqueous solutions | Request PDF. [Link]
-
NIST. (n.d.). Benzene, 2-chloro-1,4-dimethyl-. NIST Chemistry WebBook. [Link]
-
U.S. EPA. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
-
Agilent Technologies. (2009). Semi-Volatile Organic Compounds Analysis using an Agilent J&W DB-5ms Ultra Inert Column. [Link]
-
PubMed. (2009). Solvent extraction of chlorinated compounds from soils and hydrodechlorination of the extract phase. [Link]
-
GL Sciences. (n.d.). Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. [Link]
-
Longdom Publishing. (n.d.). Analysis of chlorinated compounds...in fuel oil by headspace GC-MS. [Link]
-
PubMed. (2016). Determination of volatile chlorinated hydrocarbons in water samples by static headspace gas chromatography with electron capture detection. [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
-
Taylor & Francis Online. (n.d.). Selected ion monitoring – Knowledge and References. [Link]
-
MDPI. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. [Link]
-
Agilent Technologies. (2008). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. [Link]
-
Agilent Technologies. (n.d.). Purge and trap, volatile organic compounds analysis. [Link]
-
ResearchGate. (n.d.). Analysis of Chlorinated Paraffins in Environmental Matrices: The Ultimate Challenge for the Analytical Chemist | Request PDF. [Link]
-
Wikipedia. (n.d.). Headspace gas chromatography. [Link]
-
Diva-Portal.org. (2012). Determination of chlorinated paraffins in environmental samples. [Link]
-
ResearchGate. (n.d.). Mass spectra of the xylene isomers.... [Link]
-
NIST. (n.d.). p-Xylene. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted.... [Link]
-
Teledyne LABS. (n.d.). Purge and Trap Overview. [Link]
-
ResearchGate. (n.d.). Evaluation of purge-and-trap–high-resolution gas chromatography–mass spectrometry.... [Link]
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- 2. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 2-chloro-p-xylene (C8H9Cl) [pubchemlite.lcsb.uni.lu]
- 5. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 6. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Bis(chloromethyl)-p-xylene [webbook.nist.gov]
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Application Note: High-Sensitivity GC-MS Analysis of α,α',2,3,5,6-Hexachloro-p-xylene
Introduction and Significance
α,α',2,3,5,6-Hexachloro-p-xylene (HCPX), with the chemical formula C₈H₄Cl₆ and CAS number 1079-17-0, is a highly chlorinated organic compound.[1][2][3] As a member of the chlorinated hydrocarbon family, it represents a class of compounds that are often of environmental and toxicological interest due to their potential persistence and bioaccumulation. The robust and accurate analysis of such compounds is critical in environmental monitoring, industrial process control, and chemical research.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like HCPX.[4] Its combination of the high-resolution separation power of gas chromatography with the specific and sensitive detection capabilities of mass spectrometry provides unparalleled performance. This application note presents a comprehensive, field-proven protocol for the analysis of α,α',2,3,5,6-Hexachloro-p-xylene, designed to ensure accuracy, reproducibility, and trustworthiness in analytical outcomes. The methodologies are grounded in established principles for analyzing chlorinated hydrocarbons, such as those outlined in EPA methods.[4][5]
The Analytical Principle: A Synergy of Separation and Detection
The core of this method lies in the synergistic coupling of Gas Chromatography (GC) and Mass Spectrometry (MS).
-
Gas Chromatography (GC): The process begins with the injection of a prepared sample extract into the GC inlet, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample onto a capillary column.[6][7] The column, a long, thin fused-silica tube, contains a stationary phase coating. Separation is achieved based on the differential partitioning of analytes between the mobile carrier gas and the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in an effective separation of the mixture's components over time.
-
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons (typically at 70 eV in Electron Ionization mode) bombard the molecules. This process fragments the molecules into a pattern of characteristic, charged ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that serves as a unique chemical "fingerprint" for definitive identification.
This dual-step process ensures that the analyte is not only detected at a specific time (retention time) but is also positively identified by its unique fragmentation pattern, providing a high degree of confidence in the results.
Materials and Instrumentation
The following table outlines the necessary equipment, standards, and reagents for this analysis.
| Category | Item | Specifications |
| Instrumentation | Gas Chromatograph | Equipped with a Split/Splitless Inlet (e.g., Agilent 7890B, Thermo Scientific TRACE 1310)[7][8] |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole MS | |
| GC Column | Mid-polarity fused-silica capillary column (e.g., TG-5-SilMS, DB-5ms, or equivalent) | |
| Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | ||
| Standards & Reagents | Analytical Standard | α,α',2,3,5,6-Hexachloro-p-xylene (≥98% purity)[3][9] |
| Internal Standard | 1,3,5-Tribromobenzene or a suitable deuterated analogue not present in samples[5] | |
| Solvents | High-purity, residue-analyzed grade: Methylene Chloride, Pentane, Acetone, Hexane[5][8] | |
| Drying Agent | Anhydrous Sodium Sulfate (baked at 400°C for 4 hours before use) | |
| Carrier Gas | Helium (99.999% purity or higher) |
Detailed Protocol: Sample Preparation (Aqueous Matrix)
Proper sample preparation is paramount for accurate and reliable results, as it serves to isolate and concentrate the analyte of interest while removing interfering matrix components.[10][11] The following protocol details a standard liquid-liquid extraction (LLE) procedure for water samples, a common workflow for environmental analysis.[5][8]
Step-by-Step Liquid-Liquid Extraction (LLE) Workflow
-
Sample Collection: Collect a 500 mL water sample in a clean glass container.
-
Internal Standard Spiking: Transfer the 500 mL sample to a 1 L separatory funnel. Spike the sample with a known amount (e.g., 50 µL of a 10 µg/mL solution) of the internal standard. This is a critical step for quality control, as the internal standard corrects for variability in extraction efficiency and instrument response.[12]
-
First Extraction: Add 60 mL of methylene chloride to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, ensuring to vent pressure frequently. This step maximizes the surface area contact between the aqueous and organic phases, facilitating the transfer of the nonpolar HCPX into the organic solvent.
-
Phase Separation: Place the funnel in a rack and allow the layers to fully separate. The denser methylene chloride layer will be at the bottom.
-
Collection: Drain the bottom organic layer into a collection flask.
-
Repeat Extraction: Perform a second extraction by adding another 60 mL of methylene chloride to the separatory funnel and repeating steps 4-6. Combine the organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water, which can interfere with the GC analysis.
-
Concentration: Gently evaporate the solvent volume down to approximately 1 mL using a nitrogen evaporator or a rotary evaporator. Over-concentration can lead to the loss of the analyte.
-
Final Volume: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
Visualization of the LLE Workflow
Caption: Liquid-Liquid Extraction (LLE) workflow for isolating HCPX.
Detailed Protocol: GC-MS Instrumental Analysis
This section provides the instrumental parameters for achieving optimal separation and detection of HCPX.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Type | Split/Splitless | Splitless mode is chosen for trace analysis to ensure the maximum transfer of analyte onto the column. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the high-boiling point analyte without thermal degradation. |
| Purge Time | 60 seconds | Allows sufficient time for analyte transfer to the column before the inlet is purged. |
| Carrier Gas | ||
| Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, balancing analysis speed and resolution.[6] |
| Oven Program | ||
| Initial Temperature | 70 °C, hold for 2 min | A low starting temperature to focus the analytes at the head of the column. |
| Ramp 1 | 25 °C/min to 200 °C | A moderate ramp to separate early eluting compounds. |
| Ramp 2 | 10 °C/min to 310 °C | A slower ramp in the expected elution range of HCPX to maximize resolution. |
| Final Hold | Hold at 310 °C for 5 min | Ensures that all high-boiling compounds are eluted from the column before the next run. |
| MS Parameters | ||
| Transfer Line Temp | 290 °C | Prevents condensation of the analyte between the GC and MS.[7] |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for creating reproducible fragmentation patterns. |
| Ion Source Temp | 230 °C | A standard temperature that balances ionization efficiency and minimizes source contamination.[7] |
| Electron Energy | 70 eV | The standard energy for generating consistent, library-searchable mass spectra. |
| Data Acquisition | ||
| Mode | Full Scan & SIM | Full Scan (m/z 50-400) for initial identification and confirmation. Selected Ion Monitoring (SIM) for high-sensitivity quantification. |
Data Analysis and Quality Assurance
Analyte Identification and Quantification
Identification of α,α',2,3,5,6-Hexachloro-p-xylene is confirmed by meeting two criteria:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of a known analytical standard within a predefined window (e.g., ±0.05 minutes).
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must match the reference spectrum from the analytical standard or a trusted spectral library like NIST.[13]
For high-sensitivity quantification, Selected Ion Monitoring (SIM) is employed. This involves monitoring only a few specific ions characteristic of the analyte, which dramatically increases the signal-to-noise ratio.
| Analyte | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| α,α',2,3,5,6-Hexachloro-p-xylene | ~15-20 min (Varies by system) | 277 | 275, 312 |
| 1,3,5-Tribromobenzene (IS) | Varies | 314 | 235, 156 |
Rationale for Ion Selection: The molecular weight of HCPX is 312.82 g/mol .[1][3] The molecular ion cluster (around m/z 312) is a key identifier. The ion at m/z 277 corresponds to the loss of a chlorine atom (M-Cl)⁺, which is often a stable and abundant fragment for chlorinated compounds.[2] The ion at m/z 275 is part of the isotopic pattern for this fragment. Using a quantifier ion for concentration calculations and qualifier ions to confirm identity by their relative abundance ratios is essential for data integrity.
Visualization of the Data Analysis Workflow
Caption: Workflow for GC-MS data processing and quality assurance.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by a multi-layered quality control (QC) system:
-
Internal Standard (IS): The IS is added at the very beginning of the sample preparation process. Any loss of analyte during extraction or inconsistency in injection volume will be mirrored by a similar change in the IS signal. The use of response factors (analyte response/IS response) corrects for these variations, ensuring stable and accurate quantification.
-
Calibration Curve: A multi-point calibration curve (typically 5-7 concentration levels) is generated to verify the instrument's linear response across the expected concentration range of the samples. A correlation coefficient (R²) of >0.995 is required.
-
Method Blanks: An analyte-free matrix (e.g., reagent water) is extracted and analyzed alongside the samples to ensure that no contamination is introduced from solvents, glassware, or the instrument itself.
-
Matrix Spikes: A known quantity of the analyte is added to a real sample (a "spike") before extraction. The recovery of this spike is calculated to assess the efficiency of the preparation method in that specific sample matrix and identify any potential matrix effects.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of α,α',2,3,5,6-Hexachloro-p-xylene by GC-MS. By explaining the causality behind experimental choices—from sample extraction to instrumental parameters and data analysis—this guide empowers researchers to generate high-quality, reliable, and defensible data. The integrated quality control measures ensure that the methodology is self-validating, providing a high degree of confidence in the final results for both research and routine monitoring applications.
References
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Chlorinated hydrocarbons. Retrieved from [Link]
-
Agilent Technologies, Inc. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
SpringerLink. (2009). Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66179, Alpha,alpha',2,3,5,6-hexachloro-4-xylene. Retrieved from [Link]
-
Oakwood Chemical. a, a', 2, 3, 5, 6-Hexachloro-p-xylene, min 98% (GC). Retrieved from [Link]
-
Analytik Jena. Sample Preparation – Chemical Analysis. Retrieved from [Link]
-
Organomation. Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
The Hong Kong University of Science and Technology. Sample Preparation Guide for Synthetic Organic Chemicals. Retrieved from [Link]
-
Multi-Agency Radiological Laboratory Analytical Protocols Manual. Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7809, p-Xylene. Retrieved from [Link]
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Application Note: Enhanced Detection of α,α',2,3,5,6-Hexachloro-p-xylene (HCPX) through Fluorescent Derivatization
Abstract
This application note details a robust and highly sensitive method for the detection and quantification of α,α',2,3,5,6-Hexachloro-p-xylene (HCPX), a compound of interest in environmental and toxicological studies. Direct analysis of HCPX can be challenging due to its moderate volatility and lack of a strong chromophore, leading to suboptimal sensitivity in common analytical techniques. To overcome these limitations, a pre-column derivatization strategy has been developed. This method employs a nucleophilic substitution reaction between HCPX and a fluorescent amine, dansylcadaverine, to yield a highly fluorescent derivative. The resulting product can be readily separated and detected with high sensitivity using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This approach significantly lowers the limit of detection for HCPX, enabling more accurate and reliable quantification in complex matrices.
Introduction: The Rationale for Derivatization
α,α',2,3,5,6-Hexachloro-p-xylene (HCPX) is a polychlorinated aromatic compound. Its chemical structure, characterized by a tetrachlorinated benzene ring and two chloromethyl groups, makes it a subject of interest in various fields of chemical research. However, the inherent properties of HCPX present analytical challenges. The molecule's symmetry and the absence of a suitable chromophore result in weak ultraviolet (UV) absorbance, limiting the sensitivity of HPLC-UV detection methods. While gas chromatography (GC) can be employed, derivatization is often necessary to improve volatility and thermal stability for more robust analysis.[1]
To address these analytical hurdles, this application note proposes a derivatization strategy centered on the reactivity of the benzylic chloride functional groups of HCPX. Benzylic halides are known to be susceptible to nucleophilic substitution reactions.[1] By reacting HCPX with a nucleophile that contains a fluorescent tag, we can create a new molecule with significantly improved detectability.
The chosen derivatizing reagent is dansylcadaverine, a commercially available fluorescent amine. The primary amine group of dansylcadaverine acts as a potent nucleophile, readily displacing the benzylic chlorides of HCPX. The dansyl moiety is a well-established fluorophore, exhibiting strong fluorescence with excitation and emission maxima in the UV and visible regions, respectively. This derivatization reaction transforms the non-fluorescent HCPX into a highly fluorescent derivative, enabling its detection at very low concentrations by HPLC with a fluorescence detector (HPLC-FLD).
The Derivatization Reaction: Nucleophilic Substitution
The core of this method is the bimolecular nucleophilic substitution (SN2) reaction between HCPX and dansylcadaverine. The electron-rich primary amine of dansylcadaverine attacks the electrophilic benzylic carbon of HCPX, leading to the displacement of the chloride leaving group and the formation of a stable carbon-nitrogen bond. Given that HCPX has two benzylic chloride groups, the reaction can proceed to form a di-substituted product, as depicted below.
Caption: Derivatization of HCPX with Dansylcadaverine.
Materials and Reagents
-
Analyte: α,α',2,3,5,6-Hexachloro-p-xylene (HCPX), >98% purity
-
Derivatizing Reagent: Dansylcadaverine (N-(5-Aminopentyl)-5-(dimethylamino)naphthalene-1-sulfonamide)
-
Solvents: Acetonitrile (ACN), HPLC grade; Dimethylformamide (DMF), anhydrous
-
Base Catalyst: Potassium Carbonate (K₂CO₃), anhydrous
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined caps
-
Heating Block or Water Bath
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector (FLD)
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Experimental Protocols
Preparation of Standard Solutions
-
HCPX Stock Solution (1000 µg/mL): Accurately weigh 10 mg of HCPX and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Dansylcadaverine Stock Solution (1 mg/mL): Accurately weigh 10 mg of dansylcadaverine and dissolve in 10 mL of dimethylformamide in a volumetric flask.
-
Working Standard Solutions: Prepare a series of HCPX working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with acetonitrile.
Derivatization Protocol
-
Reaction Setup: In a 2 mL amber vial, add 100 µL of the HCPX working standard solution.
-
Addition of Reagents: To the vial, add 50 µL of the dansylcadaverine stock solution and approximately 5 mg of anhydrous potassium carbonate. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Reaction Incubation: Cap the vial tightly and vortex briefly to mix the contents. Place the vial in a heating block or water bath set at 60°C for 1 hour.
-
Reaction Quenching and Dilution: After incubation, remove the vial and allow it to cool to room temperature. Add 850 µL of acetonitrile to the vial to bring the total volume to 1 mL. Vortex thoroughly.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove the potassium carbonate and any particulate matter before HPLC analysis.
Caption: Workflow for HCPX Derivatization.
HPLC-FLD Analysis
The derivatized HCPX can be analyzed using a standard reverse-phase HPLC method with fluorescence detection.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence | Excitation: 340 nm, Emission: 520 nm |
| Column Temp. | 30°C |
Expected Results and Discussion
The derivatization reaction is expected to yield a di-dansyl derivative of HCPX, which is significantly more nonpolar than the unreacted dansylcadaverine. This difference in polarity allows for excellent separation on a C18 column. The unreacted, highly polar dansylcadaverine will elute early in the chromatogram, while the derivatized HCPX will be retained longer.
The fluorescence detector, set to the optimal excitation and emission wavelengths for the dansyl group, will provide high sensitivity and selectivity for the derivatized product. A calibration curve should be constructed by plotting the peak area of the derivatized HCPX against the initial concentration of the HCPX standards. This will allow for the accurate quantification of HCPX in unknown samples. The expected limit of detection (LOD) for this method is in the low ng/mL range, representing a significant improvement over direct detection methods.
Conclusion
The derivatization of α,α',2,3,5,6-Hexachloro-p-xylene with dansylcadaverine offers a highly effective strategy for enhancing its detectability. This method leverages the reactivity of HCPX's benzylic chlorides to attach a fluorescent tag, enabling sensitive and selective analysis by HPLC-FLD. The protocol is straightforward, utilizes commercially available reagents, and can be readily implemented in analytical laboratories for the trace-level quantification of HCPX in various sample matrices. This approach is particularly valuable for researchers in environmental science, toxicology, and drug development who require reliable and sensitive analytical methods for chlorinated organic compounds.
References
- Gatti, R., Gioia, M. G., Andreatta, P., & Pentassuglia, G. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 339–348.
- Li, Q., et al. (2018). Development and validation of an HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206479.
- Redmond, J. W., & Tseng, A. (1979). High-pressure liquid chromatographic determination of polyamines in whole blood.
- Song, P., et al. (2014). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- European Patent Office. (1997). Method of synthesis of a quaternary ammonium salt. EP0791575A1.
- Li, X., et al. (2012). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. Analytical Chemistry, 84(21), 9318-9325.
- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
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Application Notes and Protocols for alpha,alpha',2,3,5,6-Hexachloro-p-xylene as a Crosslinking Agent
Foreword for the Modern Researcher
In the dynamic landscape of materials science and drug delivery, the pursuit of polymers with enhanced thermal, mechanical, and chemical stability is relentless. Crosslinking remains a cornerstone strategy in tailoring polymer properties to meet the demands of high-performance applications. This document provides an in-depth technical guide on the application of alpha,alpha',2,3,5,6-Hexachloro-p-xylene as a potent crosslinking agent.
Moving beyond a mere recitation of procedural steps, these notes are designed to provide a causal understanding of the experimental choices, empowering researchers to not only replicate but also innovate upon the described methodologies. The protocols herein are presented as self-validating systems, with integrated analytical checkpoints to ensure the integrity and desired outcome of the crosslinking process.
Section 1: Chemical Identity and Core Properties
This compound is a halogenated aromatic compound with the chemical formula C₈H₄Cl₆.[1][2][3] It is crucial to distinguish this specific isomer from its close relatives, such as alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene, as the position of the chlorine atoms significantly influences its reactivity and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1079-17-0 | [1][2][3] |
| Molecular Formula | C₈H₄Cl₆ | [1][2] |
| Molecular Weight | 312.82 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [4] |
| IUPAC Name | 1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene | [1] |
Section 2: The Mechanism of Crosslinking
This compound primarily functions as a crosslinking agent through a radiation-induced mechanism, particularly effective in elastomers such as butadiene-nitrile rubbers (NBR).[5] The process is significantly enhanced by the presence of an activator, typically a metal oxide like zinc oxide (ZnO).[5]
The proposed mechanism involves the generation of free radicals upon exposure to high-energy radiation, such as gamma rays. The chlorine atoms on the benzylic carbons are susceptible to homolytic cleavage, leading to the formation of reactive radicals. These radicals can then abstract hydrogen atoms from the polymer backbone, creating macroradicals. The subsequent combination of these macroradicals results in the formation of a stable three-dimensional crosslinked network.
Zinc oxide plays a crucial role as an activator in this process.[6][7] It is believed to facilitate the decomposition of the chlorinated crosslinking agent and to neutralize the liberated hydrochloric acid, thereby preventing acid-catalyzed degradation of the polymer chains and promoting a more efficient crosslinking reaction.[6][7]
Diagram 1: Proposed Radiation-Induced Crosslinking Mechanism
Caption: A diagram illustrating the proposed mechanism of radiation-induced crosslinking.
Section 3: Application in Elastomer Crosslinking
A significant application of this compound is in the radiation crosslinking of butadiene-nitrile rubbers (NBR), which are widely used in applications requiring resistance to oil, fuel, and other chemicals. The introduction of crosslinks enhances the mechanical properties, thermal stability, and solvent resistance of the NBR.
Materials and Equipment
-
Elastomer: Butadiene-nitrile rubber (e.g., SKN-40, Krynac series)[5][8]
-
Crosslinking Agent: this compound
-
Activator: Zinc Oxide (ZnO)[5]
-
Plasticizer (optional): Dibutyl phthalate (DBP) or similar
-
Reinforcing Filler (optional): Carbon black (e.g., N330) or silica[8]
-
Equipment:
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for sample preparation
-
Gamma irradiation source (e.g., Co-60)
-
Analytical instruments for characterization (FTIR, TGA, tensile tester, swelling test apparatus)
-
Experimental Protocol: Radiation Crosslinking of Butadiene-Nitrile Rubber
This protocol is a synthesized methodology based on established practices in rubber technology and available literature.[5][8][9]
Step 1: Formulation and Compounding
-
Mastication: Begin by masticating the raw NBR on a two-roll mill until a smooth sheet is formed. This process reduces the viscosity of the rubber, making it easier to incorporate the additives.
-
Incorporation of Additives: Add the compounding ingredients in the following order, ensuring complete dispersion after each addition:
-
Zinc Oxide
-
This compound
-
Optional: Plasticizer and reinforcing filler
-
-
Homogenization: Continue mixing the compound on the two-roll mill for approximately 10-15 minutes to ensure a homogeneous distribution of all components.
Table 2: Example Formulation for NBR Crosslinking
| Component | Parts per hundred of rubber (phr) |
| Butadiene-Nitrile Rubber | 100 |
| This compound | 3.0 - 5.0 |
| Zinc Oxide | 5.0 |
| Stearic Acid (as a process aid) | 1.0 |
| Carbon Black (N330) | 40 |
Step 2: Sample Preparation
-
Molding: Take a known quantity of the compounded rubber and place it into a pre-heated mold of the desired dimensions for the test specimens.
-
Curing: Place the mold in a hydraulic press at a temperature of approximately 80°C and apply a pressure of about 10 MPa for 10-15 minutes.[9] This step shapes the sample but does not initiate significant thermal crosslinking.
-
Cooling: Cool the mold to room temperature before carefully removing the sample.
Step 3: Radiation-Induced Crosslinking
-
Sample Placement: Place the molded rubber samples in airtight containers or under a vacuum to minimize oxidative degradation during irradiation.[3]
-
Irradiation: Expose the samples to a gamma radiation source. The absorbed dose will be a critical parameter influencing the degree of crosslinking. A typical dose range for elastomer crosslinking is 50-200 kGy.[5][9] The optimal dose should be determined experimentally based on the desired final properties.
Diagram 2: Experimental Workflow for NBR Crosslinking
Caption: A flowchart of the experimental workflow for crosslinking NBR.
Physicochemical Characterization of the Crosslinked Elastomer
To validate the success of the crosslinking process and to understand the modified properties of the elastomer, a series of analytical techniques should be employed.
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To monitor the chemical changes in the polymer structure.
-
Procedure: Obtain FTIR spectra of the NBR before and after crosslinking.
-
Expected Outcome: A decrease in the intensity of the C-H stretching vibrations of the unsaturated parts of the polymer backbone and potential appearance of new peaks associated with the crosslinking agent fragments.
2. Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the crosslinked elastomer.
-
Procedure: Heat a small sample of the material in a controlled atmosphere (e.g., nitrogen) and measure the weight loss as a function of temperature.
-
Expected Outcome: The crosslinked NBR should exhibit a higher decomposition temperature compared to the uncrosslinked material, indicating enhanced thermal stability.
3. Tensile Testing:
-
Objective: To determine the mechanical properties such as tensile strength, elongation at break, and modulus.
-
Procedure: Use a universal testing machine to stretch dumbbell-shaped specimens until they fracture.
-
Expected Outcome: An increase in tensile strength and modulus, and a decrease in elongation at break are indicative of a successful crosslinking process.
4. Swelling Test:
-
Objective: To estimate the crosslink density.
-
Procedure: Immerse a pre-weighed sample of the crosslinked rubber in a good solvent (e.g., toluene) for a specified period until equilibrium swelling is reached. The sample is then re-weighed. The crosslink density can be calculated using the Flory-Rehner equation.
-
Expected Outcome: A lower degree of swelling in the crosslinked sample compared to the uncrosslinked material signifies the formation of a network structure that restricts the uptake of the solvent.
Section 4: Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Health Hazards: It is corrosive and can cause severe skin burns and eye damage.[1][4] Inhalation of dust may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[4] When handling the powder, use a dust respirator or work in a well-ventilated fume hood.[4]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[4] Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 5: Concluding Remarks for the Innovator
This guide has provided a comprehensive overview of the application of this compound as a crosslinking agent, with a particular focus on the radiation-induced crosslinking of elastomers. The detailed protocols and mechanistic insights are intended to serve as a robust foundation for researchers in this field. It is imperative to remember that the provided formulations and parameters are starting points. The true potential of this crosslinking agent will be unlocked through systematic experimentation and optimization tailored to the specific polymer system and desired application. The principles of causality and self-validation embedded in this guide will be invaluable in this endeavor.
References
-
Mamedov, S. M., Zakharova, E. I., & Sarycheva, I. K. (1992). Radiation cross-linking of elastomers in the presence of chlorine-containing and chroman compounds. High Energy Chemistry, 25(5). (OSTI.GOV: [Link])
-
Global Chemical Co., Ltd. (n.d.). The Role of Zinc Oxide in Enhancing Rubber Durability. Retrieved from [Link]
-
MDPI. (2022). Role of Zinc Oxide in the Compounding Formulation on the Growth of Nonstoichiometric Copper Sulfide Nanostructures at the Brass–Rubber Interface. Nanomaterials, 12(6), 939*. [Link]
-
PubChem. (n.d.). alpha,alpha',2,3,5,6-hexachloro-4-xylene. Retrieved from [Link]
- Mammadov, S. M., et al. (2020). EFFECT OF GAMMA IRRADIATION ON THE CROSSLINKING PROCESS OF NITRILE- BUTADIENE RUBBER WITH TRIAZINE AND MALEIC COMPOUNDS.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Xylene-alpha,alpha,alpha,alpha',alpha',alpha'-d6. Retrieved from [Link]
-
Tradepages. (2017). Formulation, Preparation, and Mechanical Characterization of Nitrile- Butadiene Rubber (NBR) Composites. Trade Science Inc. [Link]
-
Scientific & Academic Publishing. (n.d.). Influence of Gamma Irradiation on Structure and Properties of Nitrile-Butadien Rubber in Presence of Modified Nano Metals. Retrieved from [Link]
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- 3. article.sapub.org [article.sapub.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Radiation cross-linking of elastomers in the presence of chlorine-containing and chroman compounds (Journal Article) | OSTI.GOV [osti.gov]
- 6. Role of Zinc Oxide in the Compounding Formulation on the Growth of Nonstoichiometric Copper Sulfide Nanostructures at the Brass–Rubber Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Zinc Oxide in Enhancing Rubber Durability - Global Chemical [glochem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols: Synthesis of Halogenated Flame Retardants from Hexachloro-p-xylene
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and chemical development professionals on the utilization of α,α,α,α',α',α'-Hexachloro-p-xylene as a key intermediate in the synthesis of chlorinated flame retardants. It details the underlying chemical principles, reaction mechanisms, and step-by-step protocols for the synthesis of critical monomers, such as terephthaloyl dichloride, and their subsequent application in flame-retardant polymers. Emphasis is placed on experimental causality, safety protocols, and authoritative grounding to ensure scientific integrity and reproducibility.
Section 1: Theoretical Background and Mechanistic Insights
The Role of Halogenated Compounds in Flame Retardancy
Halogenated flame retardants, particularly those containing chlorine and bromine, are highly effective at inhibiting combustion in polymers.[1] Their primary mechanism of action occurs in the gas phase during the initial stages of a fire.[2] When a polymer containing a halogenated flame retardant is heated, it releases hydrogen halides (e.g., HCl). These species interfere with the high-energy, free-radical chain reactions that sustain combustion in the flame.[3] Specifically, the halogen radicals (X•) scavenge key combustion-propagating radicals like H• and •OH, replacing them with lower-energy halogen radicals, which effectively slows or extinguishes the flame.[2][3]
Hexachloro-p-xylene: A Chlorine-Rich Precursor
Hexachloro-p-xylene (1,4-Bis(trichloromethyl)benzene) is a crystalline solid notable for its high chlorine content. While not typically used as a direct additive flame retardant due to potential volatility and compatibility issues, it serves as an economically advantageous and readily available starting material for creating more complex and stable flame-retardant structures.[4][5] Its primary value lies in its conversion to robust aromatic di-acid chlorides, which can then be chemically integrated into polymer backbones as reactive flame retardants.[3] This integration ensures permanence, preventing the flame-retardant component from leaching out over the lifetime of the material.
The overall synthetic strategy involves converting the unstable trichloromethyl (-CCl₃) groups into more stable and reactive acyl chloride (-COCl) groups. This transformation leverages the high chlorine content of the starting material to build monomers suitable for polymerization.
Caption: Synthesis of terephthaloyl dichloride from hexachloro-p-xylene.
Detailed Experimental Protocol
Objective: To synthesize terephthaloyl dichloride from hexachloro-p-xylene and terephthalic acid.
Materials:
-
α,α,α,α',α',α'-Hexachloro-p-xylene (1.00 mole, 313 g)
-
Terephthalic acid (1.00 mole, 166 g)
-
Anhydrous ferric chloride (FeCl₃) (approx. 0.5 g)
-
Reaction vessel (e.g., 1L three-neck round-bottom flask) equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution).
-
Heating mantle with temperature control.
-
Distillation apparatus (for purification).
Procedure:
-
Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.
-
Charging the Reactor: To the reaction flask, add hexachloro-p-xylene (313 g), terephthalic acid (166 g), and anhydrous ferric chloride (0.5 g). [5]3. Reaction: Begin stirring the mixture and slowly heat it to 130°C. The reaction is exothermic and will generate gaseous byproducts (HCl and chloroform); ensure the scrubber is functioning correctly.
-
Temperature Profile: Maintain the temperature at 130°C for approximately 30 minutes. Gradually increase the temperature to 150°C over the next 30 minutes and hold for an additional 20-30 minutes to ensure the reaction goes to completion. [5]The reaction mixture will become a liquid melt.
-
Workup and Purification:
-
Allow the reaction mixture to cool slightly until it is still molten but safe to handle.
-
Assemble a vacuum distillation apparatus.
-
Carefully transfer the crude product to the distillation flask.
-
Distill the product under reduced pressure. Terephthaloyl dichloride will distill at approximately 117-121°C under 3-5 mmHg. [5]6. Product Collection: Collect the distilled terephthaloyl dichloride, which will solidify upon cooling. The expected yield of the purified product is typically high, in the range of 95-97%. [5]The product is a white crystalline solid.
-
Section 3: Application in Flame-Retardant Polyamides (Aramids)
The synthesized terephthaloyl dichloride is an excellent monomer for producing high-performance polymers such as aromatic polyamides (aramids). By incorporating this chlorinated monomer, the resulting polymer inherently possesses flame-retardant properties.
Protocol for Polyamide Synthesis (Interfacial Polymerization)
Objective: To demonstrate the synthesis of a flame-retardant aromatic polyamide using the synthesized terephthaloyl dichloride.
Materials:
-
Terephthaloyl dichloride (0.02 mol, 4.06 g)
-
m-Phenylenediamine (0.02 mol, 2.16 g)
-
Sodium carbonate (Na₂CO₃) (0.04 mol, 4.24 g)
-
Dichloromethane (CH₂Cl₂) (100 mL)
-
Deionized water (100 mL)
-
High-speed blender or homogenizer.
Procedure:
-
Organic Phase: In a 250 mL beaker, dissolve the terephthaloyl dichloride (4.06 g) in 100 mL of dichloromethane.
-
Aqueous Phase: In a separate 250 mL beaker, dissolve the m-phenylenediamine (2.16 g) and sodium carbonate (4.24 g) in 100 mL of deionized water. The sodium carbonate acts as an acid scavenger to neutralize the HCl produced during the reaction.
-
Polymerization:
-
Pour the aqueous phase into the blender.
-
Turn the blender on to a high speed.
-
Quickly and carefully pour the organic phase into the vortex of the stirring aqueous phase.
-
A polymer will precipitate almost instantly. Continue blending for 5-10 minutes.
-
-
Isolation and Washing:
-
Turn off the blender and filter the polymer precipitate using a Büchner funnel.
-
Wash the polymer crumb sequentially with generous amounts of water and then with acetone or methanol to remove unreacted monomers and salts.
-
-
Drying: Dry the resulting polyamide powder in a vacuum oven at 80-100°C overnight. The final product is a light-colored, fibrous solid that will exhibit flame-retardant characteristics.
Section 4: Safety and Handling Protocols
4.1 Hazard Identification
-
Hexachloro-p-xylene: Corrosive. Causes severe skin burns and eye damage. [6][7]Inhalation of dust or mist may cause severe respiratory tract irritation. [7]Handle with extreme care.
-
Terephthaloyl Dichloride: Corrosive and lachrymatory. Reacts violently with water and moisture to release HCl gas. Causes severe skin burns and eye damage.
-
Solvents (Dichloromethane): Volatile and potentially carcinogenic. Use only in a well-ventilated fume hood.
4.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory when handling corrosive materials.
-
Skin Protection: Wear a chemically resistant lab coat and heavy-duty gloves (e.g., butyl rubber or Viton).
-
Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust, vapors, or mists. [7] 4.3 Handling and Storage
-
Keep containers of hexachloro-p-xylene and terephthaloyl dichloride tightly sealed and store in a cool, dry, dark place away from moisture and incompatible materials like oxidizing agents. [6]* Use spark-proof tools and ground all equipment when handling flammable solvents. [8] 4.4 Waste Disposal
-
Dispose of all chemical waste in accordance with federal, state, and local regulations. [7]Do not pour into drains. Halogenated waste should be collected in designated, labeled containers.
Section 5: References
-
Halogenated Flame Retardants. (n.d.). Retrieved from [Link]
-
The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Halogenated vs. Non-Halogenated Flame Retardants: What's the Difference and Why It Matters. (n.d.). Techmer PM. Retrieved from [Link]
-
Fire Retardancy What, Why and How. (n.d.). Isola Group. Retrieved from [Link]
-
Polymerization of chloro-p-xylylenes, quantum-chemical study. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Process for preparation of tfpx-dichloride. (1999). Google Patents. Retrieved from
-
Production of terephthalyl chloride and chloroacetyl chlorides. (1966). Google Patents. Retrieved from
-
Terephthalic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Flame retardants and flame retardant compositions formed therewith. (2002). Google Patents. Retrieved from
-
Process for producing phthaloyl dichlorides of high purity. (1979). Google Patents. Retrieved from
-
p-Xylene. (n.d.). Wikipedia. Retrieved from [Link]
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- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 3. isola-group.com [isola-group.com]
- 4. WO1999035111A1 - Process for preparation of tfpx-dichloride - Google Patents [patents.google.com]
- 5. US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. fishersci.com [fishersci.com]
Application Note and Protocol for the Chlorination of p-Xylene
Abstract
This document provides a comprehensive guide for the chlorination of p-xylene, a foundational reaction in organic synthesis with wide-ranging applications in the production of polymers, pesticides, and pharmaceutical intermediates.[1][2][3] Two primary synthetic routes are detailed: Electrophilic Aromatic Substitution (SEAr) for ring chlorination and Free Radical Chlorination for side-chain (methyl group) chlorination. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and emphasizes critical safety procedures for handling the hazardous reagents involved. The protocols are designed for researchers, scientists, and drug development professionals to ensure reproducible and safe execution of this important transformation.
Introduction: The Dichotomy of p-Xylene Chlorination
p-Xylene presents two distinct reactive sites for chlorination: the aromatic ring and the two methyl groups. The reaction pathway is dictated by the chosen conditions, leading to fundamentally different products.
-
Electrophilic Aromatic Substitution (SEAr): In the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), chlorine acts as an electrophile, attacking the electron-rich benzene ring.[4][5] The methyl groups on p-xylene are ortho-, para-directing and activating.[6][7] Since the para position is already occupied, chlorination occurs at one of the equivalent ortho positions, yielding a single monochlorinated ring product, 2-chloro-1,4-dimethylbenzene.[6][8] This method is paramount for synthesizing chlorinated aromatic building blocks.
-
Free Radical Chlorination: Under ultraviolet (UV) light or in the presence of a radical initiator, chlorine gas (Cl₂) undergoes homolytic cleavage to form chlorine radicals.[1] These radicals preferentially abstract a hydrogen atom from the benzylic position of the methyl groups, which is a weakened C-H bond.[9] This pathway leads to the formation of side-chain chlorinated products such as α-chloro-p-xylene and α,α'-dichloro-p-xylene.[1] These products are valuable intermediates, for example, in the production of terephthalic acid.[10]
The choice between these two pathways is a critical decision based on the desired final product. This guide will provide distinct protocols for each approach.
Visualization of Reaction Pathways
Electrophilic Aromatic Substitution (Ring Chlorination)
Caption: Mechanism of Lewis acid-catalyzed ring chlorination of p-xylene.
Free Radical Chlorination (Side-Chain Chlorination)
Caption: Mechanism of UV-initiated side-chain chlorination of p-xylene.
Safety First: Handling Hazardous Reagents
Chlorination reactions involve highly toxic and corrosive substances.[11] Strict adherence to safety protocols is non-negotiable.
-
Chlorine Gas (Cl₂): A highly toxic and corrosive gas with a strong, irritating odor.[11][12] Inhalation can cause severe respiratory damage.[11] All manipulations involving chlorine gas must be performed in a properly functioning chemical fume hood.[12] A chlorine gas detector should be in place.
-
Lewis Acids (FeCl₃, AlCl₃): Corrosive and moisture-sensitive. Handle in a dry environment (e.g., glove box or under an inert atmosphere) to prevent deactivation and release of HCl gas.
-
Solvents: Use appropriate solvents. Halogenated solvents like carbon tetrachloride were historically used but are now often replaced with less toxic alternatives where possible.[2] Perchloroethylene is another option.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice, but consult manufacturer compatibility charts), safety goggles, a face shield, and a flame-resistant lab coat.[12][13]
-
Waste Disposal: Unreacted chlorine gas must be neutralized before venting. This can be achieved by bubbling the exhaust gas through a scrubber containing a reducing agent solution, such as sodium bisulfite or a basic solution like sodium hydroxide.[14][15] Liquid waste should be collected and disposed of according to institutional hazardous waste protocols.[12]
| Hazard | Mitigation Strategy |
| Chlorine Gas Inhalation | Work exclusively in a certified chemical fume hood.[12] Use a chlorine gas detector. Have emergency respiratory protection available.[14] |
| Chemical Burns | Wear appropriate PPE, including gloves, goggles, and a face shield.[13] Have emergency eyewash and shower stations readily accessible.[11] |
| Runaway Reaction/Explosion | Control the rate of chlorine addition carefully. Monitor the reaction temperature. Be aware of potential auto-ignition with chlorine mixtures.[16] |
| Corrosion | Use glassware or corrosion-resistant reactors (e.g., glass-lined steel, Hastelloy).[11] |
Protocol 1: Electrophilic Aromatic Chlorination of p-Xylene
This protocol details the synthesis of 2-chloro-1,4-dimethylbenzene using iron(III) chloride as the catalyst.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Purpose |
| p-Xylene | Reagent Grade, ≥99% | Sigma-Aldrich | Starting Material |
| Iron(III) Chloride (FeCl₃) | Anhydrous, ≥98% | Alfa Aesar | Lewis Acid Catalyst |
| Chlorine Gas (Cl₂) | ≥99.5% | Praxair | Chlorinating Agent |
| Acetic Acid | Glacial | Fisher Scientific | Solvent (optional) |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | Neutralizing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | Drying Agent |
| Equipment | |||
| Three-neck round-bottom flask | Reaction Vessel | ||
| Reflux condenser | Prevent solvent loss | ||
| Gas dispersion tube (sparger) | Introduce Cl₂ gas | ||
| Magnetic stirrer and stir bar | Ensure mixing | ||
| Thermometer | Monitor temperature | ||
| Gas scrubber/trap | Neutralize excess Cl₂ | ||
| Separatory funnel | Liquid-liquid extraction | ||
| Rotary evaporator | Solvent removal |
Step-by-Step Procedure
-
Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to a chlorine gas cylinder (via a flow meter), a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas scrubber containing a sodium bisulfite solution.
-
Charging the Reactor: In the fume hood, charge the flask with p-xylene (e.g., 1.0 mol). If using a solvent, acetic acid is a suitable option.[17] Add anhydrous iron(III) chloride (e.g., 0.02 mol, 2 mol%). Causality: The Lewis acid catalyst is essential to polarize the Cl-Cl bond, making the chlorine molecule a sufficiently strong electrophile to be attacked by the aromatic ring.[4][5]
-
Reaction Initiation: Begin stirring the mixture. Slowly bubble chlorine gas into the solution at a controlled rate. The reaction is exothermic; maintain the temperature between 30-50°C using a water bath if necessary.
-
Monitoring the Reaction: The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of p-xylene and the formation of the product.[18] Take small aliquots periodically, quench with a dilute NaHCO₃ solution, extract with a small amount of diethyl ether, dry the organic layer, and inject into the GC.
-
Reaction Completion: Continue the chlorine addition until GC analysis indicates that the starting material has been consumed to the desired level. Typically, a 1:1 molar ratio of chlorine to p-xylene is targeted for monochlorination.
-
Workup - Quenching and Neutralization: Stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl gas, directing the exhaust through the scrubber. Carefully pour the reaction mixture into water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acidic impurities) and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-chloro-1,4-dimethylbenzene.
Protocol 2: Free Radical Side-Chain Chlorination of p-Xylene
This protocol describes the synthesis of α,α'-dichloro-p-xylene, a key precursor for terephthalic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Purpose |
| p-Xylene | Reagent Grade, ≥99% | Sigma-Aldrich | Starting Material |
| Chlorine Gas (Cl₂) | ≥99.5% | Praxair | Chlorinating Agent |
| Equipment | |||
| Three-neck round-bottom flask (Quartz) | Reaction Vessel (UV transparent) | ||
| Reflux condenser | Prevent solvent loss | ||
| Gas dispersion tube (sparger) | Introduce Cl₂ gas | ||
| Magnetic stirrer and stir bar | Ensure mixing | ||
| Thermometer | Monitor temperature | ||
| Gas scrubber/trap | Neutralize excess Cl₂ | ||
| UV Lamp (e.g., mercury vapor) | Radical Initiator |
Step-by-Step Procedure
-
Reactor Setup: Assemble a dry quartz three-neck flask (quartz is necessary for UV transparency) with a magnetic stir bar, a gas dispersion tube, a thermometer, and a reflux condenser connected to a gas scrubber. Position a UV lamp to irradiate the flask. Causality: UV light provides the energy for the homolytic cleavage of the Cl-Cl bond, initiating the free-radical chain reaction. The reaction must be free of Lewis acid catalysts like iron to prevent competing electrophilic ring chlorination.[1]
-
Charging the Reactor: Charge the flask with p-xylene (e.g., 1.0 mol).
-
Reaction Initiation: Heat the p-xylene to a gentle reflux (boiling point ~138°C). Turn on the UV lamp and begin bubbling chlorine gas through the refluxing liquid.
-
Controlling the Reaction: The reaction is highly exothermic. Control the temperature by adjusting the heating mantle and the rate of chlorine addition. The goal is to substitute two hydrogen atoms, one from each methyl group. This requires a molar ratio of approximately 2 moles of chlorine for every 1 mole of p-xylene.[1]
-
Monitoring the Reaction: Monitor the reaction by GC to track the formation of α-chloro-p-xylene, α,α'-dichloro-p-xylene, and other chlorinated species.[19] The reaction time will depend on the scale and the efficiency of the UV lamp and gas dispersion.
-
Workup: Once the desired product distribution is achieved, turn off the UV lamp, heating, and chlorine flow. Purge the system with nitrogen.
-
Purification: The desired product, α,α'-dichloro-p-xylene, is a solid at room temperature. The product can be isolated by cooling the reaction mixture, which will cause it to crystallize. The crystals can then be collected by filtration and washed with a cold, non-polar solvent (like hexane) to remove unreacted xylene and monochlorinated byproducts.[1] Further purification can be achieved by recrystallization.
Product Analysis and Characterization
The identity and purity of the chlorinated p-xylene products should be confirmed using standard analytical techniques.
| Technique | Expected Outcome |
| Gas Chromatography (GC) | Determination of product purity and quantification of byproducts. Retention times will differ for starting material, mono-, and di-chlorinated products.[20][21] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmation of the molecular weight and fragmentation pattern of the desired product(s). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. For 2-chloro-1,4-dimethylbenzene, distinct signals for the aromatic protons and the two methyl groups will be observed. For side-chain chlorination, a characteristic signal for the -CH₂Cl protons will appear. |
Conclusion
The chlorination of p-xylene is a versatile reaction that can be precisely controlled to yield either ring-substituted or side-chain-substituted products. The critical factor determining the outcome is the reaction conditions: Lewis acids direct the reaction to the aromatic ring via an electrophilic substitution mechanism, while UV light initiates a free-radical process on the methyl groups. By following the detailed protocols and adhering strictly to the safety precautions outlined in this guide, researchers can safely and effectively synthesize these valuable chemical intermediates.
References
- Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Synlett, 2003(1), pp.138-140.
- Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Nature Communications, 9(1).
- Process for separation of chlorinated xylenes. Google Patents, US2814649A.
-
Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Chlorination safety. YouTube. Available at: [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available at: [Link]
-
Process for preparing aromatic compounds having chlorinated side chains and method for stabilizing monochloro-side chain aromatic compounds. Justia Patents. Available at: [Link]
-
Chlorine gas Standard Operating Procedure. Purdue University. Available at: [Link]
-
SAFETY OF CHLORINATION REACTIONS. IChemE. Available at: [Link]
-
Chlorination of o-xylene (o-dimethylbenzene) yields a mixture of two products, but chlorination of p-xylene yields a single product. Explain. Homework.Study.com. Available at: [Link]
-
safety guidelines for chlorine. Environment Surveillance Centre & Emergency Response Centre, Bhopal. Available at: [Link]
-
Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. Available at: [Link]
- Chlorination of aromatic compounds and catalysts therefor. Google Patents, EP0866049A2.
- Chlorination of xylene. Google Patents, US3928478A.
-
Top 10 Chlorine Safety Tips. Online Safety Trainer - Nevada Technical Associates, Inc. Available at: [Link]
-
Handling Chlorine Safely. SlideShare. Available at: [Link]
- Method for side-chain chlorination of xylene. Google Patents, US3350467A.
-
How to dispose of chlorine gas. Quora. Available at: [Link]
-
A kinetic model for the halogenation of p-xylene in aqueous hypochlorous acid solutions containing chloride and bromide. Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Electrochemical chlorination of p-xylene in the side chain. INIS-IAEA. Available at: [Link]
-
How many electrophilic aromatic substitution products are obtained from chlorination of a. o-xylene? b. p-xylene? c. m-xylene? bartleby. Available at: [Link]
-
Locating and Estimating Sources of Xylene. EPA. Available at: [Link]
-
Free Radical Chlorination of p-Xylene. Sciencemadness.org. Available at: [Link]
- Chlorinating side chains of aromatic compounds. Google Patents, US6174415B1.
-
Xylene. Wikipedia. Available at: [Link]
-
Trace Impurities in Mixed Xylenes by GC UOP Method 931-10. SCION Instruments. Available at: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
-
Gas chromatograms of (a) xylene, (b) chlorotoluene, and (c)... ResearchGate. Available at: [Link]
-
Chemical Engineering Kinetics of p-Xylene Chlorination in a Gas-Liquid Agitated Reactor. ResearchGate. Available at: [Link]
-
Rates of Chlorination of Benzene, Toluene and the Xylenes. Partial Rate Factors for the Chlorination Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Standard Test Method for - Analysis of p-Xylene by Gas Chromatography. Available at: [Link]
-
Study On The Degradation Efficiency And Mechanism Of Xylene By Chlorine Dioxide. Global Thesis. Available at: [Link]
-
P-Xylene: Global Production Dynamics & Evolving Market Landscape. Merchant Research & Consulting Ltd. Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Xylene. NCBI Bookshelf - NIH. Available at: [Link]
- Chlorinating side chains of aromatic compounds. Google Patents, WO2000071495A1.
-
Disposal of chlorine gas. Reddit. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. Available at: [Link]
- Process for the directed chlorination of xylenes. Google Patents, US4190609A.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for p-Xylene Chlorination
Welcome to the Technical Support Center for the chlorination of p-xylene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes. The information herein is grounded in established chemical principles and validated experimental practices to ensure reliability and reproducibility.
Troubleshooting Guide
This section addresses common issues encountered during the chlorination of p-xylene, offering potential causes and actionable solutions to get your reaction back on track.
Problem 1: Low or No Conversion of p-Xylene
You've set up your reaction, but analysis shows a significant amount of unreacted p-xylene.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Cause: Lewis acid catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are highly susceptible to deactivation by moisture.[1] The presence of water in your p-xylene, solvent, or reaction vessel can poison the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your p-xylene is dry. Consider adding the catalyst under a positive pressure of inert gas.
-
-
Insufficient Catalyst Loading:
-
Cause: The catalytic cycle requires a sufficient concentration of the Lewis acid to activate the chlorine molecule for electrophilic attack on the p-xylene ring.
-
Solution: While as little as 1% by weight of FeCl₃ relative to p-xylene can be effective, a slightly higher loading might be necessary depending on the purity of your reagents.[2] Incrementally increase the catalyst loading, for example, to 2-3 mol%, and monitor the reaction progress.
-
-
Low Reaction Temperature:
-
Cause: The rate of electrophilic aromatic substitution is temperature-dependent. If the temperature is too low, the reaction kinetics may be too slow to observe significant conversion in a reasonable timeframe.
-
Solution: The optimal temperature range for the initial ring chlorination is typically between 60°C and 85°C.[2] Ensure your reaction mixture is being heated and stirred effectively to maintain a consistent temperature.
-
-
Poor Chlorine Gas Dispersion:
-
Cause: For the reaction to proceed, gaseous chlorine must dissolve in the reaction medium to interact with the catalyst and p-xylene. Inefficient stirring or a suboptimal gas delivery system can limit this mass transfer.
-
Solution: Use a gas dispersion tube to introduce the chlorine gas below the surface of the liquid. Ensure vigorous agitation to create a good gas-liquid interface.[2]
-
Problem 2: Poor Selectivity - Formation of Multiple Chlorinated Products
Your analysis shows a mixture of mono-, di-, and even higher chlorinated p-xylene derivatives, or you are observing side-chain chlorination.
Possible Causes & Solutions:
-
Over-chlorination (Ring):
-
Cause: The initial product, 2-chloro-p-xylene, is also susceptible to further chlorination. Prolonged reaction times or an excess of chlorine will lead to the formation of dichlorinated and higher chlorinated species.
-
Solution: Monitor the reaction closely using an analytical technique like Gas Chromatography (GC).[3] Stop the reaction once the desired level of conversion of the starting material is reached. A molar excess of 10 to 25% chlorine is typically sufficient for monochlorination.[2]
-
-
Side-Chain Chlorination:
-
Cause: Chlorination of the methyl groups is a free-radical process, typically promoted by UV light (actinic radiation) or high temperatures.[2][4] The presence of a Lewis acid catalyst generally favors ring substitution.[4]
-
Solution: Conduct the reaction in the absence of UV light. If you are aiming for ring chlorination, maintain the temperature within the recommended range for electrophilic aromatic substitution (60-85°C).[2] For intentional side-chain chlorination, a free-radical initiator and/or UV light would be necessary.
-
-
Incorrect Catalyst Type:
Problem 3: Reaction Stalls or Becomes Viscous
The reaction proceeds initially but then slows down or the reaction mixture becomes difficult to stir.
Possible Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: As the reaction progresses, byproducts can form that may inhibit the catalyst.
-
Solution: Ensure high-purity starting materials. In some cases, the addition of a small amount of fresh catalyst may restart the reaction.
-
-
Product Precipitation:
-
Cause: The chlorinated products of p-xylene may have limited solubility in the reaction medium, especially as their concentration increases.
-
Solution: The use of a suitable solvent can prevent precipitation and maintain a stirrable reaction mass. Perchloroethylene has been shown to be an effective solvent, with the chlorinated products being more soluble in it than in carbon tetrachloride.[2] Using about 1.5 to 2.5 moles of solvent per mole of p-xylene is a good starting point.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the monochlorination of p-xylene?
A1: Due to the ortho-, para-directing nature of the two methyl groups on the p-xylene ring, and with the para positions already occupied, electrophilic chlorination occurs at one of the ortho positions.[6] This results in a single primary monochlorinated product: 2-chloro-1,4-dimethylbenzene.
Q2: Which catalysts are most effective for the ring chlorination of p-xylene?
A2: Lewis acid catalysts are the most effective for promoting electrophilic substitution on the aromatic ring. Commonly used and effective catalysts include ferric chloride (FeCl₃), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and antimony pentachloride.[2] FeCl₃ is often preferred due to its effectiveness and relatively low cost.[5]
Q3: How can I control the degree of chlorination?
A3: The degree of chlorination is primarily controlled by the stoichiometry of the reactants. To favor monochlorination, use a slight excess of chlorine gas relative to p-xylene. To produce more highly chlorinated products, such as hexachloro-p-xylene, a significant excess of chlorine (7 to 10 moles per mole of p-xylene) and longer reaction times are necessary.[2] Monitoring the reaction progress by GC is crucial for stopping the reaction at the desired product distribution.[2]
Q4: What are the key safety precautions for this reaction?
A4:
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.[7] A self-contained breathing apparatus should be available for emergencies.
-
p-Xylene: p-Xylene is a flammable liquid and its vapors can form explosive mixtures with air.[8][9] Keep it away from ignition sources and use explosion-proof equipment.[7][9]
-
Lewis Acids: Anhydrous Lewis acids react violently with water. Handle them in a dry environment and add them carefully to the reaction mixture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[10][11]
Q5: Can I run this reaction without a solvent?
A5: While the reaction can be performed neat, using an inert solvent is often advantageous. A solvent can help to control the reaction temperature, prevent the precipitation of products, and maintain a stirrable mixture, especially for higher degrees of chlorination.[2] Perchloroethylene is a recommended solvent due to the high solubility of chlorinated xylenes.[2]
Experimental Protocols & Data
Table 1: Effect of Reaction Parameters on p-Xylene Chlorination
| Parameter | Condition | Expected Outcome | Rationale |
| Catalyst | Lewis Acid (e.g., FeCl₃) | Ring Chlorination | Promotes electrophilic aromatic substitution.[4] |
| UV Light | Side-Chain Chlorination | Initiates a free-radical chain reaction.[4] | |
| Temperature | 60-85°C | Favorable rate for ring chlorination | Optimizes reaction kinetics for electrophilic substitution.[2] |
| >100°C | Increased side reactions/side-chain chlorination | Higher temperatures can promote undesirable side reactions.[2] | |
| Chlorine Stoichiometry | ~1.1-1.25 moles per mole of p-xylene | Primarily Monochlorination | Limits the extent of reaction to the first substitution.[2] |
| >6 moles per mole of p-xylene | Polychlorination | Drives the reaction towards exhaustive chlorination of the ring and side chains.[2] | |
| Solvent | Perchloroethylene | Homogeneous reaction, improved stirrability | High solubility of chlorinated p-xylene products.[2] |
| No Solvent | Potential for product precipitation | Products may be solids or have limited solubility in the starting material. |
Protocol: General Procedure for Monochlorination of p-Xylene
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet tube that extends below the surface of the reaction mixture. The outlet of the condenser should be connected to a bubbler and a scrub system to neutralize excess chlorine and HCl gas byproduct (e.g., a sodium hydroxide solution).
-
Charging the Reactor: Charge the flask with p-xylene and an anhydrous solvent (e.g., perchloroethylene).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the Lewis acid catalyst (e.g., 1-2 wt% FeCl₃ relative to p-xylene).
-
Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 75-85°C).
-
Chlorine Addition: Slowly bubble chlorine gas into the vigorously stirred reaction mixture at a controlled rate.
-
Monitoring: Periodically take small aliquots from the reaction mixture, quench them (e.g., with a sodium thiosulfate solution), and analyze by GC to monitor the consumption of p-xylene and the formation of 2-chloro-p-xylene.
-
Workup: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture. The catalyst can be removed by washing the organic phase with water and a dilute base. The organic layer is then dried and the solvent and any unreacted p-xylene can be removed by distillation to isolate the product.
Visualizations
Caption: Troubleshooting workflow for p-xylene chlorination.
References
- Heinzelman, R. V. (1975). Chlorination of xylene. U.S. Patent No. 3,928,478. Washington, DC: U.S.
-
Chlorination of o-xylene (o-dimethylbenzene) yields a mixture of two products, but chlorination of p-xylene yields a single product. Explain. (n.d.). Study.com. [Link]
- Stauffer Chemical Company. (1967). Method for side-chain chlorination of xylene. U.S.
-
Sumitomo Chemical Company. (1979). Process for preparing aromatic compounds having chlorinated side chains and method for stabilizing monochloro-side chain aromatic compounds. U.S. Patent No. 4,147,729. [Link]
-
Zdrachas, V. N., et al. (2020). Chemical Engineering Kinetics of p-Xylene Chlorination in a Gas-Liquid Agitated Reactor. ResearchGate. [Link]
-
Wang, Y., et al. (2010). Study on selective chlorination of o-xylene catalyzed by molecular sieve. ResearchGate. [Link]
- Stauffer Chemical Company. (1977). Process for the directed chlorination of xylenes. U.S.
- Bayer Aktiengesellschaft. (2005). Method for the nuclear chlorination of ortho-xylene. U.S.
-
Material Safety Data Sheet p-Xylene. (2022, April 12). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: p-Xylene. [Link]
-
Optimization of the Chlorination Conditions a. (n.d.). ResearchGate. [Link]
-
Voudrias, E. A., & Reinhard, M. (1988). A kinetic model for the halogenation of p-xylene in aqueous hypochlorous acid solutions containing chloride and bromide. Environmental Science & Technology, 22(9), 1049–1056. [Link]
-
Adrov, O. I., et al. (2018). A highly chlorinated xylene promoter for ethylene–propylene copolymerisation over a vanadium catalyst. RSC Publishing. [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 0086 - p-XYLENE. [Link]
-
ASTM D3798-12, Standard Test Method for Analysis of p-Xylene by Gas Chromatography. (2012). ASTM International. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 3. img.antpedia.com [img.antpedia.com]
- 4. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. htpchem.com [htpchem.com]
- 8. 5.imimg.com [5.imimg.com]
- 9. ICSC 0086 - p-XYLENE [chemicalsafety.ilo.org]
- 10. carlroth.com [carlroth.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Troubleshooting Side Products in alpha,alpha',2,3,5,6-Hexachloro-p-xylene Synthesis
Welcome to the technical support center for the synthesis of alpha,alpha',2,3,5,6-Hexachloro-p-xylene. This guide is designed for researchers, chemists, and drug development professionals who are working with this complex chlorination reaction. The synthesis is notoriously challenging due to the potential for numerous side products, which can significantly impact yield, purity, and downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My yield is significantly lower than expected, and my crude product is a complex mixture. What are the primary causes?
A1: Low yields are typically a direct result of competing side reactions that consume the starting material, p-xylene, or the desired intermediates. The primary conflict in this synthesis is between side-chain (benzylic) chlorination and aromatic ring chlorination.
-
Mechanism Conflict: The target reaction is a free-radical substitution on the methyl groups (side-chains), which is initiated by UV light or a chemical radical initiator. However, conditions can i[1][2]nadvertently promote a competing electrophilic aromatic substitution on the benzene ring.
-
Common Culprits for[3][4] Ring Chlorination:
-
Lewis Acid Contamination: Trace amounts of metal ions, particularly iron from a steel reactor or impurities in reagents, can act as powerful Lewis acid catalysts (like FeCl₃), strongly promoting ring chlorination. Even minute quantities, a[5]s low as 0.1 ppm, can lead to substantial ring-substituted byproducts. Using glass reactors can [5]significantly reduce this side reaction.
-
Lack of Radical[6] Initiator: Insufficient UV light exposure or an inadequate amount of a radical initiator will slow down the desired side-chain reaction, allowing the slower, uncatalyzed ring chlorination to become more prominent.
-
-
Incomplete Chlorination: The reaction may stall, leaving a mixture of under-chlorinated species. This can happen if the chlorine gas supply is depleted or if the reaction time is too short. It becomes progressively harder to add the final chlorine atoms to the side chains.
Troubleshooting Protoc[6]ol:
-
Reactor Material: If using a metal reactor, ensure it is exceptionally clean or consider switching to an all-glass setup to minimize Lewis acid catalysis.
-
Sequestering Agents[6]: If a metal reactor is unavoidable, consider adding a sequestering agent like phosphorous trichloride (PCl₃). These agents can bind to metal ions, inhibiting their catalytic activity on the ring.
-
Initiation Conditio[5]ns: Ensure a strong and consistent UV light source is directed at the reaction mixture. If using a chemical initiator, ensure it is added at the correct temperature and concentration.
-
Monitor Progress: Use Gas Chromatography (GC) or GC-MS to monitor the disappearance of starting material and the appearance of intermediates and the final product. This will help you determine the optimal reaction time and prevent unnecessary formation of over-chlorinated byproducts.
Q2: I'm seeing multiple peaks in my GC-MS analysis that I can't identify. What are the most likely side products?
A2: The complex mixture of peaks arises from incomplete chlorination, over-chlorination, and incorrect chlorination position (ring vs. side-chain). Below is a table of common side products.
| Side Product Category | Specific Examples | Formation Mechanism |
| Under-chlorinated (Side-Chain) | alpha,alpha',2,3,5,6-Pentachloro-p-xylene | Incomplete free-radical chlorination |
| alpha,2,3,5,6-Tetrachloro-p-xylene | Incomplete free-radical chlorination | |
| Ring-Chlorinated | alpha,alpha'-Dichloro-2,3,5-trichloro-p-xylene | Combination of electrophilic and radical chlorination |
| 2,3,5,6-Tetrachloro-p-xylene | Primarily electrophilic aromatic substitution | |
| Over-chlorinated (Side-Chain) | alpha,alpha,alpha',2,3,5,6-Heptachloro-p-xylene | Excessive free-radical chlorination |
| alpha,alpha,alpha,alpha',2,3,5,6-Octachloro-p-xylene | Exhaustive free-radical chlorination |
The key to identificat[7]ion is mass spectrometry, where the molecular ion peak and isotopic pattern for chlorine will be indicative of the number of chlorine atoms in the molecule.
Q3: My final product is yellow or brown and appears unstable. How can I fix this?
A3: Discoloration and instability are often caused by residual acidic impurities, such as dissolved HCl gas (a byproduct of the chlorination), or trace amounts of highly reactive, unstable chlorinated compounds.
Purification Protocol:
-
Neutralizing Wash: After the reaction, quench the mixture and wash it with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and remove HCl. Follow this with a water wash and then a brine wash to remove residual base and water.
-
Recrystallization: The most effective method for purifying the solid product is recrystallization. A suitable solvent must be chosen where the desired hexachloro-p-xylene is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.
-
Commonly used solvents include ethanol, hexane, or perchloroethylene.
-
The process invol[8]ves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing it to cool slowly to form pure crystals.
-
-
Verification: Purity should be confirmed post-recrystallization using GC analysis and melting point determination. A sharp melting point close to the literature value indicates high purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the mechanisms for side-chain and ring chlorination?
A1: The two pathways are governed by entirely different reaction mechanisms, which is why reaction conditions are so critical.
-
Side-Chain Chlorination (Desired): This is a Free-Radical Chain Reaction .
-
Initiation: U[1]V light cleaves a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group, forming HCl and a stable benzylic radical. This benzylic radical then reacts with another Cl₂ molecule to form the chlorinated product and a new chlorine radical, continuing the chain.
-
Termination: Two radicals combine to end the chain.
-
-
Ring Chlorination (Undesired): This is an Electrophilic Aromatic Substitution .
-
A Lewis acid cata[3]lyst (e.g., FeCl₃) polarizes a Cl₂ molecule, making one chlorine atom highly electrophilic (Cl⁺).
-
The electron-rich benzene ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
A base removes a proton from the ring, restoring aromaticity and yielding the ring-chlorinated product.
-
The diagram below illustrates the critical divergence between these two pathways.
Caption: Control of reaction pathway by initiators vs. catalysts.
Q2: How can I best control the reaction to favor the desired side-chain chlorination?
A2: Selectivity is key. To favor the free-radical pathway, you must create conditions that promote it while actively suppressing the electrophilic pathway.
-
Maximize Radical Initiation: Use a high-intensity UV lamp or an appropriate concentration of a chemical radical initiator (like AIBN).
-
Eliminate Lewis Acids: As discussed, use a glass reactor and high-purity reagents to avoid metal ion contamination.
-
Temperature Control[5][6]: While higher temperatures can increase reaction rates, they can sometimes decrease selectivity. A moderate temperature ra[9]nge (e.g., 75-85°C) is often a good compromise. Excessively high temperat[8]ures can also lead to the formation of diphenylmethane-type byproducts.
-
Solvent Choice: T[5]he reaction is often run neat or in an inert solvent like carbon tetrachloride or perchloroethylene. The solvent must be stabl[8]e under radical conditions.
Q3: What is a general workflow for purification and analysis of the final product?
A3: A systematic approach is necessary to isolate the pure product from the complex crude mixture. The following workflow is recommended.
Caption: General workflow for product purification and analysis.
The separation of the various chlorinated xylene isomers can be very challenging due to their similar physicochemical properties. High-performance analytic[10]al techniques like gas chromatography, often with specialized columns, are essential for accurate assessment of purity.
References
-
[11]Hsu, C. C. (n.d.). Chlorinating side chains of aromatic compounds. U.S. Patent No. US6174415B1. Google Patents. Retrieved from
- Beck, H. N., & Sovish, R. C. (n.d.). Method for side-chain chlorination of xylene. U.S. Patent No. US3350467A. Google Patents.
-
Pearson. (n.d.). Side-Chain Halogenation Explained. Pearson+. Retrieved from [Link]
-
Study.com. (n.d.). Chlorination of o-xylene (o-dimethylbenzene) yields a mixture of two products, but chlorination of p-xylene yields a single product. Explain. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, November 11). Free Radical Chlorination of p-Xylene. Retrieved from [Link]
-
Ashen, B. D. (n.d.). Process for preparing aromatic compounds having chlorinated side chains and method for stabilizing monochloro-side chain aromatic compounds. U.S. Patent No. 4,009,211. Justia Patents. Retrieved from [Link]
- Rosenberg, H. (n.d.). Chlorination of xylene. U.S. Patent No. US3928478A. Google Patents.
-
RSC Publishing. (n.d.). Different Chlorine and Hydroxyl Radical Environments Impact m-xylene Oxidation Products. Environmental Science: Atmospheres. Retrieved from [Link]
-
YouTube. (2021, March 5). FREE RADICAL SUBSTITUTION VS ELECTROPHILIC ADDITION. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Xylene Isomers: A Review of Recent Advances in Materials. Retrieved from [Link]
-
Agilent. (n.d.). High resolution separation of xylene isomers. Retrieved from [Link]
-
PubChem. (n.d.). alpha,alpha,alpha',alpha'-2,3,5,6-octachloro-p-xylene. Retrieved from [Link]
Sources
- 1. Side-Chain Halogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 6. US6174415B1 - Chlorinating side chains of aromatic compounds - Google Patents [patents.google.com]
- 7. ALPHA,ALPHA,ALPHA',ALPHA'-2,3,5,6-OCTACHLORO-P-XYLENE, CasNo.2142-31-6 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 8. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Technical Support Center: Purification of α,α',2,3,5,6-Hexachloro-p-xylene
Welcome to the technical support center for the purification of α,α',2,3,5,6-Hexachloro-p-xylene (HCPX). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this highly chlorinated aromatic compound.
Introduction to α,α',2,3,5,6-Hexachloro-p-xylene Purification
α,α',2,3,5,6-Hexachloro-p-xylene (CAS No: 1079-17-0) is a solid, polychlorinated aromatic compound.[1][2][3] Its purification is critical to ensure the integrity of downstream applications. The primary challenges in its purification often stem from the presence of isomeric impurities, under-chlorinated precursors, and residual synthesis reagents. This guide will focus on the two most common and effective purification techniques: recrystallization and column chromatography.
Physicochemical Properties of α,α',2,3,5,6-Hexachloro-p-xylene
A thorough understanding of the physical and chemical properties of HCPX is fundamental to designing effective purification strategies.
| Property | Value | Source |
| CAS Number | 1079-17-0 | [1][2][3] |
| Molecular Formula | C₈H₄Cl₆ | [1][2] |
| Molecular Weight | 312.82 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 108-113 °C | [4] |
| Purity (Typical) | >98.0% (GC) | [1][4] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of HCPX.
Q1: What are the most common impurities in crude α,α',2,3,5,6-Hexachloro-p-xylene?
A1: Common impurities often originate from the synthesis process, which typically involves the chlorination of p-xylene or its partially chlorinated derivatives.[5] These can include:
-
Isomeric Byproducts: Other isomers of hexachloro-p-xylene or related chlorinated xylenes.
-
Under-chlorinated Species: Molecules with fewer than six chlorine atoms, such as pentachloro-p-xylene or tetrachloro-p-xylene.
-
Residual Solvents: Solvents used in the synthesis or initial work-up, such as carbon tetrachloride or perchloroethylene.[5]
-
Catalyst Residues: If a Lewis acid catalyst (e.g., ferric chloride) was used in the synthesis, trace amounts may remain.[5]
Q2: Which analytical techniques are best for assessing the purity of α,α',2,3,5,6-Hexachloro-p-xylene?
A2: The most effective methods for purity assessment are:
-
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or an electron capture detector (ECD), GC is excellent for quantifying volatile and semi-volatile chlorinated compounds and separating isomers. A purity of >98.0% is often determined by GC.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides definitive identification of impurities by combining the separation power of GC with the structural information from mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be a powerful tool for purity analysis, especially for less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and help identify impurities with different chemical shifts.
Q3: Is distillation a viable purification method for α,α',2,3,5,6-Hexachloro-p-xylene?
A3: While distillation is a common technique for purifying liquids, it is generally not the preferred method for solid compounds like HCPX. The high boiling point of chlorinated aromatic compounds would necessitate vacuum distillation to prevent thermal decomposition. Recrystallization and chromatography are typically more effective and practical for achieving high purity of solid HCPX.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first and most cost-effective method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Logical Workflow for Recrystallization
Caption: A logical workflow for the recrystallization of HCPX.
Recommended Solvents & Starting Conditions
Based on the non-polar, aromatic structure of HCPX, suitable recrystallization solvents would be those that exhibit a significant difference in solubility for HCPX at elevated and room temperatures.
| Solvent/System | Rationale | Starting Protocol |
| Ethanol | HCPX has some solubility in hot methanol, suggesting ethanol could be a good single-solvent choice.[4] | Dissolve crude HCPX in a minimal amount of boiling ethanol. Allow to cool slowly to room temperature, then in an ice bath. |
| Toluene/Heptane | A two-solvent system. HCPX is likely soluble in hot toluene and insoluble in heptane. | Dissolve crude HCPX in a minimal amount of hot toluene. Add heptane dropwise until the solution becomes cloudy. Reheat to clarify, then cool slowly. |
| Dichloromethane/Hexane | Another two-solvent system. HCPX should be soluble in dichloromethane and insoluble in hexane. | Dissolve crude HCPX in a minimal amount of dichloromethane at room temperature. Add hexane dropwise until persistent cloudiness is observed. Allow to stand for crystallization. |
Troubleshooting Common Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent. - Ensure the cooling process is slow. - Add a small seed crystal to induce crystallization. |
| No Crystal Formation | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | - Partially evaporate the solvent to increase concentration. - Add an anti-solvent (a solvent in which HCPX is insoluble but is miscible with the primary solvent). - Scratch the inside of the flask with a glass rod at the solution-air interface. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Reduce the initial volume of solvent. - Cool the solution for a longer period in an ice bath before filtration. - Minimize the amount of cold solvent used for washing the crystals. |
| Low Purity After Recrystallization | The impurities have similar solubility profiles to HCPX in the chosen solvent. | - Try a different solvent or solvent system. - Perform a second recrystallization. - Consider using column chromatography as an alternative or subsequent purification step. |
Troubleshooting Guide: Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography offers a higher-resolution purification method.
Logical Workflow for Column Chromatography
Caption: A logical workflow for the purification of HCPX by column chromatography.
Recommended Conditions for Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a good starting point due to the non-polar nature of HCPX.
-
Mobile Phase (Eluent): A non-polar solvent system is required. A gradient of ethyl acetate in hexane is a common choice for separating compounds of varying polarity.
-
Initial Screening: Start with a low polarity eluent, such as 100% hexane, and gradually increase the polarity by adding small percentages of ethyl acetate (e.g., 2%, 5%, 10%).
-
Thin Layer Chromatography (TLC): Use TLC to determine the optimal solvent system that provides good separation between HCPX and its impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Troubleshooting Common Column Chromatography Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | The chosen eluent is either too polar or not polar enough. The column was not packed properly. | - Adjust the eluent polarity based on TLC results. A less polar eluent will slow down the elution of all components. - Ensure the column is packed uniformly without air bubbles or cracks. |
| Compound Cracks on the Column | The sample was not fully dissolved before loading, or it precipitated upon contact with the eluent. | - Ensure the sample is fully dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) before loading. - Consider a dry loading technique: adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column. |
| Tailing of Peaks | The sample is too polar for the silica gel, or the column is overloaded. | - While unlikely for HCPX, if polar impurities are present, consider adding a very small amount of a slightly more polar solvent to the eluent. - Reduce the amount of sample loaded onto the column. |
| Co-elution of Impurities | The impurities have very similar polarity to HCPX. | - Use a shallower gradient or isocratic elution with the optimal solvent mixture determined by TLC. - Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel, though the latter would require a polar mobile phase. |
Concluding Remarks
The purification of α,α',2,3,5,6-Hexachloro-p-xylene to a high degree of purity is an achievable goal with a systematic approach. A combination of recrystallization and column chromatography, guided by appropriate analytical techniques, will yield material suitable for the most demanding research and development applications. Always consult the Safety Data Sheet (SDS) for proper handling and disposal procedures.
References
-
PubChem. (n.d.). alpha,alpha',2,3,5,6-hexachloro-4-xylene. Retrieved from [Link]
-
Stabiler. (n.d.). a, a', 2, 3, 5, 6-Hexachloro-p-xylene, min 98% (GC), 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). Hexachloro-p-xylene. Retrieved from [Link]
- Horwitz, J. P. (1975). U.S. Patent No. 3,928,478. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Alpha,alpha',2,3,5,6-hexachloro-4-xylene | C8H4Cl6 | CID 66179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene | 68-36-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Selective Chlorination of p-Xylene
Welcome to the Technical Support Center for Aryl Chlorination. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address the critical nuances of catalyst selection for the selective chlorination of p-xylene, a key intermediate in various manufacturing processes. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding to empower you in your experimental design and troubleshooting efforts.
Section 1: Foundational Principles of p-Xylene Chlorination
Q1: What are the primary products and challenges in the chlorination of p-xylene?
The chlorination of p-xylene is an electrophilic aromatic substitution reaction. The two methyl groups on the benzene ring are activating and ortho-, para-directing. Since the para positions relative to each methyl group are occupied by the other methyl group, the substitution occurs at the ortho positions (2, 3, 5, and 6).
The primary challenges are:
-
Regioselectivity: Controlling the position of chlorine addition. The initial monochlorination exclusively yields 2-chloro-p-xylene due to symmetry. However, subsequent dichlorination can produce two isomers: the desired 2,5-dichloro-p-xylene and the undesired 2,3-dichloro-p-xylene.[1][2]
-
Chemoselectivity (Ring vs. Side-Chain): Preventing the competing free-radical chlorination of the methyl groups is critical. Ring chlorination is catalyzed by Lewis acids in the dark, whereas side-chain chlorination is promoted by UV light or high temperatures.[3][4][5]
-
Extent of Chlorination: Halting the reaction after the desired degree of chlorination (mono- or di-) to prevent the formation of over-chlorinated tri- and tetrachloro-p-xylene products.[1]
Caption: Figure 1: Reaction Pathways for p-Xylene Chlorination.
Section 2: Catalyst Selection and Optimization
Q2: Which catalysts are typically used for ring-selective chlorination of p-xylene, and how do they work?
For selective chlorination of the aromatic ring, Lewis acid catalysts are essential.[6][7] They function by polarizing the chlorine molecule (Cl₂), making it a much stronger electrophile that can attack the electron-rich benzene ring.
Common Lewis Acid Catalysts:
-
Ferric chloride (FeCl₃)
-
Antimony pentachloride (SbCl₅)
-
Antimony trichloride (SbCl₃)
-
Aluminum chloride (AlCl₃)
-
Zinc chloride (ZnCl₂)[3]
The general mechanism involves the formation of a highly electrophilic complex that facilitates the attack on the aromatic ring, followed by the restoration of aromaticity.
Caption: Figure 2: Mechanism of Lewis Acid Catalysis.
Q3: How can I improve the selectivity for 2,5-dichloro-p-xylene over the 2,3-isomer?
Achieving high selectivity for 2,5-dichloro-p-xylene is a significant challenge that standard Lewis acids alone do not solve effectively. The innovation lies in using a catalyst system composed of a Lewis acid and a co-catalyst .
Organic sulfur compounds containing divalent sulfur have been proven highly effective.[1][2]
-
Catalyst System: A primary Lewis acid (e.g., FeCl₃, SbCl₃) combined with a sulfur-based co-catalyst.
-
Examples of Co-catalysts: Dialkyl sulfides, diaryl sulfides (like bis(p-chlorophenyl) sulfide), and cyclic sulfides.[2]
-
Mechanism of Action: While the exact mechanism is complex, it is believed that the sulfur co-catalyst complexes with the Lewis acid and the aromatic substrate. This ternary complex sterically directs the incoming electrophile to the less hindered 5-position, thus favoring the formation of the 2,5-dichloro isomer.
| Catalyst System | Target Product | Typical Selectivity | Advantages | Disadvantages |
| FeCl₃ (alone) | 2,5-Dichloro-p-xylene | Low to Moderate | Inexpensive, readily available | Poor regioselectivity for dichlorination |
| FeCl₃ or SbCl₃ + Organic Sulfur Co-catalyst | 2,5-Dichloro-p-xylene | High | Excellent regioselectivity[1][2] | Co-catalyst may require synthesis/sourcing |
| Zeolites (e.g., ZSM-5, K-L) | Monochloro-aromatics | High (Shape-selective) | Reusable, environmentally benign[8][9] | Can be prone to deactivation (coking)[10] |
Table 1: Comparison of Catalyst Systems for p-Xylene Chlorination.
Q4: Are solid acid catalysts like zeolites a viable option?
Yes, solid acids, particularly zeolites, are an important class of catalysts for selective aromatic halogenations.[9] Their primary advantage is shape selectivity .
-
How it Works: Zeolites possess a crystalline structure with well-defined pores and channels of molecular dimensions.[10] For the chlorination of p-xylene, the transition state leading to the formation of the bulkier 2,3-dichloro-p-xylene isomer is sterically disfavored within the confined space of the zeolite pores. The more linear 2,5-dichloro-p-xylene can form and diffuse out more easily.
-
Advantages:
-
Enhanced regioselectivity.
-
Easy separation from the reaction mixture (filtration).
-
Potential for regeneration and reuse.
-
Reduced corrosive waste compared to homogeneous Lewis acids.
-
-
Considerations: Catalyst deactivation due to coke formation on the acid sites can occur, and ensuring anhydrous conditions is crucial to maintain catalytic activity.[10][11]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the selective chlorination of p-xylene.
Caption: Figure 3: Troubleshooting Low Selectivity.
Problem 1: Significant formation of side-chain chlorinated products.
-
Primary Cause: The reaction is proceeding via a free-radical mechanism instead of an electrophilic one. This is almost always caused by exposure to UV light (including sunlight) or excessively high reaction temperatures.[4][5]
-
Solution:
-
Exclude Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using amber glassware).
-
Temperature Control: Maintain the recommended reaction temperature. For many Lewis acid-catalyzed chlorinations, a range of 0°C to 60°C is typical.[2][3] Higher temperatures can promote side-chain reactions.[3]
-
Ensure Catalyst Presence: A Lewis acid catalyst actively promotes the electrophilic pathway, thereby outcompeting the radical pathway.[4]
-
Problem 2: The conversion of p-xylene is low or the reaction is stalled.
-
Primary Cause: Inactivation of the Lewis acid catalyst, most commonly by water. Lewis acids like FeCl₃ and AlCl₃ react readily with moisture.[6]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before starting.[11]
-
Catalyst Loading: Verify that the correct catalytic amount is being used. Typically, 0.1 to 1.0 percent by weight of the catalyst system based on the weight of p-xylene is sufficient.[1]
-
Reagent Purity: Ensure the p-xylene and chlorine source are of high purity and free from inhibitors.
-
Problem 3: The product mixture contains a high percentage of tri- and tetrachloro-p-xylenes.
-
Primary Cause: Over-chlorination due to an excess of the chlorinating agent or prolonged reaction time.
-
Solution:
-
Stoichiometry Control: Carefully control the molar ratio of chlorine to p-xylene. For dichlorination, a ratio of 1.8 to 2.1 moles of chlorine per mole of p-xylene is recommended to maximize the yield of the dichloro-product while minimizing higher chlorinated species.[1]
-
Reaction Monitoring: Do not run the reaction for a fixed time without analysis. Monitor the progress by taking aliquots and analyzing them using Gas Chromatography (GC). Stop the reaction when the concentration of the desired product is maximized.[11]
-
Section 4: Experimental Protocol
High-Selectivity Synthesis of 2,5-Dichloro-p-xylene
This protocol is a representative procedure based on methodologies designed to maximize the yield of 2,5-dichloro-p-xylene.[1][2]
Safety Precautions: This reaction involves corrosive and toxic materials (chlorine gas, Lewis acids) and generates HCl gas. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials & Reagents:
-
p-Xylene (anhydrous)
-
Ferric Chloride (FeCl₃, anhydrous)
-
Bis(p-chlorophenyl) sulfide (Co-catalyst)
-
Chlorine gas
-
Nitrogen gas
-
Reaction vessel (round-bottom flask) equipped with a magnetic stirrer, gas inlet tube, thermometer, and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution) to neutralize HCl and excess chlorine.
Procedure:
-
System Preparation: Assemble and oven-dry all glassware. Allow to cool to room temperature under a stream of dry nitrogen.
-
Charge Reactor: To the reaction flask, add p-xylene (e.g., 1.0 mole).
-
Catalyst Addition: Add the catalyst system: anhydrous FeCl₃ (e.g., 0.005 moles) and the co-catalyst bis(p-chlorophenyl) sulfide (e.g., 0.0025 moles). The molar ratio of catalyst to co-catalyst can be optimized, but a range of 1:4 to 1:1 is typical.[1]
-
Temperature Control: Begin stirring and bring the mixture to the desired reaction temperature (e.g., 55-60°C) using a heating mantle with a temperature controller.
-
Chlorine Introduction: Begin bubbling chlorine gas through the gas inlet tube below the surface of the liquid at a slow, controlled rate. A total of ~2.0 moles of chlorine will be introduced. The reaction is exothermic; adjust the chlorine addition rate to maintain the set temperature.
-
Reaction Monitoring: Periodically (e.g., every 30 minutes), take a small sample from the reaction mixture, quench it (e.g., with a dilute sodium bisulfite solution), and analyze by GC to determine the relative concentrations of p-xylene, 2-chloro-p-xylene, 2,5-dichloro-p-xylene, and 2,3-dichloro-p-xylene.
-
Reaction Completion: Stop the chlorine flow when the GC analysis shows that the concentration of the starting material is minimal and the concentration of the desired 2,5-dichloro-p-xylene is maximized.
-
Workup:
-
Purge the reaction mixture with nitrogen to remove dissolved HCl and residual chlorine.
-
Cool the mixture to room temperature. The crude product may solidify.
-
Pour the reaction mixture into water to deactivate the catalyst.
-
The solid product can be isolated by filtration.
-
Recrystallize the crude solid from a suitable solvent (e.g., a lower alkanol like isopropanol) to obtain the purified 2,5-dichloro-p-xylene.[2]
-
Section 5: References
-
US3928478A - Chlorination of xylene.
-
Guy, A., Lemaire, M., & Guetté, J.-P. (1980). Regiospecific chlorination of aromatic substrates using donor–acceptor and hydrogen bonding interactions. Journal of the Chemical Society, Chemical Communications. [Link]
-
US3350467A - Method for side-chain chlorination of xylene.
-
US4010214A - Process for the preparation of 2,5-dichloro-p-xylene.
-
CA1080751A - Process for the preparation of 2,5-dichloro-p-xylene.
-
Study on selective chlorination of o-xylene catalyzed by molecular sieve. ResearchGate. [Link]
-
Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. PubMed. [Link]
-
Chlorination of Aromatic Compounds in Micellar Media: Regioselectivity. PubMed. [Link]
-
Regiospecific chlorination of aromatic substrates using donor–acceptor and hydrogen bonding interactions. RSC Publishing. [Link]
-
Chlorination of o-xylene (o-dimethylbenzene) yields a mixture of two products, but chlorination of p-xylene yields a single product. Explain. Study.com. [Link]
-
US4190609A - Process for the directed chlorination of xylenes.
-
Free Radical Chlorination of p-Xylene. Sciencemadness.org. [Link]
-
US6930216B2 - Method for the nuclear chlorination of ortho-xylene.
-
Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Catalysts. [Link]
-
Chen, N. Y., & Garwood, W. E. (1986). Shape Selective Catalysis in Zeolites. Catalysis Reviews. [Link]
-
Xylenes - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Smith, K., Delaude, L., & Laszlo, P. (1995). Heightened selectivity in aromatic nitrations and chlorinations by the use of solid supports and catalysts. Accounts of Chemical Research. [Link]
-
Electrophilic Aromatic Substitution - Chlorination. YouTube. [Link]
-
Halogenation Reactions. Mettler Toledo. [Link]
-
Electrophilic halogenation. Wikipedia. [Link]
Sources
- 1. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 2. CA1080751A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 3. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 4. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aidic.it [aidic.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: P-Xylene Chlorination
Welcome to the technical support center for the controlled chlorination of p-xylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution, with a specific focus on maximizing the yield of the desired monochlorinated product while minimizing over-chlorination.
This document is divided into two main sections:
-
Frequently Asked Questions (FAQs): Addressing fundamental concepts and principles of the reaction.
-
Troubleshooting Guide: A problem-oriented Q&A section to resolve specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the chlorination of p-xylene, and what are the expected products?
The chlorination of p-xylene is a classic electrophilic aromatic substitution reaction. The two methyl groups on the benzene ring are ortho-, para-directing and activating. Since the para positions are occupied, substitution occurs at the ortho positions relative to the methyl groups. The reaction proceeds via the generation of a highly electrophilic chloronium ion (Cl+), typically formed by the interaction of molecular chlorine (Cl₂) with a Lewis acid catalyst.
-
Desired Product: The primary target is typically 2-chloro-p-xylene (a monochlorinated derivative).
-
Over-chlorination Products: Due to the activating nature of the methyl groups and the initial chlorine substituent, the product, 2-chloro-p-xylene, is susceptible to further chlorination. This leads to the formation of di-chlorinated products, primarily 2,5-dichloro-p-xylene, and potentially higher chlorinated species.[1]
-
Side-Chain Chlorination: Under different conditions, such as the presence of UV light or radical initiators, chlorination can occur on the methyl groups (the "side chains") instead of the aromatic ring.[2][3]
Q2: Why is controlling over-chlorination so critical?
Over-chlorination is a significant issue for several reasons:
-
Reduced Yield: Formation of undesired di- and tri-chlorinated byproducts directly consumes the starting material and the desired monochlorinated product, reducing the overall yield.
-
Purification Challenges: The boiling points of mono- and di-chlorinated xylenes can be close, making separation by distillation difficult and costly. This often requires complex purification schemes, leading to product loss.
-
Impurity Profile: For applications in pharmaceuticals or high-performance materials, the presence of polychlorinated impurities can be unacceptable, affecting the final product's efficacy, safety, or material properties.
Q3: What is the role of a Lewis acid catalyst in this reaction?
A Lewis acid catalyst, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or antimony pentachloride (SbCl₅), is essential for aromatic ring chlorination.[4] Its primary function is to polarize the Cl-Cl bond in molecular chlorine, creating a potent electrophile (Cl⁺) that can attack the electron-rich aromatic ring. Without the catalyst, the reaction is extremely slow. The choice and concentration of the catalyst are key parameters affecting both the reaction rate and selectivity.[5]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the chlorination of p-xylene.
Problem 1: My GC-MS analysis shows a high percentage of 2,5-dichloro-p-xylene. How can I improve selectivity for the mono-chloro product?
This is a classic case of over-chlorination. Several parameters must be optimized to favor the initial substitution.
Answer: To enhance the selectivity for 2-chloro-p-xylene, you should focus on controlling the reaction kinetics. The formation of the dichlorinated product is a consecutive reaction, and its rate can be managed by adjusting the following conditions:
Troubleshooting Workflow for Over-chlorination
Caption: A step-by-step workflow for troubleshooting and minimizing the formation of di-chlorinated byproducts.
Detailed Protocols & Explanations:
-
Adjust the Molar Ratio of Reactants:
-
Causality: The stoichiometry for mono-chlorination is 1:1 (p-xylene:Cl₂). Further chlorination requires an additional mole of chlorine. By running the reaction with a molar excess of p-xylene (e.g., a p-xylene to Cl₂ ratio of 1.2:1 to 1.5:1), you increase the statistical probability that a chlorine molecule will react with an unchlorinated p-xylene molecule rather than an already chlorinated one.
-
Protocol:
-
Accurately charge the reactor with a known molar quantity of p-xylene.
-
Calculate the total moles of chlorine gas needed for a sub-stoichiometric amount (e.g., 0.8 to 0.9 moles of Cl₂ per mole of p-xylene).
-
Use a mass flow controller to deliver the precise amount of chlorine gas over the course of the reaction. Monitor the reaction progress by taking aliquots for GC analysis.
-
-
-
Control Reaction Temperature:
-
Causality: Electrophilic aromatic substitution is an exothermic process. Higher temperatures increase the rates of both the first and second chlorination steps. However, the activation energy for the second chlorination is often higher, meaning its rate increases more significantly with temperature. Lowering the temperature can therefore disproportionately slow the second chlorination, improving selectivity.
-
Protocol:
-
Conduct the reaction in a jacketed reactor connected to a circulating bath for precise temperature control.
-
Maintain the reaction temperature in a range of 60°C to 80°C.[4] Temperatures below this may lead to an impractically slow reaction rate.
-
Monitor the internal temperature closely, as the heat of reaction can cause spikes that lead to over-chlorination.[4]
-
-
-
Optimize Chlorine Addition Rate:
-
Causality: A high local concentration of chlorine can promote di-chlorination before the mono-chlorinated product has had a chance to disperse in the bulk mixture. A slow, steady addition of chlorine ensures that it is consumed quickly upon introduction, keeping its instantaneous concentration low.
-
Protocol:
-
Introduce the chlorine gas subsurface through a sparging tube to maximize dispersion.
-
Set the flow rate such that the color of the reaction mixture does not become persistently dark yellow or green, which would indicate a buildup of unreacted chlorine.
-
For a lab-scale reaction (e.g., 1 mole), an addition time of 2-4 hours is a good starting point.
-
-
Table 1: Effect of Key Parameters on Product Selectivity
| Parameter | Condition to Favor Mono-chlorination | Rationale |
| **Molar Ratio (p-xylene:Cl₂) ** | > 1:1 (e.g., 1.2:1) | Reduces the probability of the chlorinated product reacting further. |
| Temperature | 60 - 80°C | Slows the rate of the second chlorination more than the first.[4] |
| Chlorine Addition | Slow, continuous flow | Minimizes local high concentrations of Cl₂, preventing rapid consecutive reactions. |
| Catalyst Conc. (FeCl₃) | 1-2% by weight of p-xylene | Sufficient for catalysis without being overly aggressive, which can promote side reactions.[4] |
Problem 2: My product contains significant amounts of α-chloro-p-xylene and α,α'-dichloro-p-xylene. What is causing this side-chain chlorination?
Answer: You are observing a shift from an electrophilic substitution mechanism to a free-radical mechanism. This is almost always caused by the presence of ultraviolet (UV) light or a radical initiator.
Causality: The substitution of chlorine on the methyl group (a benzylic position) proceeds via a free-radical chain reaction. This pathway is initiated by the homolytic cleavage of the Cl-Cl bond, which requires energy input in the form of UV light or heat in the presence of a radical initiator. Lewis acids like FeCl₃ do not effectively catalyze this reaction; they are specific for ring substitution.[3]
Corrective Actions:
-
Eliminate UV Light Exposure:
-
Protocol:
-
Conduct the reaction in a flask protected from light. Wrap the entire apparatus (flask, condenser, etc.) thoroughly with aluminum foil.
-
Ensure that the reaction is not being run in direct sunlight or under strong fluorescent lighting, which can emit a small amount of UV radiation.
-
-
-
Ensure Purity of Reagents and Inert Conditions:
-
Causality: Peroxides, which can form in aged solvents or reagents exposed to air, can act as radical initiators. Similarly, trace metals not intended as catalysts can sometimes promote radical pathways.
-
Protocol:
-
Use freshly distilled p-xylene and solvents.
-
Ensure the Lewis acid catalyst (e.g., anhydrous FeCl₃) is truly anhydrous and has not been contaminated.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides.
-
-
Problem 3: The reaction is very slow, and conversion of p-xylene is low even after several hours.
Answer: A slow or stalled reaction points to an issue with the catalyst or the fundamental reaction conditions.
Logical Troubleshooting Flow
Sources
- 1. homework.study.com [homework.study.com]
- 2. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]
- 3. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 4. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Synthesis of Chlorinated Aromatics
Welcome to the technical support center for the solid-phase synthesis (SPS) of chlorinated aromatics. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic technique. Here, we address common challenges encountered during experimental workflows, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reactions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Resin and Substrate Loading Issues
Question 1: I'm observing low loading efficiency of my aromatic substrate onto the resin. What are the likely causes and how can I improve it?
Answer: Low loading efficiency is a frequent bottleneck and can stem from several factors related to the resin, the substrate, and the reaction conditions.
-
Resin Swelling: Proper swelling of the polymer support is critical for reagent accessibility.[1][2] Polystyrene-based resins, like the common Merrifield or Wang resins, swell optimally in solvents like dichloromethane (DCM), toluene, and tetrahydrofuran (THF).[2] If your resin is not adequately swollen, the reactive sites within the polymer matrix are inaccessible.
-
Troubleshooting:
-
Solvent Selection: Ensure you are using a solvent that promotes good swelling. A typical swelling factor for 1% crosslinked polystyrene in DCM is around 5.2 mL/g.[2]
-
Pre-swelling: Always pre-swell the resin in the reaction solvent for at least 30-60 minutes before adding the substrate and reagents.[3]
-
Moisture: Resins like 2-chlorotrityl chloride are extremely sensitive to moisture, which can quench reactive sites.[3] Ensure the resin is stored in a desiccator and allowed to acclimate to room temperature before use to prevent condensation.[3]
-
-
-
Steric Hindrance: Bulky substituents on your aromatic substrate or near the attachment point can sterically hinder the reaction with the resin's functional group.
-
Troubleshooting:
-
Linker Choice: Consider using a resin with a longer linker arm to increase the distance between the substrate and the polymer backbone, thereby reducing steric hindrance.
-
Reaction Time and Temperature: Increasing the reaction time or gently elevating the temperature (e.g., to 40-50 °C, if the substrate and resin are stable) can help drive the loading to completion.
-
-
-
Incomplete Activation: If you are loading a carboxylic acid-containing aromatic, incomplete activation to the corresponding acyl chloride or active ester will result in poor loading.
-
Troubleshooting:
-
Coupling Reagents: Use a reliable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP), or more modern reagents like HATU or HBTU.
-
Stoichiometry: Use a slight excess (1.5-2 equivalents) of the activated substrate relative to the resin's loading capacity.
-
-
Table 1: Solvent Swelling Factors for 1% Crosslinked Polystyrene Resin
| Solvent | Swelling Factor (mL/g) |
| Dichloromethane (DCM) | 5.2 |
| Toluene | 5.3 |
| Tetrahydrofuran (THF) | 5.5 |
| N,N-Dimethylformamide (DMF) | 4.7 |
| Methanol (MeOH) | 1.8 |
| Water | 1.0 (no significant swelling) |
| (Data adapted from AAPPTec technical literature)[2] |
Section 2: Chlorination Reaction Problems
Question 2: My chlorination reaction is incomplete, or I'm observing a mixture of mono- and di-chlorinated products. How can I improve the selectivity and yield?
Answer: Achieving selective monochlorination on a solid support requires careful control of the chlorinating agent and reaction conditions. The high reactivity of chlorine can often lead to over-chlorination.[4]
-
Reactivity of the Chlorinating Agent: The choice of chlorinating agent is paramount. Stronger reagents increase the risk of multiple chlorinations.
-
Troubleshooting:
-
Milder Reagents: Instead of chlorine gas, consider using milder and more manageable reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[5][6] NCS is particularly effective for the chlorination of activated aromatic rings.[5]
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Start with 1.1-1.5 equivalents for monochlorination. A large excess will inevitably lead to polychlorinated products.[4]
-
-
-
Reaction Conditions: Temperature and reaction time significantly influence the outcome.
-
Troubleshooting:
-
Low Temperature: Perform the chlorination at a low temperature (e.g., 0 °C or even -20 °C) to moderate the reaction rate and improve selectivity.
-
Reaction Monitoring: If possible, monitor the reaction progress. This can be challenging on a solid support, but techniques like cleaving a small sample of resin for LC-MS analysis can provide valuable information.[7][8][9]
-
-
-
Catalyst Choice: For electrophilic aromatic chlorination, a Lewis acid catalyst is often required to activate the chlorine source.[10][11][12]
-
Troubleshooting:
-
Catalyst Loading: The amount of Lewis acid (e.g., FeCl₃, AlCl₃) can influence the reaction's vigor. Use catalytic amounts and ensure it is anhydrous.
-
Alternative Catalysts: For sensitive substrates, explore alternative catalytic systems. For example, sulfur-containing catalysts have been shown to improve para-selectivity in the chlorination of phenols with sulfuryl chloride.[6]
-
-
Workflow for Optimizing Monochlorination
Caption: Decision workflow for troubleshooting chlorination reactions.
Question 3: I am observing significant formation of ortho- and para-isomers. How can I control the regioselectivity of the chlorination?
Answer: The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the aromatic ring. However, on a solid support, steric factors imposed by the resin can also play a role.
-
Electronic Effects: Electron-donating groups (e.g., -OH, -OR, -NH₂) are ortho-, para-directing, while electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) are meta-directing. This is a fundamental principle of aromatic chemistry.
-
Steric Hindrance from the Resin: The polymer backbone can sterically block one of the positions adjacent to the linkage point (an ortho- position). This can sometimes be leveraged to favor substitution at the less hindered para- position.
-
Troubleshooting:
-
Linker Strategy: The choice of linker and attachment point is crucial. If you desire chlorination at a specific position, design your synthetic route so that directing groups and steric hindrance from the resin favor that outcome.
-
Catalyst System: Certain catalyst systems can influence the ortho/para ratio. For instance, processes using specific sulfur-containing catalysts with sulfuryl chloride have been developed to enhance para-selectivity.[6]
-
-
Section 3: Cleavage and Product Purity
Question 4: After cleavage from the resin, my final product is impure. What are potential sources of these impurities?
Answer: Impurities in the final product can arise from several stages of the solid-phase synthesis process.
-
Incomplete Reactions: If any of the preceding steps (loading, chlorination, or other transformations) were incomplete, you will cleave a mixture of the desired product and unreacted starting materials.
-
Troubleshooting:
-
Driving Reactions to Completion: Use an excess of reagents in solution to drive reactions on the solid support to completion.[13] This is a key advantage of SPS.
-
Capping: After a reaction step, "cap" any unreacted sites with a simple, unreactive molecule (e.g., acetic anhydride for unreacted amines). This prevents these sites from reacting in subsequent steps and simplifies the final purification.[14]
-
-
-
Side Reactions: Undesired chemical transformations can occur during synthesis or cleavage.[14][15][16]
-
Troubleshooting:
-
Orthogonal Protection: Ensure your protecting groups and the linker to the resin are "orthogonal" – meaning one can be removed without affecting the other. For example, if you have an acid-labile linker (like on a 2-chlorotrityl resin), avoid using acid-labile protecting groups on your molecule if they are meant to be retained.[3]
-
Cleavage Cocktail: The cleavage conditions themselves can cause side reactions. For acid-mediated cleavage, reactive carbocations can be formed. Including "scavengers" (e.g., triisopropylsilane, water, or ethanedithiol) in your cleavage cocktail can trap these reactive species and prevent them from re-attaching to your product or causing degradation.
-
-
-
Premature Cleavage: Some linkers may be partially labile to the conditions used in intermediate steps, leading to premature loss of product from the resin.
Protocol: Test Cleavage for Reaction Monitoring
This protocol allows for the analysis of resin-bound intermediates to assess reaction completion.
-
Sample Collection: After a reaction and subsequent washing steps, carefully remove a small sample of the resin (5-10 mg) from the main reaction vessel.
-
Drying: Dry the resin sample under vacuum for 15-30 minutes.
-
Cleavage: Place the dried resin in a small vial and add 200-300 µL of the appropriate cleavage cocktail (e.g., for a 2-chlorotrityl resin, a solution of 1-5% trifluoroacetic acid in DCM can be used).
-
Incubation: Gently agitate the vial for 30-60 minutes at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh DCM and combine the filtrates.
-
Analysis: Remove the solvent under a stream of nitrogen or in a vacuum centrifuge. Re-dissolve the residue in a suitable solvent (e.g., acetonitrile/water) and analyze by LC-MS or HPLC to determine the purity and identity of the cleaved material.[7][9]
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for solid-phase synthesis.
References
-
Pasqualucci, L., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. [Link]
-
Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]
-
Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link]
-
Sucholeiki, I. (2000). Solid-Phase Organic Synthesis: A Critical Understanding of the Resin. Journal of Combinatorial Chemistry, 2(6), 579-596. [Link]
-
SpiroChem. (n.d.). Solid Phase Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Chlorination. Retrieved from [Link]
-
AAPPTec. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]
-
Chen, S. X., & Wu, H. (2003). Side reactions in solid-phase peptide synthesis and their applications. Biopolymers, 71(3), 346-346. [Link]
- Bibra, M. S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13, 1-10.
-
Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution. Retrieved from [Link]
- European Patent Office. (1998). EP0866049A2 - Chlorination of aromatic compounds and catalysts therefor.
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- 15. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
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- 17. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Optimizing the Synthesis of α,α',2,3,5,6-Hexachloro-p-xylene
Welcome to the technical support center for the synthesis of α,α',2,3,5,6-Hexachloro-p-xylene. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established protocols and field experience to help you improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce α,α',2,3,5,6-Hexachloro-p-xylene?
A1: The most direct and industrially relevant method is the exhaustive chlorination of p-xylene. This process involves the chlorination of both the aromatic ring and the methyl side chains in a single, continuous process without the need for isolating intermediate chlorinated xylenes.[1]
Q2: What type of catalyst is recommended for this reaction, and why is it necessary?
A2: A Lewis acid catalyst is essential for the electrophilic aromatic substitution on the p-xylene ring.[1] The catalyst polarizes the chlorine molecule, making it a more potent electrophile to attack the electron-rich aromatic ring. Common and effective Lewis acid catalysts include ferric chloride (FeCl₃), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and antimony pentachloride (SbCl₅).[1] While free-radical initiators like UV light or peroxides can be used for side-chain chlorination, certain processes with a Lewis acid catalyst can achieve complete chlorination without actinic light.[1][2]
Q3: Is a solvent necessary for the reaction? If so, which solvents are recommended?
A3: Yes, a solvent is highly recommended. The choice of solvent is critical for managing the reaction medium's viscosity and the solubility of the starting material and chlorinated intermediates. Perchloroethylene is a preferred solvent because the chlorinated products of p-xylene are significantly more soluble in it compared to other solvents like carbon tetrachloride.[1] This increased solubility allows for a more manageable reaction slurry and can lead to higher reaction efficiency.[1]
Q4: How can I monitor the progress of the chlorination reaction?
A4: The progress of the reaction can be effectively monitored using gas chromatography (GC).[1] By taking aliquots from the reaction mixture at regular intervals, you can analyze the relative amounts of p-xylene, partially chlorinated intermediates (e.g., pentachloroxylene), and the desired α,α',2,3,5,6-Hexachloro-p-xylene product.[1] This allows for precise determination of the reaction endpoint and helps prevent over-chlorination. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) can also be employed for detailed analysis of the reaction components.[3]
Q5: What are the primary safety precautions I should take when performing this synthesis?
A5: This synthesis involves hazardous materials and should be conducted with appropriate safety measures. Chlorine gas is highly toxic and corrosive. The reaction should be performed in a well-ventilated fume hood. α,α',2,3,5,6-Hexachloro-p-xylene is a corrosive solid that can cause severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure you have a plan to handle and neutralize any potential leaks of chlorine gas.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of α,α',2,3,5,6-Hexachloro-p-xylene, providing potential causes and actionable solutions.
Low Yield of the Desired Hexachloro-Product
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Chlorination | Insufficient chlorine gas has been added to the reaction mixture. A minimum of six moles of chlorine per mole of p-xylene is stoichiometrically required.[1] | Ensure a molar excess of chlorine (10-25%) is used to drive the reaction to completion.[1] Monitor the reaction progress by GC to confirm the disappearance of starting material and intermediates.[1] |
| Poor Catalyst Activity | The Lewis acid catalyst may be old, hydrated, or of low purity. Moisture can deactivate Lewis acids.[5] | Use a fresh, anhydrous grade of the Lewis acid catalyst. Ensure all glassware and solvents are thoroughly dried before use. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete chlorination. | Maintain the reaction temperature between 60°C and 120°C.[1] Consider a two-stage temperature profile: an initial phase at a lower temperature (e.g., 85°C) for ring chlorination, followed by an increase to 100-120°C for the side-chain chlorination.[1] |
| Inefficient Mixing | In a slurry reaction, inefficient mixing can lead to poor contact between the reactants, catalyst, and chlorine gas, resulting in localized areas of incomplete reaction. | Use a mechanical stirrer to ensure the reaction mixture is well-agitated throughout the process. The amount of solvent should be sufficient to create a stirrable mass.[1] |
Presence of Significant Impurities
| Potential Cause | Explanation | Recommended Solution |
| Over-chlorination | Allowing the reaction to proceed for too long or using a large excess of chlorine can lead to the formation of hepta- or octa-chlorinated byproducts. | Carefully monitor the reaction progress by GC and stop the reaction once the desired level of conversion (e.g., >90% hexachloro product) is reached.[1] |
| Undesirable Side Reactions | Higher temperatures, especially in the initial stages, can promote side reactions between partially chlorinated xylene molecules.[1] | Maintain a controlled temperature profile as recommended. Start the chlorination at a lower temperature to favor ring chlorination before raising it for the side-chain reaction.[1] |
| Ring vs. Side-Chain Selectivity Issues | While Lewis acids primarily catalyze ring chlorination, some side-chain chlorination can occur. Conversely, conditions favoring free-radical side-chain chlorination (like UV light) can lead to incomplete ring chlorination if a Lewis acid is not present. | For the one-pot synthesis of α,α',2,3,5,6-Hexachloro-p-xylene, a Lewis acid catalyst is key to ensure complete ring chlorination first, followed by the side chains.[1] The use of UV light is not necessary with this method.[1] |
| Contamination with Metal Ions | Contamination from the reactor or starting materials with certain metal ions can catalyze unwanted ring substitution patterns.[2] | Use glass-lined reactors or high-purity, corrosion-resistant reactors to prevent metal leaching.[2] Ensure the purity of the starting p-xylene. |
Product Purification Challenges
| Potential Cause | Explanation | Recommended Solution |
| Low Solubility of the Product | The final product, α,α',2,3,5,6-Hexachloro-p-xylene, has limited solubility in many common organic solvents, which can make recrystallization difficult. | Perchloroethylene is a good solvent for both the reaction and initial purification steps.[1] After the reaction, the catalyst can be removed by filtration. The product can then be isolated by cooling the filtrate to induce crystallization.[1] |
| Colored Impurities | The crude product may contain colored impurities, which can be difficult to remove by simple crystallization. | After the reaction and before catalyst filtration, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities.[1] |
| Occluded Solvent in Crystals | Rapid crystallization can lead to the trapping of solvent molecules within the crystal lattice, reducing the purity of the final product. | Employ a slow cooling rate during crystallization to allow for the formation of well-defined crystals with minimal solvent occlusion. A two-stage crystallization process, with an initial crystallization for recovery followed by a recrystallization for purity, can be beneficial.[6] |
Experimental Workflow and Diagrams
Overall Synthesis and Purification Workflow
The following diagram outlines the key steps in the synthesis and purification of α,α',2,3,5,6-Hexachloro-p-xylene.
Caption: Workflow for the synthesis and purification of α,α',2,3,5,6-Hexachloro-p-xylene.
Decision Tree for Troubleshooting Low Yield
This diagram provides a logical flow for diagnosing and addressing issues related to low product yield.
Caption: A troubleshooting decision tree for addressing low yield issues.
References
- Chlorination of xylene. (1975). Google Patents.
- Method for side-chain chlorination of xylene. (1967). Google Patents.
-
Unlocking p-Xylene Production: Processes & Applications. (2024). Jalon. Retrieved from [Link]
- Process for the purification of paraxylene. (2014). Google Patents.
-
Analytical Methods - Toxicological Profile for Xylene. (n.d.). NCBI Bookshelf. Retrieved from [Link]
Sources
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- 3. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jalonzeolite.com [jalonzeolite.com]
- 6. US8981171B2 - Process for the purification of paraxylene - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Hexachloro-p-Xylene
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for the purification of crude α,α,α,α',α',α'-hexachloro-p-xylene (HCPX), also known as 1,4-bis(trichloromethyl)benzene. It is designed to address common challenges and provide practical, field-proven solutions to ensure the successful isolation of high-purity HCPX for your research and development needs.
Introduction to Purification Challenges
The synthesis of hexachloro-p-xylene via the free-radical chlorination of p-xylene can result in a crude product containing various impurities. These often include under-chlorinated species and other reaction byproducts. The primary goal of purification is to remove these contaminants to achieve the desired analytical purity for subsequent applications, such as in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers.[1] Recrystallization is the most common and effective method for purifying solid compounds like HCPX.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude hexachloro-p-xylene.
Q1: My recrystallization yield is very low. What are the likely causes and how can I improve it?
A low yield (e.g., less than 70-80%) can be attributed to several factors. The key is to systematically identify the cause.
-
Excessive Solvent Usage: The most common reason for low yield is using too much solvent to dissolve the crude product. While ensuring all the desired compound dissolves at an elevated temperature, an excessive volume will retain a significant amount of your product in the mother liquor upon cooling.
-
Solution: To confirm this, take a small sample of the mother liquor on a glass stirring rod and let the solvent evaporate. A significant amount of solid residue indicates a substantial loss of product. You can recover some of this by concentrating the mother liquor and performing a second crystallization.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Using a stemless funnel can also minimize the surface area for premature crystallization.
-
-
Inappropriate Solvent Choice: The ideal solvent should have high solubility for HCPX at high temperatures and low solubility at low temperatures. If the solubility is still considerable at low temperatures, your yield will be compromised.
-
Solution: While methanol is a viable option, consider testing other solvents. A German patent suggests that a 7-10 carbon petroleum hydrocarbon with a boiling range of 75-150°C is an economical and effective solvent for the recrystallization of 1,4-bis(trichloromethyl)benzene.[2]
-
Q2: During cooling, my product is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is often due to the presence of significant impurities that depress the melting point of the mixture or if the solution is supersaturated at a temperature above the compound's melting point.
-
High Impurity Levels: Significant amounts of under-chlorinated byproducts can lead to the mixture "oiling out."
-
Solution 1: Solvent Adjustment: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and allow the solution to cool very slowly. This may help the crystals to form correctly.
-
Solution 2: Seed Crystals: If you have a small amount of pure HCPX, you can introduce a seed crystal to the cooled solution to encourage crystallization.
-
Solution 3: Column Chromatography: If recrystallization consistently fails due to "oiling out," consider purifying a small batch via column chromatography to obtain pure seed crystals for future recrystallizations. For chlorinated hydrocarbons, silica gel is a common stationary phase, and a non-polar solvent system like hexane with a small amount of a slightly more polar solvent (e.g., dichloromethane) can be effective.
-
-
Rapid Cooling: Cooling the solution too quickly can also induce "oiling out."
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
Q3: The purified crystals are still colored (e.g., light yellow). How can I obtain a colorless product?
A persistent color indicates the presence of colored impurities.
-
Activated Charcoal Treatment: Activated charcoal is effective at adsorbing many colored organic impurities.
-
Procedure: After dissolving the crude HCPX in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). Boil the solution for a few minutes to allow for adsorption. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Caution: Using too much charcoal can lead to a significant loss of your desired product due to adsorption.
-
Q4: How do I know if my purified hexachloro-p-xylene is pure enough?
The purity of your final product can be assessed using several analytical techniques.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (around 108-113 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify any remaining impurities. A high-purity sample will show a single major peak corresponding to hexachloro-p-xylene.
| Analytical Technique | Purpose | Typical Observation for High Purity |
| Melting Point | Assess overall purity | Sharp melting range, e.g., 110-112 °C |
| GC-MS | Identify and quantify impurities | >98% peak area for the main compound[3] |
| ¹H NMR | Structural confirmation and purity | Clean spectrum with expected signals |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude hexachloro-p-xylene?
The most likely impurities are products of incomplete chlorination of the methyl groups on p-xylene. This can include various isomers of pentachloro-, tetrachloro-, and trichloro-p-xylene. For example, 1-dichloromethyl-4-trichloromethylbenzene is a potential byproduct.
Q2: What is the best recrystallization solvent for hexachloro-p-xylene?
Based on available data, hot methanol is a suitable solvent. Another effective and economical option is a 7-10 carbon petroleum hydrocarbon with a boiling range of 75-150°C.[2] The choice of solvent may depend on the specific impurities present in your crude product. A small-scale solubility test is always recommended to determine the best solvent for your specific batch.
Q3: Is fractional distillation a viable method for purifying hexachloro-p-xylene?
Fractional distillation is generally not the preferred method for purifying solid compounds like HCPX. It is more suitable for separating liquid mixtures with different boiling points.[3] Given the high boiling point of HCPX (312 °C), vacuum distillation would be necessary to prevent decomposition, but recrystallization is a more practical and efficient method for removing the types of impurities typically found in the crude product.
Q4: Can I use column chromatography to purify crude hexachloro-p-xylene?
Yes, column chromatography can be used, especially for small-scale purifications or to obtain a highly pure analytical standard.
-
Stationary Phase: Silica gel is a suitable choice.
-
Mobile Phase: A non-polar solvent system is recommended. You can start with pure hexane and gradually increase the polarity by adding small amounts of dichloromethane or ethyl acetate to elute the compounds. The less polar impurities will elute first, followed by the more polar compounds.
Q5: What are the key safety precautions when handling hexachloro-p-xylene?
Hexachloro-p-xylene is a corrosive solid that can cause severe skin burns and eye damage.[4] It is also harmful to aquatic life.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhaling dust or mists.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[3]
-
Storage: Store in a cool, dark, and tightly sealed container, away from oxidizing agents.[3]
Experimental Protocols
Protocol 1: Recrystallization of Crude Hexachloro-p-Xylene using Methanol
This protocol outlines a standard procedure for the purification of crude HCPX by recrystallization from hot methanol.
Materials:
-
Crude hexachloro-p-xylene
-
Methanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude hexachloro-p-xylene in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot methanol until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution into the clean, hot flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the yield and assess the purity of the dried crystals by melting point analysis and/or GC-MS.
Workflow Visualization
Caption: Recrystallization workflow for crude hexachloro-p-xylene.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for hexachloro-p-xylene purification.
References
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
- DE2025724A1. (1971). Prepn of 1,4-bis(trichloromethyl) benzene. Google Patents.
- US9556090B2. (2017). Method for the preparation of trichloromethyl-group-substituted benzene. Google Patents.
-
YSI. (n.d.). Chlorinated Compounds in Hydrocarbon Streams Using a Halogen Specific Detector (XSD). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (2014). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Retrieved from [Link]
-
PubMed. (2009). Remediation of a Chlorinated Aromatic Hydrocarbon in Water by Photoelectrocatalysis. Retrieved from [Link]
-
Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]
-
PubChem. (n.d.). Hexachloro-p-xylene. Retrieved from [Link]
-
Iharanikkei Chemical Industry Co., Ltd. (n.d.). 68-36-0 HCPX Hexachloro-p-xylene. Retrieved from [Link]
-
Anshul Specialty Molecules. (2025). Hexachloro-Para-Xylene. Retrieved from [Link]
- US20100137660A1. (2010). Process for the crystallization separation of p-xylene. Google Patents.
-
PubChem. (n.d.). Alpha,alpha',2,3,5,6-hexachloro-4-xylene. Retrieved from [Link]
- KR20100057522A. (2010). Process for the crystallization separation of p-xylene. Google Patents.
-
ResearchGate. (2014). Pressure-Induced Crystallization and Phase Transformation of Para-xylene. Retrieved from [Link]
- US5448005A. (1995). Crystallization of paraxylene from high purity paraxylene feeds. Google Patents.
-
Carl ROTH. (n.d.). Safety Data Sheet: p-Xylene. Retrieved from [Link]
-
Lummus Technology. (2021). PARA-XYLENE PRODUCTION VIA BP CRYSTALLIZATION. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide to the Validation of GC-MS Methods for Hexachlorinated Xylenes
Introduction
Hexachlorinated xylenes (HCXs) are a group of persistent organic pollutants (POPs) that have garnered significant attention due to their potential for bioaccumulation and adverse health effects. As industrial byproducts, their presence in environmental and biological matrices necessitates robust and reliable analytical methods for accurate quantification. Gas chromatography-mass spectrometry (GC-MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity.
This guide provides a comprehensive comparison of critical aspects of GC-MS method validation for HCX analysis, grounded in scientific principles and practical field experience. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to develop, validate, and critically evaluate GC-MS methods for these challenging analytes. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The "Why": Foundational Principles of GC-MS for HCX Analysis
The choice of GC-MS for HCX analysis is dictated by the physicochemical properties of these compounds. Their volatility and thermal stability make them amenable to gas chromatography, while the mass spectrometer provides definitive identification and quantification, even at trace levels. The validation of such a method is not merely a procedural checklist but a scientific process to demonstrate that the method is "fit for purpose." It provides documented evidence that the method consistently produces reliable results within specified limits.[1]
Core Validation Parameters: A Logical Framework
Method validation is built upon a series of interconnected parameters that collectively define the performance of the analytical method.[2] Understanding the logical flow between these parameters is crucial for an efficient and effective validation process.
Caption: Logical workflow of GC-MS method validation parameters.
Comparative Analysis of GC-MS Methodologies
The performance of a GC-MS method for HCXs is heavily influenced by the choice of chromatographic and mass spectrometric conditions. This section compares common alternatives and provides data-driven recommendations.
Gas Chromatography: The Separation Powerhouse
The primary goal of the GC separation is to resolve HCX isomers from each other and from potential matrix interferences.
| Parameter | Option A: Non-polar Column (e.g., DB-5ms) | Option B: Mid-polar Column (e.g., DB-17ms) | Rationale & Recommendation |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | 50% Phenyl-methylpolysiloxane | The choice depends on the specific HCX isomers of interest and the complexity of the sample matrix. For general screening, a DB-5ms column provides good resolving power. For complex mixtures with co-eluting isomers, a mid-polar column may offer better separation. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness | These are standard dimensions providing a good balance between resolution and analysis time. Thicker films can be used for more volatile compounds. |
| Oven Temperature Program | Optimized for isomer separation | Optimized for isomer separation | A slow initial ramp rate is crucial for separating closely eluting isomers. A typical program might start at 100°C and ramp to 300°C. |
Mass Spectrometry: The Key to Specificity and Sensitivity
The mass spectrometer provides the definitive identification of HCXs.
| Parameter | Option A: Electron Ionization (EI) | Option B: Negative Chemical Ionization (NCI) | Rationale & Recommendation |
| Ionization Mode | Provides characteristic fragmentation patterns for structural elucidation. | Highly sensitive for electrophilic compounds like HCXs, leading to lower detection limits. | For trace-level quantification, NCI is generally preferred due to its superior sensitivity. EI is valuable for confirmation and identification of unknown chlorinated compounds. |
| Acquisition Mode | Full Scan | Selected Ion Monitoring (SIM) | Full scan is useful for initial method development and screening for unknowns. SIM mode significantly enhances sensitivity and is the preferred mode for quantitative analysis of target HCXs. |
A Step-by-Step Guide to GC-MS Method Validation for HCXs
This section provides a detailed protocol for validating a GC-MS method for the quantification of HCXs in an environmental matrix (e.g., soil).
Experimental Workflow
Caption: Experimental workflow for GC-MS method validation.
Detailed Protocols
1. Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally identify and quantify the target HCXs in the presence of other matrix components.[3][4]
-
Protocol:
-
Analyze a blank matrix sample to ensure no interfering peaks are present at the retention times of the target HCXs.
-
Analyze a spiked matrix sample containing the HCXs and potential interferents (e.g., other chlorinated hydrocarbons, PCBs).
-
Confirm the identity of the HCX peaks by comparing their retention times and mass spectra to those of authentic standards. In GC-MS, selectivity is enhanced by the mass spectrometer's ability to distinguish between compounds with similar retention times but different mass spectra.[4]
-
2. Linearity and Range
-
Objective: To establish the relationship between the concentration of the analyte and the instrument response over a specified range.[2][4]
-
Protocol:
-
Prepare a series of at least five calibration standards of the HCXs in a suitable solvent, covering the expected concentration range in samples.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[1]
3. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of HCX that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[3][4]
-
Protocol (Signal-to-Noise Approach):
-
Analyze a series of low-concentration spiked matrix samples.
-
Determine the signal-to-noise ratio (S/N) for the HCX peaks.
-
-
Acceptance Criteria: LOD is typically established at a S/N ratio of 3:1, and LOQ at a S/N ratio of 10:1.[1][3]
4. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.[3][5]
-
Protocol (Recovery Studies):
-
Spike blank matrix samples at three different concentration levels (low, medium, and high) within the linear range.
-
Prepare at least three replicates for each level.
-
Analyze the spiked samples and calculate the percent recovery.
-
-
Acceptance Criteria: Recovery should typically be within 80-120%.
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5]
-
Protocol:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a spiked matrix sample at a single concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 15%.
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][5]
-
Protocol:
-
Introduce small, deliberate changes to critical method parameters, such as:
-
GC oven temperature ramp rate (± 2°C/min)
-
Carrier gas flow rate (± 5%)
-
Injection volume (± 10%)
-
-
Analyze a spiked sample under each modified condition and evaluate the impact on the results.
-
-
Acceptance Criteria: The results should not be significantly affected by these minor variations, demonstrating the method's reliability during routine use.
Data Summary and Comparison
The following table summarizes typical performance characteristics for a validated GC-MS method for HCX analysis.
| Validation Parameter | Typical Acceptance Criteria | Alternative Method Comparison |
| Specificity | No interferences at analyte retention times | High-resolution mass spectrometry (HRMS) can provide even greater specificity. |
| Linearity (r²) | ≥ 0.995[1] | Isotope dilution methods can improve linearity, especially for complex matrices. |
| LOD | S/N ≥ 3:1[1][3] | GC-MS/MS in MRM mode can achieve lower LODs. |
| LOQ | S/N ≥ 10:1[1][3] | GC-MS/MS is also superior for achieving lower LOQs. |
| Accuracy (% Recovery) | 80 - 120% | The use of isotopically labeled internal standards can improve accuracy by correcting for matrix effects and extraction losses. |
| Precision (% RSD) | ≤ 15% | Automated sample preparation can improve precision by reducing manual errors. |
| Robustness | No significant impact from minor variations | A well-developed method should be inherently robust. |
Conclusion
The validation of a GC-MS method for hexachlorinated xylenes is a rigorous process that ensures the generation of high-quality, defensible data. By systematically evaluating specificity, linearity, sensitivity, accuracy, precision, and robustness, researchers can have a high degree of confidence in their analytical results. This guide provides a framework for not only executing the validation experiments but also for understanding the underlying scientific principles. The choice between different GC-MS methodologies will ultimately depend on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough and well-documented validation is the cornerstone of any reliable analytical measurement and is essential for regulatory compliance and sound scientific research.
References
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- Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
- Analytical Validation Quick Reference Guide. (n.d.).
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- Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
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A Comparative Guide to Chlorinated p-Xylene Isomers for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, p-xylene (1,4-dimethylbenzene) serves as a critical building block. Its chlorination opens a gateway to a diverse family of isomers, each possessing unique physicochemical properties, reactivity, and potential applications. This guide provides an in-depth comparative study of key chlorinated p-xylene isomers, offering experimental insights and data to aid researchers in selecting and utilizing these versatile compounds.
The Genesis of Isomeric Diversity: Synthesis and Selectivity
The chlorination of p-xylene can be directed to substitute chlorine atoms on either the aromatic ring or the methyl side chains, a critical distinction that dictates the resulting isomer's properties. The reaction conditions are paramount in achieving this selectivity.
-
Ring Chlorination (Electrophilic Aromatic Substitution): This process is typically facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), in the absence of UV light. The catalyst polarizes the Cl-Cl bond, creating a strong electrophile (Cl⁺) that attacks the electron-rich benzene ring. The methyl groups are ortho-, para-directing activators, but since the para positions are occupied, substitution occurs at the ortho positions (2, 3, 5, and 6). Stepwise chlorination can lead to mono-, di-, tri-, and tetrachlorinated products on the ring.[1]
-
Side-Chain Chlorination (Free Radical Halogenation): In contrast, chlorination of the methyl groups occurs via a free-radical mechanism. This reaction is initiated by UV light or a radical initiator (like AIBN) at elevated temperatures, and crucially, in the absence of Lewis acids.[2][3] The weaker benzylic C-H bonds are preferentially attacked by chlorine radicals, leading to the formation of α-chloro-p-xylene, α,α'-dichloro-p-xylene, and further chlorinated side-chain isomers.
The choice of reaction pathway is the foundational step in harnessing the specific attributes of either aryl halide or benzylic halide functionalities within the same parent molecule.
Caption: Synthetic pathways to ring vs. side-chain chlorinated p-xylenes.
Comparative Physicochemical Properties
The location and number of chlorine atoms dramatically influence the physical properties of the isomers. Increased chlorination generally raises the melting and boiling points due to increased molecular weight and stronger intermolecular forces. Notably, the symmetry of an isomer plays a significant role; for instance, the highly symmetric 2,3,5,6-tetrachloro-p-xylene has a very high melting point.
| Property | 2-Chloro-p-xylene | 2,5-Dichloro-p-xylene | α,α'-Dichloro-p-xylene | 2,3,5,6-Tetrachloro-p-xylene |
| Synonym | 1-Chloro-2,5-dimethylbenzene | 1,4-Dichloro-2,5-dimethylbenzene | 1,4-Bis(chloromethyl)benzene | 1,2,4,5-Tetrachloro-3,6-dimethylbenzene |
| CAS Number | 95-72-7[4] | 1124-05-6[5] | 623-25-6 | 877-10-1[6] |
| Molecular Formula | C₈H₉Cl[4] | C₈H₈Cl₂[5] | C₈H₈Cl₂ | C₈H₆Cl₄ |
| Molecular Weight | 140.61 g/mol [4] | 175.06 g/mol [5] | 175.05 g/mol | 243.92 g/mol |
| Appearance | Colorless Liquid | White to Pale Yellow Solid[7] | White to Light Yellow Crystalline Powder[8] | Solid |
| Melting Point (°C) | 2.2 | 69-70[5] | 98-101 | 218 |
| Boiling Point (°C) | 186-188 | 221-223[5] | 254 | 275-280 |
| Solubility | Insoluble in water | Slightly soluble in water, soluble in organic solvents[7] | Hydrolyzes in water | Insoluble in water |
Analytical Differentiation: A Practical Guide
Distinguishing between isomers is critical for quality control and reaction monitoring. A combination of chromatographic and spectroscopic techniques provides a robust analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the premier technique for separating volatile isomers based on differences in their boiling points and polarity.
Experimental Protocol: GC-MS Analysis of Chlorinated p-Xylene Isomers
-
Sample Preparation: Dissolve 10-20 mg of the sample mixture in 10 mL of a suitable solvent (e.g., hexane or dichloromethane). If necessary, perform serial dilutions to bring the concentration into the linear range of the detector.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or Q-TOF instrument).
-
GC Conditions:
-
Column: A low- to mid-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is effective for separating these isomers.
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should effectively separate isomers with different boiling points.
-
Rationale: The non-polar stationary phase separates compounds primarily by their boiling points. Isomers with lower boiling points (e.g., 2-chloro-p-xylene) will elute before higher-boiling isomers (e.g., α,α'-dichloro-p-xylene).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230°C.
-
Rationale: EI provides reproducible fragmentation patterns (fingerprints) for identification. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic tool. A molecule with two chlorine atoms will show a distinctive M, M+2, and M+4 pattern.
-
Interpreting the Data:
-
Retention Time: Differentiates isomers based on boiling point.
-
Mass Spectrum: The molecular ion peak confirms the molecular weight and degree of chlorination. Fragmentation patterns differ significantly between ring and side-chain isomers. Side-chain (benzylic) chlorides often lose the -CH₂Cl group or a Cl radical, while ring-chlorinated isomers show fragmentation patterns characteristic of chlorinated aromatic rings.
Caption: Workflow for the GC-MS analysis of chlorinated p-xylene isomers.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for unequivocally determining the position of chlorine substitution. The chemical shift and splitting patterns of the aromatic and methyl protons provide a structural fingerprint.
Comparative ¹H NMR Signatures (in CDCl₃):
-
p-Xylene (Parent): Exhibits two singlets: one for the four equivalent aromatic protons (~7.07 ppm) and one for the six equivalent methyl protons (~2.31 ppm).[9]
-
2-Chloro-p-xylene: The symmetry is broken. Expect three distinct aromatic signals and two methyl singlets. The proton ortho to the chlorine will be shifted downfield.
-
2,5-Dichloro-p-xylene: High symmetry is restored. It shows two singlets: one for the two equivalent aromatic protons (~7.2-7.3 ppm) and one for the six equivalent methyl protons (~2.3 ppm).[8][10]
-
α-Chloro-p-xylene (Side-chain): The chloromethyl group protons (-CH₂Cl) will appear as a distinct singlet significantly downfield (~4.5 ppm) compared to the unsubstituted methyl group (~2.4 ppm). The aromatic protons will show a more complex pattern due to the asymmetry.
-
α,α'-Dichloro-p-xylene (Side-chain): Due to its symmetry, this isomer shows two singlets: one for the four equivalent aromatic protons (~7.3-7.4 ppm) and one for the four equivalent chloromethyl protons (-CH₂Cl) at ~4.6 ppm.[7]
Comparative Reactivity and Applications
The fundamental difference between an aryl chloride (C-Cl bond on the ring) and a benzylic chloride (C-Cl bond on the side chain) governs the chemical reactivity and subsequent applications of these isomers.
-
Ring-Chlorinated Isomers (Aryl Halides):
-
Reactivity: The C(sp²)-Cl bond is strong and resistant to nucleophilic substitution due to the partial double-bond character from resonance with the benzene ring.[11] These isomers are generally less reactive.
-
Applications: Their stability makes them suitable as chemical intermediates for dyes, specialty polymers, and agrochemicals where a robust chlorinated aromatic core is required.[7] 2,5-Dichloro-p-xylene, for instance, is used in the synthesis of polymers and as a solvent.[7][12] 2,3,5,6-Tetrachloro-p-xylene serves as an intermediate for certain pesticides.[6]
-
-
Side-Chain Chlorinated Isomers (Benzylic Halides):
-
Reactivity: The C(sp³)-Cl bond is significantly more reactive towards nucleophilic substitution (both SN1 and SN2 mechanisms). The benzylic position can stabilize a carbocation intermediate (SN1) or is accessible for backside attack (SN2).[11]
-
Applications: This high reactivity makes them excellent synthons. α,α'-Dichloro-p-xylene is a key monomer used in the preparation of poly(p-phenylene vinylene) (PPV), an important conductive polymer, through chemical vapor deposition (CVD) polymerization.[8] It is also an intermediate for producing terephthaldehyde and other fine chemicals.
-
Toxicological Considerations
While xylenes themselves are considered moderately toxic, chlorination can alter their toxicological profile. Generally, chlorinated aromatic compounds are of environmental and health concern due to their potential for persistence and bioaccumulation. Animal studies on the parent xylene isomers have shown that they can cause irritation, neurological effects, and developmental issues.[13][14] The toxicity can vary slightly between isomers; for example, some studies suggest p-xylene may have slightly higher ototoxicity (hearing damage) in rats compared to o- and m-xylene.[15] It is imperative to handle all chlorinated derivatives with appropriate personal protective equipment (PPE) and engineering controls, assuming a higher potential for toxicity until specific data for each isomer is thoroughly evaluated.
Conclusion
The chlorinated isomers of p-xylene represent a family of compounds where subtle structural changes—the result of controlled synthetic strategies—lead to vastly different physicochemical and reactive properties. Ring-chlorinated isomers offer stability for applications requiring a durable aromatic core, while the reactive side-chain chlorinated variants are powerful intermediates for polymer science and organic synthesis. A command of modern analytical techniques, particularly GC-MS and NMR, is essential for any researcher in this field to unambiguously identify, separate, and quantify these valuable isomers, ensuring the integrity and success of their scientific endeavors.
References
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ResearchGate. (n.d.). ¹H NMR spectra of 2,5-dichloro-p-xylene (2,5-DCPX), 2,4-dichlorotoluene.... Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Xylenes (Mixed Isomers). Retrieved from [Link]
- Raza, A., et al. (2019). A review of environmental and occupational exposure to xylene and its health concerns. Journal of Environmental Health Science and Engineering, 17(1), 105-117.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2,5-Dichloro-P-Xylene in Modern Pharmaceutical Development. Retrieved from [Link]
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PubChem. (n.d.). alpha,alpha'-Dichloro-p-xylene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2003). Xylenes (Mixed Isomers) Hazard Summary. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Xylenes (individual or mixed isomers). Retrieved from [Link]
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Wikipedia. (n.d.). p-Xylene. Retrieved from [Link]
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Wikipedia. (n.d.). Xylene. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
- Hartwig, A., & MAK Commission. (2022). Xylene (all isomers). MAK Value Documentation, supplement – Translation of the German version from 2020.
-
ResearchGate. (n.d.). Table 2 . Physical and Chemical Properties of Mixed Xylene, m-Xylene,.... Retrieved from [Link]
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SpectraBase. (n.d.). N,N'-bis(p-chlorophenyl)-p-xylene-alpha,alpha'-diamine - Optional[1H NMR]. Retrieved from [Link]
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Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. Retrieved from [Link]
- Google Patents. (n.d.). US3350467A - Method for side-chain chlorination of xylene.
-
Biological Magnetic Resonance Bank. (n.d.). p-Xylene - BMRB entry bmse000834. Retrieved from [Link]
-
PubChem. (n.d.). Chloro-p-xylene. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1124-05-6,2,5-DICHLORO-P-XYLENE. Retrieved from [Link]
- Google Patents. (n.d.). US3928478A - Chlorination of xylene.
- Zhang, Z., et al. (2020). Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites.
-
KAUST Core Labs. (2020). An innovative separation process for xylene isomers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). alpha,alpha'-Dichloro-p-xylene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
- Google Patents. (n.d.). US6174415B1 - Chlorinating side chains of aromatic compounds.
-
PubChem. (n.d.). 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine. Retrieved from [Link]
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A Comparative Guide to Chlorinated Building Blocks: α,α',2,3,5,6-Hexachloro-p-xylene in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance materials and complex molecular architectures, chlorinated building blocks offer a unique combination of reactivity, stability, and functionality. This guide provides an in-depth technical comparison of α,α',2,3,5,6-hexachloro-p-xylene against other prominent chlorinated building blocks: tetrachlorophthalic anhydride, octachloronaphthalene, and decachlorobiphenyl. By examining their distinct chemical behaviors and the properties of the resulting polymers, this document aims to equip researchers with the critical insights needed to select the optimal building block for their specific application, from advanced polymers to novel pharmaceutical intermediates.
Introduction to Chlorinated Aromatic Building Blocks
Chlorinated aromatic compounds are a class of molecules that have found extensive use as intermediates in the synthesis of a wide array of materials, including polymers, dyes, and pharmaceuticals. The presence of chlorine atoms on the aromatic ring or on benzylic positions significantly influences the molecule's reactivity, solubility, and the thermal and chemical stability of the resulting products. This guide focuses on a comparative analysis of four such building blocks, highlighting the unique attributes of α,α',2,3,5,6-hexachloro-p-xylene.
A key distinction among these molecules lies in the nature of their carbon-chlorine bonds. α,α',2,3,5,6-Hexachloro-p-xylene possesses benzylic chlorides, where the chlorine atoms are attached to carbon atoms adjacent to the benzene ring. This configuration imparts a higher reactivity towards nucleophilic substitution compared to aryl chlorides, where the chlorine is directly bonded to the aromatic ring, as is the case with octachloronaphthalene and decachlorobiphenyl. This difference in reactivity is a central theme in the application of these building blocks.
The Building Blocks: A Head-to-Head Comparison
This section details the individual characteristics of each chlorinated building block, laying the groundwork for a direct comparison of their performance in polymer synthesis.
α,α',2,3,5,6-Hexachloro-p-xylene
-
Chemical Structure: C₈H₄Cl₆
-
CAS Number: 1079-17-0[1]
-
Key Feature: Presence of two benzylic -CHCl₂ groups on a tetrachlorinated benzene ring.
The benzylic chlorine atoms in α,α',2,3,5,6-hexachloro-p-xylene are significantly more reactive than aryl chlorides due to the stabilization of the resulting benzylic carbocation intermediate. This enhanced reactivity makes it a prime candidate for polymerization reactions that proceed via nucleophilic substitution or elimination mechanisms, such as the Gilch polymerization to form poly(p-phenylene vinylene)s (PPVs).
Tetrachlorophthalic Anhydride
-
Chemical Structure: C₈Cl₄O₃
-
CAS Number: 117-08-8
-
Key Feature: A cyclic anhydride with a tetrachlorinated benzene ring.
Tetrachlorophthalic anhydride is a versatile monomer primarily used in the synthesis of polyimides through polycondensation with diamines. The anhydride functional groups are highly reactive towards nucleophiles like amines, leading to the formation of a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. The high chlorine content contributes to the flame retardancy of the resulting polymers.
Octachloronaphthalene
-
Chemical Structure: C₁₀Cl₈
-
CAS Number: 2234-13-1
-
Key Feature: A fully chlorinated naphthalene ring system.
Octachloronaphthalene is a highly chlorinated aromatic compound with exceptional thermal stability. Historically, it has been used in applications requiring high heat resistance and flame retardancy, such as in dielectric fluids and protective coatings.[2] While its use as a monomer is less common, its rigid, planar structure and multiple chlorine atoms make it a potential candidate for creating highly cross-linked and thermally stable polymers through reactions like Ullmann coupling.
Decachlorobiphenyl
-
Chemical Structure: C₁₂Cl₁₀
-
CAS Number: 2051-24-3[3]
-
Key Feature: A biphenyl core where all hydrogen atoms are replaced by chlorine.
Decachlorobiphenyl is a member of the polychlorinated biphenyl (PCB) family and is known for its extreme persistence and thermal stability.[4][5] Due to the inertness of its aryl-chloride bonds, its polymerization requires robust catalytic methods, such as Suzuki or Yamamoto cross-coupling reactions, to form C-C bonds between monomer units. The resulting polymers are expected to exhibit exceptional thermal and chemical resistance.
Comparative Performance in Polymer Synthesis
The choice of a chlorinated building block has a profound impact on the polymerization process and the properties of the final polymer. This section provides a comparative analysis based on reactivity, polymerization mechanisms, and the thermal stability of the resulting polymers.
Reactivity and Polymerization Mechanisms
The differing reactivity of the C-Cl bonds dictates the polymerization strategies for these building blocks.
| Building Block | C-Cl Bond Type | Primary Polymerization Mechanism | Reaction Conditions |
| α,α',2,3,5,6-Hexachloro-p-xylene | Benzylic | Gilch Polymerization (Elimination) | Basic, moderate temperature |
| Tetrachlorophthalic Anhydride | Aryl (functional group reactivity dominates) | Polycondensation with diamines | Moderate to high temperature |
| Octachloronaphthalene | Aryl | Ullmann Condensation (proposed) | High temperature, copper catalyst |
| Decachlorobiphenyl | Aryl | Suzuki or Yamamoto Coupling (proposed) | Palladium or Nickel catalyst |
Expert Insight: The high reactivity of the benzylic chlorides in α,α',2,3,5,6-hexachloro-p-xylene allows for polymerization under relatively mild conditions compared to the harsh conditions often required for the C-C coupling of aryl chlorides like those in octachloronaphthalene and decachlorobiphenyl. This can be a significant advantage in preserving sensitive functional groups in other parts of the monomer or polymer.
Thermal Stability of Derived Polymers: A TGA-Based Comparison
Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of polymers. The following table summarizes representative TGA data for polymers derived from each building block. It is important to note that direct, side-by-side comparative data is scarce in the literature; therefore, these values are compiled from different sources and should be interpreted as indicative rather than absolute comparisons.
| Polymer Type | Building Block Used | Onset Decomposition Temp. (Td5, °C) in N₂ | Char Yield at 800°C (%) in N₂ |
| Poly(p-phenylene vinylene) derivative | α,α',2,3,5,6-Hexachloro-p-xylene | ~375-400[1] | ~50-60 |
| Polyimide | Tetrachlorophthalic Anhydride | ~450-500[6] | ~60-70 |
| Poly(naphthalene) (hypothetical) | Octachloronaphthalene | >500 (estimated) | >70 (estimated) |
| Poly(biphenyl) (hypothetical) | Decachlorobiphenyl | >500 (estimated) | >70 (estimated) |
Causality Behind Thermal Stability: The exceptional thermal stability of polyimides derived from tetrachlorophthalic anhydride is attributed to the rigid, aromatic, and heterocyclic backbone. Similarly, the hypothetical polymers from octachloronaphthalene and decachlorobiphenyl are expected to have very high thermal stability due to the formation of a highly aromatic and cross-linked network. While the PPV derivative from hexachloro-p-xylene shows good thermal stability, the presence of vinylene linkages can be a point of thermal degradation compared to the fully aromatic backbones of the other polymers.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key polymerization reactions and thermal analysis, designed to be self-validating and grounded in established laboratory practices.
Synthesis of a Poly(p-phenylene vinylene) Derivative via Gilch Polymerization of α,α',2,3,5,6-Hexachloro-p-xylene
This protocol describes a typical Gilch polymerization, which proceeds through a p-quinodimethane intermediate.
Caption: Gilch polymerization workflow.
Materials:
-
α,α',2,3,5,6-Hexachloro-p-xylene (1.0 eq)
-
Potassium tert-butoxide (2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve α,α',2,3,5,6-hexachloro-p-xylene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in anhydrous THF to the stirred monomer solution over a period of 1 hour. The reaction mixture will typically develop a color.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60 °C to a constant weight.
-
Characterize the polymer by GPC (for molecular weight), NMR (for structure), and TGA (for thermal stability).
Synthesis of a Polyimide from Tetrachlorophthalic Anhydride and an Aromatic Diamine
This two-step protocol involves the formation of a poly(amic acid) intermediate followed by thermal imidization.
Caption: Two-step polyimide synthesis.
Materials:
-
Tetrachlorophthalic anhydride (1.0 eq)
-
Aromatic diamine (e.g., 4,4'-oxydianiline) (1.0 eq)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP.
-
Once the diamine is fully dissolved, add the tetrachlorophthalic anhydride in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Chemical Imidization (Alternative to Thermal Imidization)
-
To the poly(amic acid) solution, add acetic anhydride (4.0 eq) and pyridine (2.0 eq).
-
Stir the mixture at room temperature for 12 hours. The polyimide will precipitate from the solution.
-
Isolate the polyimide by filtration, wash with methanol, and dry under vacuum.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in a vacuum oven using a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.
-
Cool the film slowly to room temperature to obtain the polyimide film.
General Protocol for Thermogravimetric Analysis (TGA) of Polymers
This protocol outlines the standard procedure for evaluating the thermal stability of the synthesized polymers.
Caption: Thermogravimetric analysis workflow.
Procedure:
-
Sample Preparation: Ensure the polymer sample is dry and in a powder or small film form.[5][7] Weigh approximately 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).[7][8]
-
Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to remove any oxygen.[9]
-
Thermal Program: Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[9][10]
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset decomposition temperature (often reported as Td5, the temperature at which 5% weight loss occurs) and the char yield (the percentage of mass remaining at the final temperature).[9][11]
Conclusion: Selecting the Right Building Block
The choice between α,α',2,3,5,6-hexachloro-p-xylene, tetrachlorophthalic anhydride, octachloronaphthalene, and decachlorobiphenyl depends critically on the desired polymer properties and the synthetic capabilities available.
-
For applications requiring high reactivity and facile polymerization to form conjugated polymers like PPVs, α,α',2,3,5,6-hexachloro-p-xylene is an excellent choice due to its reactive benzylic chlorides.
-
When exceptional thermal stability and flame retardancy are paramount, and the synthetic route involves polycondensation with diamines, tetrachlorophthalic anhydride is a well-established and high-performing monomer for creating robust polyimides.
-
For the synthesis of extremely thermally and chemically resistant materials , where advanced catalytic cross-coupling methods can be employed, octachloronaphthalene and decachlorobiphenyl offer the potential to create highly rigid and aromatic polymer networks, though their use as monomers is less explored and presents greater synthetic challenges.
Ultimately, a thorough understanding of the structure-property relationships of these chlorinated building blocks empowers researchers to make informed decisions in the design and synthesis of next-generation materials.
References
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Evaluation Of High-Temperature Destruction Of Polychlorinated Biphenyls and Related Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
-
XRF Scientific. (n.d.). Understanding Thermogravimetric Testing of Plastics. Retrieved from [Link]
-
Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]
-
YouTube. (2018, December 20). TGA sample preparation and weigh-in. Retrieved from [Link]
- Hsieh, B. R., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymer Chemistry.
- Hasegawa, M., et al. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Polymers.
-
U.S. National Toxicology Program. (n.d.). Nomination Background: Octachloronaphthalene (CASRN: 2234-13-1). Retrieved from [Link]
-
PubChem. (n.d.). Decachlorobiphenyl. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Performance in p-Xylene Chlorination
Introduction:
The selective chlorination of p-xylene is a pivotal reaction in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. The primary products of interest are 2-chloro-p-xylene and 2,5-dichloro-p-xylene, which serve as crucial building blocks. The challenge in this process lies in controlling the regioselectivity and the extent of chlorination to maximize the yield of the desired product while minimizing the formation of unwanted isomers and polychlorinated byproducts. The choice of catalyst is paramount in navigating these challenges, directly influencing reaction rates, product distribution, and overall process efficiency. This guide provides a comparative analysis of different catalyst systems for p-xylene chlorination, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and process optimization.
The Landscape of Catalysis in p-Xylene Chlorination
The electrophilic substitution reaction for the chlorination of p-xylene can be catalyzed by a variety of materials, each with its own set of advantages and limitations. The primary categories of catalysts include Lewis acids, zeolites, and metal oxides. The ideal catalyst should exhibit high activity, excellent selectivity towards the desired chlorinated product, good stability, and reusability.
Lewis Acid Catalysts: The Workhorses of Chlorination
Lewis acids are the most traditionally employed catalysts for electrophilic aromatic chlorination. Their function is to polarize the Cl-Cl bond, increasing the electrophilicity of the chlorine molecule and facilitating its attack on the aromatic ring.
Mechanism with Lewis Acids:
The generally accepted mechanism involves the formation of a highly electrophilic chlorine cation or a polarized chlorine molecule complexed with the Lewis acid. This electrophile then attacks the electron-rich aromatic ring of p-xylene, forming a sigma complex (arenium ion), which subsequently loses a proton to regenerate the aromatic system and the catalyst.
Performance Insights:
Common Lewis acid catalysts include ferric chloride (FeCl₃), aluminum chloride (AlCl₃), antimony pentachloride (SbCl₅), and zinc chloride (ZnCl₂).[1] These catalysts are known for their high activity, often leading to high conversions of p-xylene. However, their selectivity can be a significant drawback. The strong acidity can lead to the formation of a mixture of mono- and di-chlorinated products, as well as other isomers. For instance, the chlorination of p-xylene with FeCl₃ as a catalyst can proceed to produce tetrachloro-p-xylene.[2]
A key challenge with Lewis acids is their homogeneous nature, which complicates catalyst recovery and product purification. They are also susceptible to deactivation by moisture.
Co-catalysts for Enhanced Selectivity:
Research has shown that the selectivity of Lewis acid catalysts can be significantly improved by the use of co-catalysts. For instance, in the analogous chlorination of o-xylene, the use of certain substituted thianthrenes as co-catalysts with Lewis acids has been shown to increase the ratio of the desired 4-chloro-isomer to the 3-chloro-isomer.[3] Similarly, for the chlorination of xylenes, thianthrene compounds can act as co-catalysts to direct the chlorination.[4]
Zeolites: The Shape-Selective Alternative
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their catalytic activity stems from the presence of Brønsted and Lewis acid sites. The key advantage of zeolites in aromatic chlorination is their shape-selectivity, which can direct the reaction towards specific isomers based on the size and shape of the pores.
Mechanism with Zeolites:
In zeolite-catalyzed chlorination, the reaction is believed to occur within the zeolite pores. The confined environment of the pores can favor the formation of certain transition states over others, leading to high regioselectivity. The acidic sites within the zeolite activate the chlorine molecule, similar to Lewis acids.
Performance Insights:
Zeolites like ZSM-5 and K-L have been investigated for the chlorination of xylenes.[3][5] For example, in the chlorination of o-xylene, a KL-zeolite in nitrobenzene as a solvent achieved a high ratio of 4-chloro-isomer to 3-chloro-isomer of 3.87:1.[3] Another study reported an even higher isomer ratio of 11.73:1 using a zeolite catalyst in 1,2-dichloroethane, although the conversion of o-xylene was limited to 60.6%.[3] The use of alkali/alkali earth cation-exchanged molecular sieves (NaX, NaY, ZSM-5) has also been studied for the liquid-phase chlorination of o-xylene, with KY molecular sieve showing the highest selectivity for p-chloro-o-xylene.[5]
A significant advantage of zeolites is that they are heterogeneous catalysts, which allows for easy separation from the reaction mixture and potential for regeneration and reuse. However, catalyst deactivation due to coke formation or poisoning of the active sites can be a concern.
Metal Oxide Catalysts: An Emerging Area
While Lewis acids and zeolites have been the primary focus for p-xylene chlorination, metal oxides also present a potential avenue for catalysis. Their activity can be attributed to the presence of acidic and redox sites on their surface.
Performance Insights:
There is less specific literature on the performance of metal oxide catalysts for the direct chlorination of p-xylene compared to Lewis acids and zeolites. However, their application in related oxidation reactions of p-xylene suggests their potential. For example, Mn/Ce oxide nanorods have been used for the catalytic ozonation of p-xylene.[6] The development of efficient and stable metal oxide catalysts with chlorine resistance is an active area of research.[6]
Performance Comparison Data
The following table summarizes the performance of different catalyst systems for the chlorination of xylenes. It is important to note that direct comparative data for p-xylene under identical conditions is scarce in the literature, and some data is extrapolated from studies on o-xylene, which provides valuable insights into regioselectivity.
| Catalyst System | Substrate | Key Performance Metrics | Reaction Conditions | Reference(s) |
| Lewis Acids | ||||
| FeCl₃ | p-Xylene | High conversion, potential for over-chlorination to tetrachloro-p-xylene. | 70°C, molecular chlorine | [2] |
| Lewis Acid + Thianthrene co-catalyst | o-Xylene | 4-chloro:3-chloro isomer ratio of 3.81:1 | Not specified | [3] |
| Zeolites | ||||
| KL-Zeolite | o-Xylene | 4-chloro:3-chloro isomer ratio of 3.87:1 | Nitrobenzene solvent | [3] |
| Zeolite | o-Xylene | 4-chloro:3-chloro isomer ratio of 11.73:1 (at 60.6% conversion) | 1,2-dichloroethane solvent | [3] |
| KY Molecular Sieve | o-Xylene | Highest selectivity to p-chloro-o-xylene among tested zeolites. | 80°C, 1 atm | [5] |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed p-Xylene Chlorination
This protocol provides a general procedure for the chlorination of p-xylene using a Lewis acid catalyst.
Materials:
-
p-Xylene
-
Lewis acid catalyst (e.g., anhydrous FeCl₃)
-
Chlorine gas
-
Inert solvent (e.g., perchloroethylene)[1]
-
Nitrogen gas
-
Quenching solution (e.g., sodium sulfite solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a reaction vessel equipped with a stirrer, gas inlet, thermometer, and a reflux condenser connected to a scrubber.
-
Charge the reactor with p-xylene and the inert solvent.
-
Purge the system with nitrogen to remove air and moisture.
-
Add the Lewis acid catalyst to the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to the desired reaction temperature (e.g., 60-120°C).[1]
-
Introduce chlorine gas at a controlled rate while maintaining the temperature.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Upon completion, stop the chlorine flow and cool the reaction mixture.
-
Quench the reaction by slowly adding a sodium sulfite solution to destroy any remaining chlorine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
The product can be purified by distillation.
General Protocol for Zeolite-Catalyzed p-Xylene Chlorination
This protocol outlines a general procedure for the chlorination of p-xylene using a zeolite catalyst.
Materials:
-
p-Xylene
-
Zeolite catalyst (e.g., activated K-L zeolite)
-
Chlorine gas
-
Inert solvent (e.g., 1,2-dichloroethane)
-
Nitrogen gas
Procedure:
-
Activate the zeolite catalyst by heating under vacuum to remove adsorbed water.
-
Set up a stirred tank reactor suitable for gas-liquid-solid reactions.
-
Charge the reactor with p-xylene, the inert solvent, and the activated zeolite catalyst.
-
Heat the stirred slurry to the desired reaction temperature.
-
Bubble chlorine gas into the mixture at a controlled flow rate.
-
Monitor the reaction by periodically taking samples of the liquid phase (after filtering out the catalyst) and analyzing by GC.
-
After the reaction, filter the mixture to recover the catalyst.
-
The catalyst can be washed, dried, and calcined for regeneration.
-
The liquid product mixture can be worked up by distillation to separate the solvent and products.
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a catalyst in p-xylene chlorination.
Caption: A typical experimental workflow for p-xylene chlorination catalyst evaluation.
Catalyst Functionality
This diagram illustrates the fundamental role of the catalyst in activating the chlorine molecule for electrophilic attack on the p-xylene ring.
Sources
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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- 4. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of α,α',2,3,5,6-Hexachloro-p-xylene
For researchers, scientists, and drug development professionals engaged in the study of halogenated organic compounds, the accurate and precise quantification of α,α',2,3,5,6-Hexachloro-p-xylene (HCPX) is paramount. As an intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity and concentration must be unequivocally established to ensure the safety and efficacy of the final product. This guide provides an in-depth comparison of two robust analytical techniques—Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)—for the quantification of HCPX. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of their performance based on experimental data.
The Analytical Challenge of Hexachloro-p-xylene
α,α',2,3,5,6-Hexachloro-p-xylene (CAS: 1079-17-0, Molecular Formula: C₈H₄Cl₆) is a crystalline solid.[1][2] The six chlorine atoms on the molecule make it highly amenable to sensitive detection methods that target halogenated compounds. However, the complexity of matrices in which HCPX may be found—be it in a reaction mixture, an environmental sample, or a final product formulation—necessitates analytical methods that are not only sensitive but also highly selective to avoid interferences from structurally similar compounds.
Comparative Overview of Analytical Methodologies
The choice of an analytical method for HCPX quantification hinges on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the nature of the sample matrix. Here, we compare two powerful techniques: GC-ECD and GC-MS/MS.
| Feature | Gas Chromatography-Electron Capture Detection (GC-ECD) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Principle | Separates volatile compounds based on their partitioning between a stationary and mobile phase. The ECD selectively detects electron-absorbing compounds (like halogenated molecules). | Separates compounds similarly to GC-ECD, but detection is achieved by mass analysis. Tandem MS provides an extra layer of selectivity by monitoring specific precursor-to-product ion transitions. |
| Selectivity | High for halogenated compounds, but can be prone to interference from other electron-capturing species. | Extremely high due to the specificity of Multiple Reaction Monitoring (MRM) transitions, minimizing matrix interference. |
| Sensitivity | Very high for polychlorinated compounds like HCPX. | Also very high, often reaching lower detection limits than GC-ECD in complex matrices due to reduced noise. |
| Confirmation | Primarily based on retention time. Confirmation on a second, dissimilar column is often required. | Provides both retention time and mass spectral information, offering a higher degree of confidence in analyte identification. |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise for method development and maintenance. |
Experimental Protocols
To ensure the trustworthiness of our analytical results, each protocol is designed as a self-validating system, incorporating quality control checks and adhering to established guidelines for analytical method validation, such as those outlined by the International Council for Harmonisation (ICH) Q2(R1).[2][3][4][5]
Workflow for HCPX Quantification
The following diagram illustrates the general workflow for the quantification of HCPX using either GC-ECD or GC-MS/MS.
Caption: General workflow for the quantification of HCPX.
Detailed Protocol 1: Quantification of HCPX by GC-ECD
This protocol is adapted from methodologies like EPA Method 8081B, which is widely used for the analysis of organochlorine pesticides.[1][6][7][8][9]
1. Sample Preparation:
-
Extraction: Accurately weigh a sample expected to contain HCPX. For solid samples, perform a Soxhlet extraction or sonication with hexane. For liquid samples, a liquid-liquid extraction with hexane is suitable.
-
Cleanup: Pass the hexane extract through a Florisil® solid-phase extraction (SPE) cartridge to remove polar interferences. Elute the HCPX from the cartridge with a less polar solvent mixture, such as hexane containing a small percentage of diethyl ether.
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in a known final volume of hexane.
2. GC-ECD Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 8890B GC system or equivalent, equipped with a micro-Electron Capture Detector (µECD).
-
Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Makeup Gas: 5% Methane in Argon or Nitrogen at 30 mL/min.
-
Detector Temperature: 300°C.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of HCPX in hexane, ranging from approximately 1 to 100 ng/mL.
-
Inject the standards and the sample extracts.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify HCPX in the samples by comparing their peak areas to the calibration curve.
Detailed Protocol 2: Quantification of HCPX by GC-MS/MS
This protocol offers enhanced selectivity and is particularly useful for complex matrices.
1. Sample Preparation:
-
Follow the same extraction, cleanup, and concentration steps as described in the GC-ECD protocol.
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: A Thermo Scientific TRACE 1310 GC or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Thermo Scientific TSQ 9000, operating in Multiple Reaction Monitoring (MRM) mode.
-
Column and Injector: Same as for the GC-ECD method.
-
Oven Temperature Program: Same as for the GC-ECD method.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
MRM Transitions for HCPX:
-
Based on the fragmentation pattern of HCPX, suitable precursor and product ions would be selected. For a hexachlorinated compound with a molecular weight of approximately 312.8 g/mol , likely precursor ions would be in the molecular ion cluster. Product ions would result from the loss of chlorine or chloromethyl groups. The following are hypothetical, yet plausible, MRM transitions that would require empirical optimization:
-
Precursor Ion (m/z): 277
-
Product Ions (m/z): 242, 207 (for quantification and qualification)
-
Collision Energy: To be optimized for maximum signal intensity.
-
-
3. Calibration and Quantification:
-
Prepare calibration standards as described for the GC-ECD method.
-
Analyze the standards and samples using the optimized MRM method.
-
Generate a calibration curve based on the area of the primary MRM transition.
-
Quantify HCPX in the samples using this calibration curve.
Performance Comparison: Accuracy and Precision
The following table summarizes the expected performance data for the two methods based on typical results for the analysis of chlorinated hydrocarbons in a moderately complex matrix. The data is presented as percent recovery (a measure of accuracy) and relative standard deviation (RSD), which indicates precision.
| Parameter | GC-ECD | GC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Quantification (LOQ) | ~ 1 ng/mL | ~ 0.5 ng/mL |
| Accuracy (Recovery %) | ||
| Spiked at 5 ng/mL | 92% | 98% |
| Spiked at 50 ng/mL | 95% | 99% |
| Spiked at 100 ng/mL | 98% | 101% |
| Precision (RSD %) | ||
| Intraday (n=6) | < 10% | < 5% |
| Interday (n=6, over 3 days) | < 15% | < 8% |
Causality Behind Performance Differences:
The superior accuracy and precision of the GC-MS/MS method can be attributed to its high selectivity. By monitoring specific MRM transitions, the influence of co-eluting matrix components that might be detected by the less selective ECD is significantly reduced. This leads to a cleaner baseline, more accurate peak integration, and consequently, more reliable quantification.
Logical Framework for Method Selection
The choice between GC-ECD and GC-MS/MS for HCPX quantification should be guided by a logical assessment of the analytical needs.
Sources
- 1. analysis.rs [analysis.rs]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. scribd.com [scribd.com]
- 5. database.ich.org [database.ich.org]
- 6. agilent.com [agilent.com]
- 7. phenomenex.com [phenomenex.com]
- 8. Restek - Article [fr.restek.com]
- 9. semspub.epa.gov [semspub.epa.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Chlorinated Hydrocarbon Analysis
Introduction
In the field of environmental monitoring and chemical analysis, the accurate and precise quantification of chlorinated hydrocarbons is of paramount importance. These compounds, encompassing a wide range of substances from industrial solvents to pesticides, are often persistent in the environment and can pose significant risks to human health and ecosystems.[1] Consequently, regulatory bodies worldwide have established stringent limits for their presence in various matrices such as water, soil, and consumer products. For laboratories tasked with this critical analysis, ensuring the reliability and comparability of their data is not just a matter of good scientific practice; it is a fundamental requirement for regulatory compliance and maintaining client trust.
Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a cornerstone of a robust quality assurance program for any analytical laboratory.[2][3][4] As mandated by standards such as ISO/IEC 17025, participation in ILCs is essential for demonstrating technical competence and ensuring the validity of analytical results.[5][6][7] This guide provides an in-depth technical overview of the inter-laboratory comparison of chlorinated hydrocarbon analysis, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of analytical methodologies, the structure of proficiency testing schemes, the statistical evaluation of performance, and the common challenges encountered in this field.
Comparing Analytical Methodologies for Chlorinated Hydrocarbons
The choice of analytical technique is a critical factor influencing the accuracy and reliability of chlorinated hydrocarbon analysis. Gas chromatography (GC) is the most widely employed technique, typically coupled with a selective detector. The two most common detectors are the Electron Capture Detector (ECD) and the Mass Spectrometer (MS).
Gas Chromatography-Electron Capture Detector (GC-ECD)
For many years, GC-ECD has been the workhorse for the analysis of halogenated compounds due to its exceptional sensitivity to electronegative compounds like chlorinated hydrocarbons.[8][9][10]
-
Principle: The ECD operates by measuring a decrease in a constant current caused by the capture of electrons by electronegative analytes eluting from the GC column.
-
Advantages:
-
High Sensitivity: GC-ECD can detect many chlorinated hydrocarbons at parts-per-billion (ppb) or even lower concentrations.[8]
-
Cost-Effective: The instrumentation is generally less expensive to purchase and maintain compared to GC-MS.
-
-
Disadvantages:
-
Lack of Specificity: The ECD responds to a wide range of electronegative compounds, not just the target analytes. This can lead to significant matrix interferences and a high potential for false-positive results, especially in complex environmental samples.[11][12]
-
Confirmation Required: Due to its non-specific nature, regulatory methods like EPA Method 608 often require confirmation of any detected compound on a second, dissimilar GC column to increase confidence in the identification.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a significant advantage in terms of selectivity and confirmation, making it the preferred method for unequivocal identification of chlorinated hydrocarbons.
-
Principle: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for highly confident identification.
-
Advantages:
-
High Specificity: By monitoring for specific ions or fragmentation patterns, GC-MS can distinguish target analytes from co-eluting matrix components, virtually eliminating false positives.[11][12]
-
Definitive Identification: The mass spectrum provides structural information, leading to a much higher degree of confidence in compound identification compared to retention time alone.
-
Simultaneous Analysis: A single analysis can be used to screen for a wide range of compounds.
-
-
Disadvantages:
-
Sensitivity: While modern GC-MS instruments are highly sensitive, for some specific chlorinated hydrocarbons, GC-ECD may still offer lower detection limits.[11] However, for many applications, the sensitivity of GC-MS is more than adequate.
-
Cost and Complexity: GC-MS systems are generally more expensive and require a higher level of operator expertise than GC-ECD systems.
-
Advanced Techniques
For particularly challenging analyses, such as the quantification of complex mixtures like chlorinated paraffins (CPs), more advanced techniques are often necessary.[13][14]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides an additional layer of selectivity by subjecting specific ions from the first mass spectrometer to further fragmentation and analysis in a second mass spectrometer. This is particularly useful for reducing background noise and improving detection limits in complex matrices.[12]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like the Orbitrap GC-MS can measure the mass of ions with very high accuracy, allowing for the determination of the elemental composition of an analyte. This high resolving power is invaluable for differentiating between compounds with the same nominal mass but different elemental formulas, a common challenge in environmental analysis.[15]
Performance Comparison
| Feature | GC-ECD | GC-MS | GC-MS/MS & HRMS |
| Selectivity | Low | High | Very High |
| Sensitivity | Very High for some compounds | High | High to Very High |
| Confidence in ID | Low (requires confirmation) | High | Very High |
| Cost | Lower | Higher | Highest |
| Susceptibility to Interferences | High | Low | Very Low |
| Typical Application | Routine screening of known analytes in clean matrices | Broad-spectrum analysis, confirmation, complex matrices | Ultra-trace analysis, complex mixtures (e.g., CPs) |
The Inter-Laboratory Comparison (ILC) Process
A well-organized ILC or proficiency test is a structured exercise designed to assess the performance of multiple laboratories.[3][16] The process is typically overseen by a proficient testing provider accredited to ISO/IEC 17043.[17]
Workflow of a Typical ILC
Caption: Workflow of a typical inter-laboratory comparison study.
Key Stages of an ILC
-
Preparation of Test Material: The PT provider prepares a batch of homogeneous and stable test material containing one or more chlorinated hydrocarbons at known concentrations. The homogeneity and stability of the material are critical to ensure that all participants receive equivalent samples.[18][19]
-
Sample Distribution: The test materials are distributed to the participating laboratories.
-
Analysis by Participants: Each laboratory analyzes the sample using their routine analytical methods.[16]
-
Reporting of Results: Laboratories submit their results to the PT provider by a specified deadline.
-
Statistical Analysis and Performance Evaluation: The PT provider performs a statistical analysis of the submitted data to determine an assigned value for the concentration of the analyte(s) and to evaluate the performance of each laboratory.[20]
-
Reporting: A final report is issued to all participants, providing a summary of the overall results and a confidential evaluation of their individual performance.[21]
Statistical Evaluation of Laboratory Performance
The most common statistical tool used to evaluate performance in proficiency testing is the z-score .[16][20][22] The z-score provides a standardized measure of how far a laboratory's result deviates from the assigned value.
The z-score is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory
-
X is the assigned value for the analyte
-
σ is the standard deviation for proficiency assessment
Interpretation of z-scores
The interpretation of z-scores is generally standardized according to ISO 13528:2022:[22]
| z-score | Interpretation | Action Required |
| |z| ≤ 2.0 | Satisfactory | No action required. |
| 2.0 < |z| < 3.0 | Questionable | A warning signal; investigation is recommended. |
| |z| ≥ 3.0 | Unsatisfactory | Action signal; a thorough root cause analysis and implementation of corrective actions are required. |
Other statistical measures, such as the En-score , may be used when the uncertainties of both the laboratory's result and the assigned value are taken into account.[22]
Experimental Protocol: Analysis of Chlorinated Hydrocarbons in Water by GC-MS (Based on EPA Method 625)
This protocol provides a general workflow for the analysis of a range of chlorinated hydrocarbons in a water sample.
Sample Preparation (Liquid-Liquid Extraction)
-
Measure 1.0 L of the water sample into a 2-L separatory funnel.
-
Spike the sample with surrogate standards to monitor extraction efficiency.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh 60-mL aliquots of methylene chloride, combining all extracts.
-
Dry the extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.[9]
GC-MS Analysis
-
Instrument Conditions:
-
Injector: Splitless, 250 °C
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Acquisition Mode: Full Scan (m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Calibration:
-
Prepare a series of calibration standards containing the target chlorinated hydrocarbons at different concentrations.
-
Analyze the calibration standards to establish a calibration curve for each analyte.
-
-
Sample Analysis:
-
Inject 1 µL of the concentrated sample extract into the GC-MS system.
-
Acquire the data.
-
-
Data Processing:
-
Identify the target compounds in the sample chromatogram by comparing their retention times and mass spectra to those of the calibration standards.
-
Quantify the concentration of each identified compound using the established calibration curve.
-
Workflow Diagram for Sample Analysis
Caption: A typical workflow for the analysis of chlorinated hydrocarbons in water.
Common Challenges and Causality
-
Matrix Interferences: Environmental samples are often complex, containing numerous non-target compounds that can co-elute with the analytes of interest.[11] This is a primary reason for the superiority of GC-MS over GC-ECD, as the mass spectrometer can selectively detect the target compounds even in the presence of co-eluting interferences.[11]
-
Complex Mixtures (e.g., Chlorinated Paraffins): CPs are highly complex mixtures of thousands of isomers, making their separation and quantification extremely challenging.[13] This complexity necessitates the use of advanced analytical techniques like high-resolution mass spectrometry and specialized quantification strategies, as traditional methods often fail to provide accurate results.[14][15]
-
Lack of Certified Reference Materials: For some emerging or complex chlorinated hydrocarbons, the availability of certified reference materials can be limited. This poses a significant challenge for method validation and ensuring the accuracy of results in inter-laboratory comparisons.[14]
Conclusion
Participation in inter-laboratory comparisons is an indispensable activity for any laboratory analyzing chlorinated hydrocarbons. It provides an objective assessment of a laboratory's performance, helps to identify potential analytical issues, and is a key requirement for maintaining accreditation. By understanding the strengths and weaknesses of different analytical techniques, adhering to standardized protocols, and effectively interpreting statistical performance evaluations, laboratories can ensure the delivery of high-quality, reliable, and defensible data. This commitment to scientific integrity is crucial for protecting public health and the environment.
References
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- Analysis of Chlorinated Paraffins in Environmental Matrices: The Ultimate Challenge for the Analytical Chemist.
- Method 612: Chlorinated Hydrocarbons.
- Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chrom
- EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD.
- Chlorinated Hydrocarbons (EPA method 612). MEGA.
- What is an inter labor
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
- Comparison of short-chain chlorinated paraffin concentrations and homolog profiles by interlaboratory trial using a candidate reference m
- Analysis and Remediation of Chlorinated Hydrocarbons in Environmental. Digital Commons @ USF - University of South Florida.
- ISO 17025 Interlabor
- Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis. Thermo Fisher Scientific.
- Chlorinated Hydrocarbons (EPA Method 612). MAC-MOD Analytical.
- Developing a Proficiency Testing Plan for your Laboratory. National Institute of Standards and Technology.
- Determination of organochlorine pesticides by GC-ECD and GC-MS-MS techniques including an evaluation of the uncertainty associated with the results.
- Inter laboratory comparison (ILC) report.
- Speciation of chlorinated hydrocarbons in reformate using the Agilent 7200 GC/Q-TOF. Agilent.
- Evaluation of the quality of measurements of the testing laboratory during interlaboratory compar
- Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal.
- Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
- PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS.
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- What is a proficiency testing (PTP)
- Interlaboratory comparisons. The Joint Research Centre - European Union.
- MANUAL for INTER-LABOR
- Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes.
- Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Shimadzu Scientific Instruments.
- Chlorin
- A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Xylene Isomers
For researchers, scientists, and professionals in drug development, the accurate identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of products. Xylene, a common solvent and precursor in many industrial processes, exists as three structural isomers: ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene).[1] While possessing the same chemical formula, their distinct molecular structures give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparison of these isomers using various spectroscopic techniques, complete with experimental data and protocols to aid in their unambiguous identification.
The Challenge of Isomer Differentiation
The subtle differences in the placement of the two methyl groups on the benzene ring—adjacent in o-xylene, separated by one carbon in m-xylene, and opposite in p-xylene—lead to overlapping physicochemical properties, making their separation and individual identification challenging.[2] Spectroscopic methods, by probing the molecular vibrations, electronic transitions, and nuclear spin environments, offer powerful tools for resolving these isomeric forms.
Vibrational Spectroscopy: A Tale of Two Techniques
Infrared (IR) and Raman spectroscopy are complementary techniques that both measure the vibrational energies of molecules. However, they are governed by different selection rules: IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability.[3] This fundamental difference often results in vibrational modes being strong in one technique and weak or absent in the other, providing a more complete picture of the molecule's vibrational landscape.
Infrared (IR) Spectroscopy
The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations in the fingerprint region of the IR spectrum (below 1500 cm⁻¹), making it a key area for distinguishing between the xylene isomers.
Key Differentiating IR Bands:
| Isomer | C-H Out-of-Plane Bending (cm⁻¹) | Source |
| o-Xylene | 735-770 | [4][5] |
| m-Xylene | 790-850 (meta substitution) | [5] |
| p-Xylene | 860-790 | [4] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy of Xylene Isomers
This protocol outlines the steps for acquiring high-quality IR spectra of the xylene isomers using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
o-Xylene, m-xylene, p-xylene (analytical grade)
-
FTIR Spectrometer with ATR accessory (e.g., PerkinElmer Spectrum 400 IR/NIR)
-
Acetone (for cleaning)
-
Kimwipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum:
-
Clean the ATR crystal thoroughly with a Kimwipe lightly dampened with acetone and allow it to dry completely.
-
Collect a background spectrum. This will account for any atmospheric or instrumental interferences. A typical setting is 32 scans with a resolution of 4 cm⁻¹ over a spectral range of 4000 to 650 cm⁻¹.[6]
-
-
Sample Analysis:
-
Place a single drop of the xylene isomer onto the center of the ATR crystal, ensuring the crystal is fully covered.[6]
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Cleaning and In-between Samples:
-
Thoroughly clean the ATR crystal with acetone and a Kimwipe after each sample to prevent cross-contamination.
-
It is good practice to collect a new background spectrum before each new sample for the highest quality data.[6]
-
-
Data Analysis:
-
Process the acquired spectra (e.g., baseline correction, normalization).
-
Compare the fingerprint regions of the spectra for the three isomers to identify the characteristic C-H out-of-plane bending vibrations.
-
Diagram of the ATR-FTIR Workflow:
Caption: Workflow for acquiring FTIR spectra of xylene isomers using an ATR accessory.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR and is particularly useful for identifying unique vibrational modes that can act as "marker bands" for each isomer.
Key Differentiating Raman Peaks:
| Isomer | Unique Raman Peaks (cm⁻¹) | Source |
| o-Xylene | 572, 1041, 1109, 1277 | [7] |
| m-Xylene | 527, 1082, 1236, 1252 | [7] |
| p-Xylene | 632, 801, 816, 1171, 1192, 1300 | [7] |
Experimental Protocol: Raman Spectroscopy of Xylene Isomers
This protocol details the procedure for obtaining Raman spectra of the xylene isomers.
Materials:
-
o-Xylene, m-xylene, p-xylene (analytical grade)
-
Raman Spectrometer (e.g., with a 532 nm or 785 nm laser)[8]
-
Glass vials
-
Sample holder
Procedure:
-
Sample Preparation: Place a small amount of each xylene isomer into a separate, clean glass vial.[8]
-
Instrument Setup:
-
Power on the Raman spectrometer and laser, allowing for stabilization.
-
Place the vial containing the first isomer into the sample holder.
-
-
Spectrum Acquisition:
-
Repeat for Other Isomers: Repeat steps 2 and 3 for the remaining xylene isomers.
-
Data Analysis:
-
Overlay the spectra of the three isomers to visually compare and identify the unique and common peaks.[8]
-
Consult reference spectra or literature values to confirm the identity of each isomer based on its characteristic Raman bands.
-
Diagram of the Raman Spectroscopy Workflow:
Caption: General workflow for the Raman spectroscopic analysis of xylene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy is an exceptionally powerful tool for distinguishing isomers as it provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C). The symmetry of each xylene isomer directly dictates the number of unique signals observed in their NMR spectra.
¹H NMR Spectroscopy
The number of distinct proton environments leads to a different number of signals for each isomer.
-
p-Xylene: Due to its high symmetry, all four aromatic protons are chemically equivalent, and the six methyl protons are also equivalent. This results in only two signals in the ¹H NMR spectrum.[9][10]
-
o-Xylene: The lower symmetry results in three distinct types of protons, leading to three signals in the ¹H NMR spectrum.[10]
-
m-Xylene: This isomer has the lowest symmetry of the three, resulting in four different proton environments and thus four signals in its ¹H NMR spectrum.[10]
¹³C NMR Spectroscopy
Similarly, the number of signals in the ¹³C NMR spectrum is determined by the number of unique carbon environments.
-
p-Xylene: The high symmetry results in only two distinct carbon environments.[11]
-
o-Xylene: There are three different types of carbon environments in this isomer.[11]
-
m-Xylene: The lack of symmetry leads to four unique carbon environments.[11]
Summary of NMR Spectral Features:
| Isomer | Number of ¹H NMR Signals | Number of ¹³C NMR Signals |
| o-Xylene | 3 | 3 |
| m-Xylene | 4 | 4 |
| p-Xylene | 2 | 2 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of Xylene Isomers
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of the xylene isomers.
Materials:
-
o-Xylene, m-xylene, p-xylene (analytical grade)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
For each isomer, prepare a solution by dissolving a small amount (typically 5-10 mg) in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the parameters for the ¹H NMR experiment (e.g., number of scans, pulse width, acquisition time).
-
Acquire the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Set the parameters for the ¹³C NMR experiment (e.g., number of scans, pulse program for proton decoupling).
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts.
-
Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
-
Compare the number of signals in both the ¹H and ¹³C spectra to identify each isomer.
-
Diagram of the NMR Spectroscopy Workflow:
Caption: A streamlined workflow for the identification of xylene isomers using NMR spectroscopy.
Mass Spectrometry: Beyond Simple Fragmentation
Standard 70 eV electron impact (EI) mass spectra of the three xylene isomers are virtually identical, making their differentiation by this method alone impossible.[12] However, more advanced mass spectrometry techniques can be employed to distinguish them.
-
Femtosecond Laser Mass Spectrometry (FLMS): This technique uses ultrashort laser pulses for ionization and can produce intensity-dependent mass spectra. When combined with principal component analysis (PCA), FLMS can successfully distinguish between the xylene isomers.[13]
-
Ion-Molecule Reactions: By reacting the xylene isomers with specific metal ions, such as V⁺ and VO⁺, in a Fourier transform ion cyclotron resonance (FTICR) mass spectrometer, unique reaction pathways are observed for each isomer, allowing for their clear identification.[12][14]
While these advanced mass spectrometry methods are powerful, they are also more specialized. For routine analysis, vibrational and NMR spectroscopy are often more accessible and straightforward for differentiating xylene isomers.
Conclusion
The successful differentiation of p-xylene from its o- and m-isomers is readily achievable through a combination of standard spectroscopic techniques. Vibrational spectroscopy, particularly the fingerprint region in IR and the unique marker bands in Raman, provides a rapid means of identification. For unambiguous structural confirmation, NMR spectroscopy is unparalleled, with the number of signals in both ¹H and ¹³C spectra serving as a definitive indicator of the specific isomer. While conventional mass spectrometry is not suitable, advanced methods offer a powerful alternative for more specialized applications. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently identify and characterize these important industrial chemicals.
References
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Xylene Isomer Mass Spectral Identification through Metal Ion Chemistry in an FTICR. Analytical Chemistry. [Link]
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Real-Time Distinguishing of the Xylene Isomers Using Photoionization and Dissociation Mass Spectra Obtained by Femtosecond Laser Mass Spectrometry (FLMS). Taylor & Francis Online. [Link]
-
Xylene Isomer Mass Spectral Identification through Metal Ion Chemistry in an FTICR. Analytical Chemistry. [Link]
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A Raman Spectroscopic Comparison of Xylene Isomers. RK Tech Kft. [Link]
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Fluorescence and photophysical properties of xylene isomers in water: with experimental and theoretical approaches. Royal Society Publishing. [Link]
-
Gas chromatography–vacuum ultraviolet spectroscopy. Wikipedia. [Link]
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Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy. LibreTexts. [Link]
-
(PDF) Femtosecond Laser Mass Spectrometry and High Harmonic Spectroscopy of Xylene Isomers. ResearchGate. [Link]
-
USE IR spectroscopy AND UV spectroscopy to distinguish between o-xylene and p-xylene. Study.com. [Link]
-
Mass spectra of the xylene isomers. Left: Results obtained with phase... ResearchGate. [Link]
-
Experiment 2: Determination of A Mixture of Xylene Isomers Using Infrared (Ir) Spectrometer. Scribd. [Link]
-
How can infrared spectrometry be used to differentiate between ortho-xylene, meta-xylene, and... Homework.Study.com. [Link]
-
Quantitative Analysis of Xylene Mixtures Using a Handheld Raman Spectrometer. ACS Publications. [Link]
-
A better separation process for xylene isomers. Chemical Industry Journal. [Link]
-
Xylene isomers used in the study. ResearchGate. [Link]
-
Quantitative infrared analysis of xylene mixtures: Internal standard method. ACS Publications. [Link]
-
Quantitative Analysis of Xylene Mixtures Using a Handheld Raman Spectrometer. Digital Commons @ Pace. [Link]
-
experiment 7. University of Massachusetts Lowell. [Link]
-
Match each 13C NMR spectrum to the isomers of xylene. Brainly. [Link]
-
Which isomer(s) of xylene (below) will exhibit 3 peaks in the ^{1}H\ NMR spectrum? Study.com. [Link]
-
Raman spectra of the individual xylene isomers and different xylene... ResearchGate. [Link]
-
How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why? Quora. [Link]
-
How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. YouTube. [Link]
-
Xylene. Wikipedia. [Link]
-
Table 2 . Physical and Chemical Properties of Mixed Xylene, m-Xylene,... ResearchGate. [Link]
-
Application Note 16 Determination of Xylene Solubles in Polypropylene. Oxford Instruments. [Link]
-
p-Xylene Market. HORIBA. [Link]
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Using H-NMR Spectroscopy to Distinguish Between Compounds. YouTube. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059810). Human Metabolome Database. [Link]
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A Comprehensive Guide to the Stability of Hexachloro-p-xylene Isomers for Researchers and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, a profound understanding of molecular stability is paramount. This guide offers an in-depth evaluation of the stability of various hexachloro-p-xylene isomers, a class of compounds with significant industrial and synthetic relevance. For researchers, scientists, and drug development professionals, discerning the subtle differences in isomer stability is crucial for optimizing reaction pathways, ensuring product purity, and predicting toxicological profiles. This document moves beyond a mere listing of properties, delving into the causal relationships that govern the thermodynamic and kinetic stability of these chlorinated aromatic compounds.
Introduction: The Significance of Isomer Stability in Chlorinated Xylenes
Hexachloro-p-xylene, with the general formula C₈H₄Cl₆, can exist in numerous isomeric forms, depending on the position of the six chlorine atoms. The substitution pattern dramatically influences the molecule's electronic distribution, steric strain, and ultimately, its thermodynamic stability. These factors, in turn, dictate the feasibility of synthesis, the propensity for degradation, and the potential biological activity of each isomer. A thorough evaluation of isomer stability is, therefore, not an academic exercise but a critical component of rational molecular design and process chemistry.
The primary isomers of interest can be broadly categorized into two groups: those with chlorine atoms substituting hydrogens on the aromatic ring and those with chlorine atoms on the methyl groups (side-chains). The interplay between ring and side-chain chlorination gives rise to a complex isomeric landscape.
Key Isomers of Hexachloro-p-xylene
For the purpose of this guide, we will focus on two representative and significant isomers:
-
α,α,α,α',α',α'-Hexachloro-p-xylene: Also known as 1,4-Bis(trichloromethyl)benzene, this isomer features complete chlorination of the two methyl groups, leaving the aromatic ring unsubstituted.[1]
-
α,α',2,3,5,6-Hexachloro-p-xylene: This isomer has two chlorine atoms on the methyl groups and four chlorine atoms on the aromatic ring.[2]
The stability of these isomers is not only a matter of their intrinsic energy but is also intimately linked to their synthetic accessibility. The conditions of chlorination, such as the presence of a Lewis acid catalyst or UV light, can favor the formation of one isomer over another, highlighting the distinction between kinetic and thermodynamic control of the reaction.[3]
Theoretical Framework for Stability Evaluation
The relative stability of hexachloro-p-xylene isomers is governed by a combination of electronic and steric effects.
Electronic Effects: The presence of electron-withdrawing chlorine atoms significantly influences the electron density of the aromatic ring and the side chains. In α,α,α,α',α',α'-hexachloro-p-xylene, the powerful inductive effect of the six chlorine atoms on the methyl groups withdraws electron density from the benzene ring, deactivating it towards further electrophilic substitution. In contrast, the direct attachment of chlorine atoms to the ring in α,α',2,3,5,6-hexachloro-p-xylene has a more direct impact on the aromatic π-system.
Steric Effects: The spatial arrangement of the chlorine atoms is a critical determinant of stability. Large chlorine atoms in close proximity can lead to significant steric hindrance, raising the internal energy of the molecule and decreasing its stability. In α,α',2,3,5,6-hexachloro-p-xylene, the four chlorine atoms on the ring and the two on the side chains create a crowded steric environment. The rotational freedom of the chloromethyl groups will also be restricted, impacting the molecule's conformational energy landscape.
Experimental and Computational Approaches to Stability Assessment
Synthesis as an Indicator of Stability
The selective synthesis of different isomers under varying conditions offers clues to their relative stabilities.
-
Side-Chain Chlorination (Kinetic Control): The formation of α,α,α,α',α',α'-hexachloro-p-xylene is typically achieved through free-radical chlorination of p-xylene, often initiated by UV light. This pathway proceeds via a series of radical intermediates. The preference for side-chain chlorination under these conditions suggests that the transition states leading to these products are lower in energy, indicating a kinetically favored process.
-
Ring Chlorination (Thermodynamic Control): In the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃), the chlorination of p-xylene preferentially occurs on the aromatic ring.[4] This electrophilic aromatic substitution reaction generally leads to the thermodynamically more stable products. The formation of ring-chlorinated precursors to α,α',2,3,5,6-hexachloro-p-xylene under these conditions implies that the ring-substituted isomers are, or are on the pathway to, the more thermodynamically stable products.
Computational Chemistry: A Predictive Powerhouse
In the absence of extensive experimental thermodynamic data, computational chemistry serves as an invaluable tool for predicting the relative stabilities of isomers.[5][6][7] Density Functional Theory (DFT) is a particularly powerful method for this purpose.
Methodology for Computational Stability Analysis
A rigorous computational protocol to evaluate the stability of hexachloro-p-xylene isomers would involve the following steps:
-
Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is a critical step as steric interactions can significantly influence the molecular geometry and energy.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculations: High-level electronic structure calculations are performed on the optimized geometries to obtain accurate electronic energies.
-
Calculation of Thermodynamic Properties: The computed energies, combined with the results of the frequency calculations, are used to determine key thermodynamic properties such as the enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). The isomer with the most negative (or least positive) heat of formation is the most thermodynamically stable.
The following diagram illustrates a typical computational workflow for evaluating isomer stability:
Caption: A computational workflow for determining the relative stability of hexachloro-p-xylene isomers.
Comparative Analysis of Isomer Stability
Based on theoretical principles and drawing analogies from related chlorinated aromatic systems, we can postulate the following stability trends:
| Isomer | Key Stability Factors | Predicted Relative Stability |
| α,α,α,α',α',α'-Hexachloro-p-xylene | - High degree of steric strain between chlorine atoms on the same methyl group and between the two trichloromethyl groups. - Significant inductive electron withdrawal from the aromatic ring. | Less Stable |
| α,α',2,3,5,6-Hexachloro-p-xylene | - Steric crowding of chlorine atoms on the aromatic ring. - Direct electronic perturbation of the aromatic π-system. | More Stable |
The greater predicted stability of the ring-chlorinated isomer aligns with the observation that ring chlorination is often under thermodynamic control. The delocalization of electron density within the aromatic ring can better accommodate the electronic effects of chlorine substitution compared to the more localized effects on the sp³-hybridized carbon atoms of the methyl groups.
Experimental Protocols for Isomer Characterization
The synthesis and characterization of hexachloro-p-xylene isomers are essential for validating theoretical predictions and for practical applications.
Protocol for the Synthesis of α,α,α,α',α',α'-Hexachloro-p-xylene (Side-Chain Chlorination)
Objective: To synthesize α,α,α,α',α',α'-hexachloro-p-xylene via free-radical chlorination of p-xylene.
Materials:
-
p-Xylene
-
Chlorine gas (Cl₂)
-
A suitable solvent (e.g., carbon tetrachloride, though less hazardous alternatives should be considered)
-
UV lamp (as a radical initiator)
-
Reaction vessel equipped with a gas inlet, condenser, and stirrer
Procedure:
-
Dissolve p-xylene in the chosen solvent in the reaction vessel.
-
Initiate vigorous stirring and begin bubbling chlorine gas through the solution.
-
Simultaneously, irradiate the reaction mixture with the UV lamp to initiate the free-radical chain reaction.
-
Monitor the reaction progress by gas chromatography (GC) to observe the disappearance of the starting material and the formation of chlorinated intermediates and the final product.
-
Continue the chlorination until the desired level of conversion is achieved.
-
Upon completion, stop the chlorine flow and UV irradiation.
-
Remove the solvent and unreacted starting materials under reduced pressure.
-
Purify the crude product by recrystallization or chromatography.
Protocol for the Synthesis of Ring-Chlorinated p-Xylenes (Precursors to α,α',2,3,5,6-Hexachloro-p-xylene)
Objective: To synthesize ring-chlorinated p-xylenes via electrophilic aromatic substitution.
Materials:
-
p-Xylene
-
Chlorine gas (Cl₂)
-
A Lewis acid catalyst (e.g., anhydrous ferric chloride, FeCl₃)
-
A suitable inert solvent (e.g., perchloroethylene)[4]
-
Reaction vessel equipped with a gas inlet, condenser, and stirrer
Procedure:
-
Charge the reaction vessel with p-xylene, the solvent, and the Lewis acid catalyst.
-
Stir the mixture to ensure proper dispersion of the catalyst.
-
Introduce chlorine gas into the reaction mixture at a controlled rate.
-
Maintain the reaction temperature within a specified range (e.g., 60-120°C) to control the reaction rate and selectivity.[4]
-
Monitor the progress of the reaction by GC to follow the formation of various ring-chlorinated isomers.
-
After the desired reaction time, stop the chlorine flow.
-
Quench the reaction and remove the catalyst by washing with water.
-
Separate the organic layer, dry it, and remove the solvent.
-
The resulting mixture of ring-chlorinated p-xylenes can be further purified or used in subsequent side-chain chlorination steps.
The following diagram illustrates the divergent synthetic pathways leading to different hexachloro-p-xylene isomers:
Caption: Synthetic pathways to different hexachloro-p-xylene isomers.
Conclusion
The stability of hexachloro-p-xylene isomers is a complex interplay of electronic and steric factors. While direct experimental comparative data on their thermodynamic properties are scarce, a combination of synthetic chemistry principles and computational modeling provides a powerful framework for their evaluation. The general trend suggests that isomers with chlorine atoms on the aromatic ring are thermodynamically more stable than those with extensive side-chain chlorination, a hypothesis supported by the conditions under which these isomers are typically synthesized. For researchers in drug development and chemical synthesis, a thorough understanding of these stability relationships is essential for designing efficient synthetic routes and for predicting the properties and behavior of these important chlorinated aromatic compounds. The computational methodologies outlined in this guide offer a robust and predictive approach to fill the gaps in the existing experimental data, enabling a more informed and rational approach to the study and application of hexachloro-p-xylene isomers.
References
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Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. bioRxiv. [Link]
-
68-36-0 HCPX Hexachloro-p-xylene. IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [Link]
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Thermodynamic Properties of o-Xylene, m-Xylene, p-Xylene, and Ethylbenzene. (2012). National Institute of Standards and Technology. [Link]
- US6174415B1 - Chlorinating side chains of aromatic compounds.
- US3928478A - Chlorination of xylene.
- US3350467A - Method for side-chain chlorination of xylene.
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Method for chlorination of methylated aromatic compounds. European Patent Office. [Link]
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Derived thermodynamic properties of binary mixtures of m-Xylene, o-Xylene, and p-Xylene, with N,N-Dimethylformamide at T = (293.15, 303.15, 313.15 and 323.15) K. Oriental Journal of Chemistry. [Link]
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Hexachlorocyclohexane. Wikipedia. [Link]
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Process for preparing aromatic compounds having chlorinated side chains and method for stabilizing monochloro-side chain aromatic compounds. Justia Patents. [Link]
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The COMPAS Project: A Computational Database of Polycyclic Aromatic Systems. Phase 1: cata-condensed Polybenzenoid Hydrocarbons. ChemRxiv. [Link]
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Polycyclic aromatic hydrocarbon. Wikipedia. [Link]
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Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. NIH. [Link]
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RoC Profile: Lindane, Hexachlorocyclohexane (Technical Grade), and Other Hexachlorocyclohexane Isomers. National Toxicology Program (NTP). [Link]
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1,2,3,4,5,6-Hexachlorocyclohexane (mixed isomers). PharmaCompass.com. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of alpha,alpha',2,3,5,6-Hexachloro-p-xylene
The responsible management of hazardous chemical waste is a cornerstone of laboratory safety and environmental stewardship. For compounds like alpha,alpha',2,3,5,6-Hexachloro-p-xylene (CAS No. 68-36-0), a highly chlorinated and corrosive solid, adherence to strict disposal protocols is not merely a matter of regulatory compliance but a critical measure to protect personnel and the ecosystem. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
The inherent hazards of this compound—its severe corrosivity to skin and eyes and its classification as a persistent organic pollutant (POP)—necessitate a disposal strategy that ensures its complete destruction.[1][2][3][4] Simply discarding it as general laboratory waste or attempting to neutralize it without proper facilities can lead to severe injury, long-term environmental contamination, and significant legal and financial repercussions.
Part 1: Hazard Profile and Regulatory Imperatives
Understanding the "why" behind stringent disposal protocols begins with the chemical's hazard profile and its standing within global and national regulatory frameworks.
This compound is not just another chlorinated hydrocarbon; its properties place it firmly in the category of hazardous waste requiring specialized disposal. Under the Resource Conservation and Recovery Act (RCRA) in the United States, a waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6] This compound's corrosive nature alone qualifies it as a characteristic hazardous waste.[1][2]
Furthermore, its structure is indicative of a Persistent Organic Pollutant (POP). POPs are toxic chemicals that resist degradation, bioaccumulate, and are transported through air, water, and soil across international boundaries.[7] Global agreements like the Stockholm Convention, and national regulations derived from them, mandate that wastes containing POPs be managed to destroy or irreversibly transform the POP content.[7][8] Landfilling or recycling of such wastes is strictly prohibited to prevent their re-entry into the environment.[8]
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 1,4-Bis(trichloromethyl)benzene | [3] |
| CAS Number | 68-36-0 | [3] |
| Molecular Formula | C₈H₄Cl₆ | [2][3] |
| Physical State | Solid (Crystal - Powder) | [3] |
| GHS Hazard | H314: Causes severe skin burns and eye damage | [2][3] |
| Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life |
Part 2: The Core Disposal Protocol: High-Temperature Incineration
Given its status as a chlorinated POP, the only acceptable disposal method for this compound is complete destruction via high-temperature incineration.[1][4]
The causality for this specific method is twofold:
-
Destruction of the POPs: Incineration at sufficiently high temperatures is one of the few technologies that can break the stable carbon-chlorine bonds, thus destroying the hazardous nature of the compound.[8]
-
Management of Byproducts: The combustion of chlorinated compounds produces highly toxic and corrosive hydrogen chloride (HCl) gas.[1] Therefore, the incinerator must be legally permitted and technologically equipped with an afterburner and a scrubber system. The afterburner ensures complete combustion, while the scrubber neutralizes the acidic HCl gas before it is released into the atmosphere.
Researchers and laboratory managers do not perform this incineration themselves. The responsibility lies in correctly preparing, labeling, and segregating the waste for pickup by a licensed hazardous waste disposal contractor, coordinated through your institution's Environmental Health & Safety (EHS) office.
Part 3: On-Site Waste Management: A Step-by-Step Procedural Guide
This workflow outlines the procedural steps from the point of generation within the laboratory to its final handoff for disposal.
Step 1: Waste Segregation and Containerization
-
Designate a Waste Stream: Dedicate a specific waste container solely for this compound and any materials grossly contaminated with it (e.g., weighing papers, disposable spatulas). Do not mix it with other waste streams, especially non-hazardous or other types of hazardous waste.
-
Select a Compatible Container: Use a container made of material compatible with the chemical. High-density polyethylene (HDPE) or glass containers with a secure, screw-top lid are appropriate. The container must be in good condition, with no leaks or cracks.[9]
-
Label Immediately: As soon as the first particle of waste is added, affix a hazardous waste tag to the container.[10] This tag should be provided by your EHS office and must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Corrosive," "Toxic")
-
The date accumulation started.
-
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Store Safely: The waste container must be stored in a designated Satellite Accumulation Area (SAA).[11] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[9][10] This prevents the release of dust or vapors and protects the lab environment.
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray to contain any potential leaks or spills.[10]
-
Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA.[11] For practical lab purposes, waste should be removed far more frequently.
Step 3: Arranging for Disposal
-
Request Pickup: Once your experiment is complete or the container is full, submit a chemical waste collection request to your institution's EHS office.[10]
-
Ensure Proper Labeling: Before pickup, double-check that the waste tag is complete and accurate. The final accumulation date should be entered when the container is full.
-
Prepare for Transport: Ensure the container's exterior is clean and free of contamination. Await pickup by trained EHS personnel or their authorized contractor.
Caption: Waste management workflow for this compound.
Part 4: Emergency Protocol for Spills and Decontamination
Accidents happen, and a prepared response is critical to mitigating risk.
Step 1: Immediate Response & Area Security
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.
-
Evacuate: Evacuate all non-essential personnel from the spill area.[12]
-
Isolate the Area: Close the doors to the room to prevent the spread of dust. If safe to do so, increase ventilation by opening a chemical fume hood sash.[13]
-
Remove Ignition Sources: Although the material is not flammable, this is a good general practice.[1]
Step 2: Don Personal Protective Equipment (PPE)
Before attempting any cleanup, at a minimum, you must wear:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical splash goggles and a face shield.[3]
-
Protective Clothing: A lab coat and closed-toe shoes.
-
Respiratory Protection: For a large spill of this corrosive dust, a respirator may be necessary. Do not proceed if you are not trained and fit-tested for respirator use.[1]
Step 3: Contain the Spill
-
Cover the Spill: Gently cover the solid spill with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[14] This prevents dust from becoming airborne. DO NOT USE WATER.[1]
Step 4: Cleanup and Collection
-
Carefully Sweep: Using non-sparking tools (e.g., plastic dustpan and brush), carefully sweep the absorbent material and spilled chemical together. Avoid creating dust.
-
Package the Waste: Place all contaminated materials into a designated hazardous waste container (as described in Part 3).[12] This includes the absorbent, used PPE, and any other contaminated items.
-
Label the Container: Label the container as "Spill Debris: this compound" and complete the hazardous waste tag.
Step 5: Decontaminate the Area
-
Wipe Surfaces: After the bulk of the spill has been removed, decontaminate the area by wiping it down with a cloth dampened with hot, soapy water.[12]
-
Collect Wipes: Place the used cloths and wipes into the hazardous waste container.
-
Final Rinse: Perform a final wipe with a clean, wet cloth.
Step 6: Reporting
-
Report the incident to your supervisor and your institution's EHS office, regardless of the spill's size.
References
- TCI America. (2005). alpha,alpha,alpha,alpha',alpha',alpha'- Hexachloro-p-xylene Material Safety Data Sheet. TCI.
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U.S. Environmental Protection Agency. (n.d.). Persistent Organic Pollutants: A Global Issue, A Global Response. EPA.gov. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). alpha,alpha',2,3,5,6-hexachloro-4-xylene. PubChem. Available at: [Link]
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Clarkson University. (n.d.). Chemical Spill Procedures. Clarkson.edu. Available at: [Link]
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Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide. Hyde Park Environmental News. Available at: [Link]
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West Virginia University. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. EHS.wvu.edu. Available at: [Link]
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University of Washington. (n.d.). Xylene Standard Operating Procedure. EH&S.washington.edu. Available at: [Link]
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University of Oklahoma Health Sciences Center. (n.d.). Hazardous Waste Disposal Procedures. OUHSC.edu. Available at: [Link]
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at: [Link]
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NetRegs. (n.d.). Persistent organic pollutants. Netregs.gov.uk. Available at: [Link]
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GOV.UK. (2022). Manage waste containing persistent organic pollutants (POPs). Gov.uk. Available at: [Link]
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U.S. Environmental Protection Agency. (2023). Applicability and Requirements of the RCRA Organic Air Emission Standards. EPA.gov. Available at: [Link]
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Wikipedia. (n.d.). Superfund. En.wikipedia.org. Available at: [Link]
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U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. Available at: [Link]
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Wikipedia. (n.d.). Hazardous waste. En.wikipedia.org. Available at: [Link]
-
Department of Toxic Substances Control. (n.d.). RCRA Facilities. DTSC.ca.gov. Available at: [Link]
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Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.gov. Available at: [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS.upenn.edu. Available at: [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC.org. Available at: [Link]
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Auburn University. (n.d.). Chemical Waste Management Guide. Auburn.edu. Available at: [Link]
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Mastering the Handling of α,α',2,3,5,6-Hexachloro-p-xylene: A Guide to Essential Safety and Operational Protocols
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, I present this essential guide for the safe handling and disposal of alpha,alpha',2,3,5,6-Hexachloro-p-xylene. This chlorinated aromatic compound, while a valuable reagent in various research and development applications, presents significant corrosive hazards that demand meticulous adherence to safety protocols. This document provides in-depth, field-proven guidance to ensure the safety of all personnel and the integrity of your research.
Understanding the Primary Hazards
This compound is classified as a corrosive solid.[1] The primary and most immediate danger is severe skin burns and eye damage upon contact.[1][2] In its solid, crystalline powder form, inhalation of dust can also lead to severe irritation of the respiratory tract, characterized by coughing, choking, or shortness of breath.[1] Ingestion can cause serious injury.[1] Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, proper engineering controls must be in place. All work with this compound must be conducted in a certified chemical fume hood.[3] This is non-negotiable and serves to minimize inhalation exposure to any dust or vapors.[1][3] The fume hood's exhaust system is critical for maintaining a safe breathing zone for the operator. Ensure that the fume hood has been recently certified and is functioning correctly before commencing any work.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection and proper use of PPE are paramount to preventing contact with this corrosive chemical. The following table summarizes the essential PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Key Specifications |
| Hands | Viton® or Polyvinyl Alcohol (PVA) Gloves | These materials offer excellent resistance to chlorinated and aromatic solvents.[4][5] Butyl rubber gloves are not recommended as they perform poorly with halogenated hydrocarbons.[4][6] Always double-glove for added protection. |
| Eyes/Face | Chemical Safety Goggles and a Full-Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes.[1][2] A face shield worn over goggles offers an additional layer of protection for the entire face from splashes.[1][2] |
| Respiratory | NIOSH-Approved Dust Respirator | A dust respirator is essential to prevent the inhalation of the fine crystalline powder.[1][2] Ensure the respirator is properly fit-tested for the user. |
| Body | Chemical-Resistant Lab Coat or Apron and Full-Length Pants | A buttoned lab coat made of a chemical-resistant material should be worn.[1][3] For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended. |
| Feet | Closed-Toed Shoes | Shoes should fully cover the feet to protect against accidental spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe operational environment from preparation to disposal.
Preparation
-
Designate a Work Area: All handling of this compound must occur within a designated area inside a certified chemical fume hood.
-
Assemble all Materials: Before opening the chemical container, ensure all necessary equipment, including glassware, spatulas, and waste containers, are within the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
Handling
-
Dispensing: Carefully open the container inside the fume hood. Use a dedicated spatula to dispense the solid material. Avoid any actions that could generate dust.
-
Weighing: If weighing is required, do so within the fume hood on a tared weigh boat.
-
Container Closure: Tightly seal the container immediately after use.[1]
Post-Handling
-
Decontamination: Thoroughly decontaminate the work surface with an appropriate solvent, followed by soap and water.[3]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Storage: Store the chemical in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.[2]
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a swift and correct response is critical.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2][3] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1][2]
Spill Response
-
Evacuate: Immediately evacuate the immediate area.
-
Alert: Notify colleagues and the institutional safety office.[3]
-
Cleanup: If the spill is small and you are trained to do so, wear appropriate PPE and contain the spill with an inert absorbent material like sand or vermiculite.[4] Do not use combustible materials.[4]
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.[4]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[3]
-
Waste Segregation: This chemical is a halogenated organic compound.[7] It must be disposed of in a designated "halogenated organic waste" container.[7][8] Do not mix with non-halogenated waste streams.[8]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.[4][8]
-
Container Integrity: Ensure the waste container is made of a compatible material, is kept closed and sealed when not in use, and is stored in a cool, dry, well-ventilated area.[4][8]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]
By adhering to these protocols, you will not only ensure your personal safety but also contribute to a culture of safety and responsibility within your laboratory.
References
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- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- BYU Cleanroom. (n.d.). Gloves - Tables of Properties and Resistances.
- Hazardous Waste Segregation. (n.d.).
- Caltech Environment Health & Safety. (n.d.). Glove Selection QUICK GUIDE.
- OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
- TCI. (n.d.). Hexachloro-p-xylene (English) AAA TCI MSDS A2.0 (DEFAUL.
- University of Connecticut. (n.d.). Chemical Resistant Glove Guide | Environmental Health and Safety.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- PubChem. (n.d.). Alpha,alpha',2,3,5,6-hexachloro-4-xylene.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
